molecular formula C11H11BrO3 B184873 Methyl 4-(4-bromophenyl)-4-oxobutanoate CAS No. 30913-86-1

Methyl 4-(4-bromophenyl)-4-oxobutanoate

Cat. No.: B184873
CAS No.: 30913-86-1
M. Wt: 271.11 g/mol
InChI Key: NSIXBKXISVRTCO-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-bromophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIXBKXISVRTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356968
Record name methyl 4-(4-bromophenyl)-4-oxobutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30913-86-1
Record name methyl 4-(4-bromophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(4-bromophenyl)-4-oxobutanoate, a versatile ketoester intermediate with significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This document delves into the compound's fundamental properties, detailed synthesis protocols with mechanistic insights, spectroscopic characterization, and its role as a key building block in the development of novel therapeutics and functional materials. The CAS number for this compound is 30913-86-1 .[1]

Introduction and Core Properties

This compound is a bifunctional molecule featuring a brominated aromatic ring, a ketone, and a methyl ester. This unique combination of functional groups renders it a valuable precursor for a wide array of chemical transformations, making it a staple in the synthetic chemist's toolbox. The presence of the bromine atom on the phenyl ring offers a reactive handle for cross-coupling reactions, while the keto-ester moiety allows for the construction of diverse heterocyclic systems and the introduction of varied pharmacophores.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 30913-86-1[1]
Molecular Formula C₁₁H₁₁BrO₃[2]
Molecular Weight 271.11 g/mol [2]
Appearance White to yellow solidSigma-Aldrich
IUPAC Name This compoundSigma-Aldrich
InChI Key NSIXBKXISVRTCO-UHFFFAOYSA-NSpectraBase

Synthesis and Mechanistic Considerations

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene.[3] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

The Acylating Agent: Methyl 3-(chloroformyl)propanoate

The preferred acylating agent for this synthesis is methyl 3-(chloroformyl)propanoate, also known as methyl succinoyl chloride. This reagent can be prepared from succinic anhydride by reaction with methanol to form the monoester, followed by treatment with a chlorinating agent such as thionyl chloride (SOCl₂). The use of the acid chloride is crucial as it is more reactive than the corresponding carboxylic acid or anhydride in the Friedel-Crafts reaction.

The Lewis Acid Catalyst: The Engine of the Reaction

Anhydrous aluminum chloride (AlCl₃) is the most frequently employed Lewis acid catalyst for this transformation. Its role is to activate the acylating agent by coordinating to the chlorine atom, thereby generating a highly electrophilic acylium ion. This acylium ion is the key reactive species that attacks the electron-rich aromatic ring of bromobenzene.

G cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylChloride Methyl 3-(chloroformyl)propanoate AcyliumIon Acylium Ion AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex + Bromobenzene Bromobenzene Bromobenzene Product This compound SigmaComplex->Product - H⁺, -AlCl₃

Caption: The Friedel-Crafts acylation mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Bromobenzene

  • Methyl 3-(chloroformyl)propanoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add bromobenzene (1.0 eq) to the stirred suspension.

  • Slowly add a solution of methyl 3-(chloroformyl)propanoate (1.1 eq) in anhydrous dichloromethane via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data and Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Technique Expected Data
¹H NMR Aromatic protons (two doublets, ortho and meta to the carbonyl group), two methylene groups (triplets), and a methyl ester singlet.
¹³C NMR Signals corresponding to the carbonyl carbons (ketone and ester), aromatic carbons (including the carbon attached to bromine), methylene carbons, and the methoxy carbon. A known literature reference reports the 13C NMR spectrum.[4]
IR Strong absorption bands for the ketone and ester carbonyl groups (typically in the range of 1680-1740 cm⁻¹), and bands characteristic of the aromatic ring.
Mass Spec. The molecular ion peak (M+) and characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).

Applications in Research and Drug Development

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to further elaborate both the keto-ester and the bromophenyl moieties.

G Start This compound Heterocycles Synthesis of Heterocycles (e.g., Pyridazinones) Start->Heterocycles CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->CrossCoupling Bioactive Bioactive Molecules Heterocycles->Bioactive CrossCoupling->Bioactive Anticonvulsants Anticonvulsant Agents Bioactive->Anticonvulsants Other Other Therapeutic Agents Bioactive->Other

Caption: Applications of this compound in the synthesis of bioactive compounds.

Precursor for Heterocyclic Scaffolds

The 1,4-dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic systems. For instance, condensation with hydrazine derivatives can lead to the formation of pyridazinone cores, which are present in a number of cardiovascular and anti-inflammatory drugs.

Building Block for Anticonvulsant Agents

The 4-bromophenyl moiety is a common feature in several classes of anticonvulsant drugs.[5][6] this compound can be utilized as a starting material to introduce this key pharmacophore. The keto-ester portion of the molecule can be transformed into various functional groups, such as semicarbazones, which have shown promising anticonvulsant activity.[7]

Intermediate in the Synthesis of Other Therapeutic Agents

The versatility of this compound extends to its use in the synthesis of a broad range of other therapeutic agents. The bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the rapid diversification of molecular scaffolds in drug discovery programs.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation via Friedel-Crafts acylation, coupled with the reactivity of its multiple functional groups, makes it an important intermediate for the synthesis of complex molecules, particularly in the field of drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers and scientists in the chemical and pharmaceutical industries.

References

  • Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Pandey, S. N., et al. (2000). Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European Journal of Medicinal Chemistry, 35(12), 1169-1175.
  • Siddiqui, N., et al. (2007). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 229-233.
  • Google Patents. EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
  • ChemSynthesis. (2025, May 20). 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • SpectraBase. METHYL-4-PARA-BROMOPHENYL-4-OXOBUTANOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Anticonvulsant Activity of 4-Bromophenyl Substituted Aryl Semicarbazones. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-(4-bromophenyl)-4-oxobutanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-bromophenyl)-4-oxobutanoate, a substituted ketoester, is a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive keto group, an ester functionality, and a brominated aromatic ring, makes it a versatile building block for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an analysis of its spectral data, and an exploration of its applications, particularly in the realm of medicinal chemistry and drug development.

Core Chemical and Physical Properties

This compound is typically a white to yellow solid at room temperature.[1][2] Its core identifiers and key physical properties are summarized below.

PropertyValueSource(s)
CAS Number 30913-86-1[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₁BrO₃[1][2][3][4]
Molecular Weight 271.11 g/mol [1][3]
Physical Form White to yellow solid[2]
IUPAC Name This compound[2]
InChI Key NSIXBKXISVRTCO-UHFFFAOYSA-N[2]
Storage Temperature Room temperature, sealed in a dry environment[2]

Synthesis via Friedel-Crafts Acylation: Mechanism and Protocol

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene.[3][7][8] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate an acylating agent, which in this case is derived from succinic acid.

Causality of Experimental Design

The chosen acylating agent is the mono-methyl ester of succinyl chloride (methyl 4-chloro-4-oxobutanoate). Using the mono-esterified acyl chloride is critical to prevent the formation of a symmetrical diketone product that would arise from the reaction of succinyl chloride itself. Bromobenzene is a moderately deactivated aromatic ring, yet the acylation proceeds efficiently, predominantly at the para position due to the steric hindrance at the ortho positions and the directing effect of the bromine atom. Anhydrous conditions are paramount as the Lewis acid catalyst, AlCl₃, reacts vigorously with water, which would quench the catalyst and halt the reaction.

Visualizing the Synthesis Workflow

G cluster_prep Acylating Agent Preparation cluster_fc Friedel-Crafts Acylation cluster_workup Work-up and Purification A Succinic Anhydride C Methyl 4-carboxybutanoate (Succinic acid monomethyl ester) A->C Methanolysis B Methanol B->C E Methyl 4-chloro-4-oxobutanoate C->E Chlorination D Thionyl Chloride (SOCl₂) D->E H Reaction Mixture in Anhydrous Solvent (e.g., DCM) E->H F Bromobenzene F->H G Aluminum Chloride (AlCl₃) G->H I Product Complex H->I Acylation J Aqueous Quench (HCl/Ice) I->J K Liquid-Liquid Extraction J->K L Drying and Solvent Removal K->L M Recrystallization/Chromatography L->M N This compound (Final Product) M->N

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation.[3]

Materials:

  • Bromobenzene

  • Succinic anhydride

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flasks

  • Reflux condenser with a drying tube (CaCl₂)

  • Addition funnel

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Part A: Preparation of Methyl 4-chloro-4-oxobutanoate

  • Esterification: In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in anhydrous methanol and reflux for 2-3 hours to yield succinic acid monomethyl ester. Monitor the reaction by TLC.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Chlorination: To the resulting oil, add thionyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat at 50-60 °C for 1-2 hours until gas evolution ceases.

  • Purification: Distill the crude product under reduced pressure to obtain pure methyl 4-chloro-4-oxobutanoate.

Part B: Friedel-Crafts Acylation

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0 eq) to the flask.

  • Acylation: Add a solution of methyl 4-chloro-4-oxobutanoate (1.0 eq) in anhydrous DCM dropwise from the addition funnel over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Spectral Characteristics

The structural features of this compound give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: A known ¹³C NMR spectrum for this compound has been referenced in the Journal of the American Chemical Society.[9] The expected signals would include:

    • A signal for the ester carbonyl carbon (~173 ppm).

    • A signal for the ketone carbonyl carbon (~197 ppm).

    • Four distinct signals in the aromatic region (128-138 ppm), corresponding to the four unique carbons of the p-substituted bromophenyl group.

    • Signals for the two methylene carbons of the butanoate chain (~28 and ~33 ppm).

    • A signal for the methyl ester carbon (~52 ppm).

    • A singlet for the methyl ester protons (~3.7 ppm, 3H).

    • Two triplets for the two methylene groups of the butanoate chain, likely around ~2.8 ppm and ~3.3 ppm (2H each), showing coupling to each other.

    • Two doublets in the aromatic region corresponding to the protons on the bromophenyl ring, integrating to 2H each. The protons ortho to the carbonyl group would be further downfield (~7.9 ppm) than the protons ortho to the bromine atom (~7.7 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands indicative of its functional groups:

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1685 cm⁻¹.

  • C=O Stretch (Ester): Another strong, sharp absorption band around 1735 cm⁻¹.

  • C-O Stretch (Ester): A band in the region of 1300-1100 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

  • C-Br Stretch: A band in the lower frequency "fingerprint" region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 270 and an [M+2]⁺ peak of similar intensity at m/z 272, which is characteristic of a compound containing one bromine atom. Key fragmentation pathways would likely involve:

  • Alpha-cleavage adjacent to the carbonyl groups, leading to the formation of acylium ions.

  • Loss of the methoxy group (•OCH₃, m/z 31) from the ester.

  • Loss of the methoxycarbonyl group (•COOCH₃, m/z 59).

  • Formation of the bromobenzoyl cation ([BrC₆H₄CO]⁺) at m/z 183/185.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the diverse reactivity of its functional groups.

Key Reactions
  • Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), or reduced to a methylene group (CH₂) via Clemmensen or Wolff-Kishner reduction.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Reactions at the α-Carbon: The methylene group adjacent to the ketone can be deprotonated with a suitable base to form an enolate, which can then participate in various alkylation and condensation reactions.

  • Cross-Coupling Reactions: The aryl bromide functionality is a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents on the aromatic ring.

  • Cyclization Reactions: The bifunctional nature of the molecule makes it an excellent precursor for the synthesis of heterocyclic compounds, such as pyridazinones, through condensation with hydrazine derivatives.

Visualization of a Potential Synthetic Pathway

G A This compound C 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one A->C Cyclocondensation B Hydrazine Hydrate B->C F 6-(biphenyl-4-yl)-4,5-dihydropyridazin-3(2H)-one (Potential Bioactive Scaffold) C->F Suzuki Coupling D Arylboronic Acid (e.g., Phenylboronic Acid) D->F E Pd Catalyst (e.g., Pd(PPh₃)₄) E->F

Sources

Methyl 4-(4-bromophenyl)-4-oxobutanoate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-(4-bromophenyl)-4-oxobutanoate is a polyfunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a keto-ester featuring a brominated aromatic ring, it serves as a versatile synthetic intermediate, enabling access to a wide range of more complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectroscopic characterization, and chemical reactivity. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its synthesis and analysis, thereby ensuring a robust understanding for its application in research and development.

Introduction and Structural Framework

This compound, registered under CAS Number 30913-86-1, is classified as an aromatic ketone and a methyl ester.[1][2] Its structure integrates three key functional groups:

  • A p-bromophenyl group , which introduces potential for cross-coupling reactions and modulates the electronic properties of the ketone.

  • A ketone carbonyl group , which is a site for nucleophilic attack and reduction.

  • A methyl ester group , susceptible to hydrolysis and amidation.

This unique combination makes it a valuable building block for creating diverse bioactive molecules and advanced materials.[3] The presence of the bromine atom, in particular, enhances its utility as an intermediate in medicinal chemistry and material science.[3]

Molecular Structure Diagram

The 2D chemical structure of this compound is presented below.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource(s)
CAS Number 30913-86-1[1]
Molecular Formula C₁₁H₁₁BrO₃[4]
Molecular Weight 271.11 g/mol [2][4]
IUPAC Name This compound[4]
Physical Form White to yellow solidN/A (Commonly observed)
InChI Key NSIXBKXISVRTCO-UHFFFAOYSA-N[4]

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of bromobenzene. This classic electrophilic aromatic substitution reaction is a robust method for forming aryl ketones.[5]

Mechanistic Principles

The reaction proceeds by activating an acylating agent with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). For this synthesis, the acylating agent is methyl 3-(chloroformyl)propanoate (the methyl ester of succinic anhydride acid chloride).

Causality of Mechanism:

  • Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine of the acyl chloride, creating a highly polarized complex. This facilitates the formation of a resonance-stabilized acylium ion, which is a potent electrophile.[6]

  • Nucleophilic Attack: The electron-rich π-system of the bromobenzene ring attacks the electrophilic carbon of the acylium ion. The bromine atom is a deactivating but ortho, para-directing group; the para product is sterically favored and predominates.

  • Restoration of Aromaticity: The resulting intermediate, a sigma complex or arenium ion, loses a proton to restore the aromaticity of the ring. The AlCl₄⁻ formed in the process acts as the base.[6]

  • Catalyst Complexation: The ketone product, being a Lewis base, complexes with the AlCl₃ catalyst. This is a crucial feature, as it prevents further acylation of the product ring and necessitates the use of stoichiometric amounts of the catalyst.[7] An aqueous workup is required to hydrolyze this complex and isolate the final product.[6][7]

Reaction Mechanism Diagram

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl Methyl 3-(chloroformyl)propanoate Complex Polarized Complex AcylCl->Complex + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ BromoBenzene Bromobenzene Acylium->BromoBenzene Attack SigmaComplex Sigma Complex (Resonance Stabilized) BromoBenzene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ - AlCl₃ - HCl FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup (H₂O)

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for Friedel-Crafts acylation.[6][8]

Materials:

  • Anhydrous Bromobenzene

  • Methyl 3-(chloroformyl)propanoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under a positive pressure of nitrogen.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. The resulting suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of bromobenzene (1.2 equivalents) and methyl 3-(chloroformyl)propanoate (1.0 equivalent) in anhydrous DCM is prepared and added to the dropping funnel.

  • Acylation Reaction: The substrate solution is added dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature is maintained between 0-5 °C.[9] After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Upon completion, the reaction flask is cooled back to 0 °C. The reaction mixture is then poured slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated HCl to decompose the aluminum complex.[5][6]

  • Extraction and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with DCM.

  • Washing: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and finally with brine to remove residual acid and salts.[6][8]

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization and Elucidation

The structural identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. The following data are based on established principles of spectroscopic interpretation and available reference data for this compound.[4]

Expected Spectroscopic Data
Technique Key Features and Assignments
¹H NMR ~ 8.0-7.8 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~ 7.7-7.5 ppm (d, 2H): Aromatic protons meta to the carbonyl group. ~ 3.7 ppm (s, 3H): Methyl ester (-OCH₃) protons. ~ 3.3 ppm (t, 2H): Methylene protons alpha to the ketone (-CH₂-C=O). ~ 2.8 ppm (t, 2H): Methylene protons alpha to the ester (-CH₂-C=O-O).
¹³C NMR ~ 196 ppm: Ketone carbonyl carbon. ~ 173 ppm: Ester carbonyl carbon. ~ 135 ppm: Aromatic C-Br carbon. ~ 132 ppm, 129 ppm: Aromatic C-H carbons. ~ 128 ppm: Aromatic C-C=O carbon. ~ 52 ppm: Methyl ester (-OCH₃) carbon. ~ 33 ppm: Methylene carbon alpha to the ketone. ~ 28 ppm: Methylene carbon alpha to the ester.
FT-IR (cm⁻¹) ~ 3100-3000: Aromatic C-H stretch. ~ 2950: Aliphatic C-H stretch. ~ 1735: Ester C=O stretch. ~ 1685: Aryl Ketone C=O stretch. ~ 1585: Aromatic C=C stretch. ~ 1200, 1175: C-O stretch. ~ 1070: C-Br stretch.
Mass Spec. (EI) M⁺ peaks at m/z 270 & 272: Molecular ions with ~1:1 intensity ratio, characteristic of a single bromine atom. Key Fragments (m/z): 183/185 ([BrC₆H₄CO]⁺, alpha-cleavage), 155/157 ([BrC₆H₄]⁺), 59 ([COOCH₃]⁺).
NMR Peak Correlation Diagram

NMR_Correlation mol H_ortho ¹H: ~7.9 ppm (d, 2H) ¹³C: ~129 ppm H_ortho:w->mol:n H_meta ¹H: ~7.6 ppm (d, 2H) ¹³C: ~132 ppm H_meta:w->mol:s C_Br ¹³C: ~128 ppm C_Br:e->mol:s C_CO ¹³C: ~135 ppm C_CO:e->mol:n CO_ketone ¹³C: ~196 ppm CH2_ketone ¹H: ~3.3 ppm (t, 2H) ¹³C: ~33 ppm CH2_ketone:e->mol:e CH2_ester ¹H: ~2.8 ppm (t, 2H) ¹³C: ~28 ppm CH2_ester:e->mol:e CO_ester ¹³C: ~173 ppm OCH3 ¹H: ~3.7 ppm (s, 3H) ¹³C: ~52 ppm OCH3:e->mol:e

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(4-bromophenyl)-4-oxobutanoate is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a substituted aromatic ring, a ketone, and an ester functional group, provides multiple points for further chemical modification. This guide offers a comprehensive overview of the primary synthesis pathway for this compound, delves into the mechanistic underpinnings of the key reactions, provides detailed experimental protocols, and discusses potential alternative synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of the synthesis of this important chemical building block.

Primary Synthesis Pathway: A Two-Step Approach

The most common and direct route to this compound is a two-step process. The first step involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride to form the intermediate, 4-(4-bromophenyl)-4-oxobutanoic acid. The second step is the esterification of this carboxylic acid with methanol to yield the final product.

Synthesis_Pathway Bromobenzene Bromobenzene Intermediate 4-(4-bromophenyl)-4-oxobutanoic acid Bromobenzene->Intermediate Friedel-Crafts Acylation (AlCl3) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate FinalProduct This compound Intermediate->FinalProduct Fischer-Speier Esterification (H+) Methanol Methanol Methanol->FinalProduct

Caption: Overall two-step synthesis pathway.

Step 1: Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds between an aromatic ring and an acyl group. In this synthesis, the electrophile is generated from succinic anhydride with the aid of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Mechanism and Rationale

The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, making the other carbonyl carbon highly electrophilic. This is followed by the cleavage of a carbon-oxygen bond to form an acylium ion. This acylium ion is a potent electrophile that is then attacked by the electron-rich π-system of the bromobenzene ring. The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group. The steric hindrance at the ortho position generally favors the formation of the para-substituted product. The subsequent loss of a proton from the aromatic ring restores aromaticity and yields the product, 4-(4-bromophenyl)-4-oxobutanoic acid. The catalyst is regenerated in the workup step.

FC_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution SA Succinic Anhydride Complex SA-AlCl3 Complex SA->Complex AlCl3 AlCl3 AlCl3->Complex AcyliumIon Acylium Ion Complex->AcyliumIon Cleavage SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Bromobenzene Bromobenzene Bromobenzene->SigmaComplex Intermediate 4-(4-bromophenyl)-4-oxobutanoic acid SigmaComplex->Intermediate -H+

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid

  • Materials:

    • Bromobenzene

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dry dichloromethane (DCM) as solvent (optional, can be performed neat)

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Water

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bromobenzene (1.0 eq) and succinic anhydride (1.0 eq). If using a solvent, add dry DCM.

    • Cool the mixture in an ice bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred mixture. The addition is exothermic and will result in the evolution of HCl gas, which should be appropriately vented or trapped.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

    • The resulting solid precipitate is collected by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold hexane to remove any unreacted bromobenzene.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization of 4-(4-bromophenyl)-4-oxobutanoic acid:

    • Appearance: White to off-white solid.

    • Melting Point: Approximately 146-152 °C.[1]

    • Molecular Formula: C₁₀H₉BrO₃[2]

    • Molecular Weight: 257.08 g/mol [2]

Step 2: Fischer-Speier Esterification

The second step in the synthesis is the conversion of the carboxylic acid intermediate to the desired methyl ester. The Fischer-Speier esterification is a reliable and widely used method for this transformation. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Mechanism and Rationale

The Fischer-Speier esterification is an equilibrium-controlled reaction.[3] To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol in this case) is typically used. The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a molecule of water and the formation of the ester.

Esterification_Mechanism cluster_0 Protonation and Nucleophilic Attack cluster_1 Proton Transfer and Elimination CarboxylicAcid 4-(4-bromophenyl)-4- oxobutanoic acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Methanol Methanol Methanol->TetrahedralIntermediate ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer Elimination Water Elimination ProtonatedIntermediate->Elimination -H2O FinalProduct This compound Elimination->FinalProduct -H+

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4-(4-bromophenyl)-4-oxobutanoic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate or diethyl ether for extraction

  • Procedure:

    • In a round-bottom flask, dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~5 mol%).

    • Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol, or by column chromatography on silica gel.

  • Characterization of this compound:

    • Appearance: White to yellow solid.

    • Molecular Formula: C₁₁H₁₁BrO₃

    • Molecular Weight: 271.11 g/mol

Quantitative Data Summary

StepReactionReactantsCatalystSolventTypical YieldPurityRef.
1Friedel-Crafts AcylationBromobenzene, Succinic AnhydrideAlCl₃Dichloromethane or neat70-85%>95% after recrystallization[4][5]
2Fischer Esterification4-(4-bromophenyl)-4-oxobutanoic acid, MethanolH₂SO₄Methanol85-95%>98% after purification[6][7][8]

Alternative Synthesis Pathways

While the two-step approach described above is the most common, other synthetic strategies can be envisioned or have been reported for similar structures.

  • One-Pot Synthesis: It may be possible to develop a one-pot procedure where the Friedel-Crafts acylation is followed by an in-situ esterification. This would involve quenching the Friedel-Crafts reaction with methanol, which could potentially lead to the formation of the methyl ester directly. However, this would require careful optimization of reaction conditions to avoid unwanted side reactions.

  • Coupling Reactions: For the synthesis of related 4-aryl-4-oxobutanoic acid derivatives, cross-coupling reactions could be employed. For instance, a suitable organometallic reagent derived from bromobenzene could be coupled with a derivative of succinic acid. However, these methods are often more complex and may require more expensive reagents and catalysts.

  • Alternative Esterification Methods: If the substrate is sensitive to strong acidic conditions, other esterification methods can be used. These include reaction with diazomethane, or using coupling reagents like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP).

Conclusion

The synthesis of this compound is a robust and well-established process that relies on two fundamental reactions in organic chemistry: Friedel-Crafts acylation and Fischer-Speier esterification. This guide provides a detailed and practical framework for researchers to successfully synthesize this valuable intermediate. By understanding the underlying mechanisms and experimental nuances, scientists can confidently produce this compound and utilize it in their research and development endeavors.

References

  • ChemSynthesis. 4-(4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. Friedel-Crafts Acylation of Bromobenzene. Retrieved from [Link]

  • Heterocyclics Inc. 4-(4-Bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • University of California, Irvine. Fischer Esterification Procedure. Retrieved from [Link]

  • ACS Publications. Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products. Retrieved from [Link]

  • Department Chemie und Biologie, Universität Siegen. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

  • Oakwood Chemical. 4-(4-Bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • University of California, Davis. Fischer Esterification Procedure. Retrieved from [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Swarthmore College. Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Retrieved from [Link]

  • Google Patents. Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
  • ResearchGate. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Retrieved from [Link]

  • SciSpace. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Retrieved from [Link]

  • African Rock Art. Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]

  • ResearchGate. Microwave-Induced One-Pot Synthesis of 4-[3-(Aryl)-1,2,4-oxadiazol-5-yl]-butan-2-ones under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. Synthesis of α-arylated esters from aryl halides. Retrieved from [Link]

  • ChemSynthesis. methyl 4-cyano-4-oxobutanoate. Retrieved from [Link]

  • Beilstein Journals. One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Retrieved from [Link]

  • PubMed. One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via Di-tert-butyl Peroxide Promoted N-Acylation of Aryl Tetrazoles with Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling. Retrieved from [Link]

Sources

Spectroscopic Analysis of Methyl 4-(4-bromophenyl)-4-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 4-(4-bromophenyl)-4-oxobutanoate, a keto-ester, presents a molecular architecture of interest for synthetic chemists. Its functional groups, including a brominated aromatic ring, a ketone, and a methyl ester, offer multiple avenues for further chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules. The precise characterization of this compound is the bedrock upon which further research is built, and for this, a multi-pronged spectroscopic approach is indispensable.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the CAS number 30913-86-1, is presented below. A systematic analysis of its spectroscopic data is crucial for confirming the connectivity of its atoms and the integrity of its functional groups.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2][3] By analyzing the chemical shifts, integration, and multiplicity of the signals, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy

Principles and Rationale: Proton NMR provides information about the different types of protons in a molecule and their immediate chemical environment.[4] The chemical shift (δ) is influenced by the electron density around the proton; electron-withdrawing groups deshield protons, shifting their signals downfield to higher ppm values. The integration of a signal corresponds to the number of protons it represents. Spin-spin coupling, observed as signal multiplicity, arises from the interaction of non-equivalent protons on adjacent carbons and follows the n+1 rule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85Doublet2HAr-H (ortho to C=O)
~ 7.65Doublet2HAr-H (ortho to Br)
~ 3.70Singlet3H-OCH
~ 3.30Triplet2H-C(=O)CH ₂-
~ 2.80Triplet2H-CH₂CH ₂C(=O)O-

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons: The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group are expected to be the most deshielded, appearing at a lower field (~7.85 ppm). The protons ortho to the bromine atom would appear slightly upfield (~7.65 ppm) due to bromine's weaker deshielding effect compared to the carbonyl group.

  • Methyl Ester Protons: A sharp singlet at approximately 3.70 ppm is predicted for the three protons of the methyl ester group (-OCH₃). Its singlet nature is due to the absence of adjacent protons.

  • Methylene Protons: Two triplets are anticipated for the two methylene groups in the butanoate chain. The methylene group adjacent to the ketone carbonyl (-C(=O)CH₂-) is expected to be more deshielded (~3.30 ppm) than the methylene group adjacent to the ester carbonyl (-CH₂C(=O)O-) at ~2.80 ppm. Both signals are predicted to be triplets due to coupling with the adjacent methylene group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy

Principles and Rationale: Carbon-13 NMR provides information about the different carbon environments in a molecule.[5] Chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. Carbonyl carbons are typically found at the downfield end of the spectrum (160-220 ppm).

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 196.5Ketone C =O
~ 173.0Ester C =O
~ 135.0Ar-C (ipso to C=O)
~ 132.0Ar-C H (ortho to Br)
~ 129.5Ar-C H (ortho to C=O)
~ 128.5Ar-C (ipso to Br)
~ 52.0-OC H₃
~ 33.5-C(=O)C H₂-
~ 28.0-C H₂C(=O)O-

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region. The ketone carbonyl carbon is predicted to be around 196.5 ppm, while the ester carbonyl carbon should appear slightly upfield at approximately 173.0 ppm.

  • Aromatic Carbons: Four signals are anticipated for the aromatic carbons. The two quaternary carbons (ipso-carbons) attached to the carbonyl group and the bromine atom are expected at ~135.0 ppm and ~128.5 ppm, respectively. The two types of protonated aromatic carbons are predicted to appear at ~132.0 ppm and ~129.5 ppm.

  • Aliphatic Carbons: The methyl carbon of the ester group is expected around 52.0 ppm. The two methylene carbons are predicted at approximately 33.5 ppm and 28.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply a Fourier transform, followed by phasing and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Principles and Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[6][7][8] Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying their presence in a molecule. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3080MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1735StrongEster C=O stretch
~ 1685StrongKetone C=O stretch
~ 1585Medium-StrongAromatic C=C stretch
~ 1250 & ~1100StrongEster C-O stretch
~ 830Strongpara-disubstituted C-H bend

Interpretation of the Predicted IR Spectrum:

  • Carbonyl Stretching: The most prominent features in the IR spectrum are expected to be the two strong carbonyl stretching bands. The ester carbonyl stretch is anticipated at a higher wavenumber (~1735 cm⁻¹), while the conjugated ketone carbonyl stretch should appear at a slightly lower wavenumber (~1685 cm⁻¹).

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

  • Aromatic Region: The C=C stretching vibrations of the benzene ring are predicted to appear around 1585 cm⁻¹. A strong out-of-plane C-H bending vibration around 830 cm⁻¹ would be indicative of 1,4-disubstitution on the benzene ring.

  • Ester C-O Stretching: Two strong bands are expected in the fingerprint region, around 1250 cm⁻¹ and 1100 cm⁻¹, corresponding to the asymmetric and symmetric C-O stretching of the ester group.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Collect a background spectrum of the empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Principles and Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the molecular weight and structure of the compound. The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Predicted Mass Spectrum Data (EI-MS):

m/zProposed Fragment
270/272[M]⁺˙ (Molecular Ion)
239/241[M - OCH₃]⁺
183/185[BrC₆H₄CO]⁺ (Base Peak)
155/157[BrC₆H₄]⁺
111[M - BrC₆H₄CO]⁺
59[COOCH₃]⁺

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 270 and 272, with approximately equal intensity, which is a clear indicator of the presence of one bromine atom.

  • Key Fragmentations:

    • Alpha-Cleavage: The most favorable fragmentation is likely the alpha-cleavage between the aromatic ring and the keto-carbonyl group, leading to the formation of the resonance-stabilized 4-bromobenzoyl cation at m/z 183/185. This is predicted to be the base peak in the spectrum. The other fragment would be at m/z 111.

    • Loss of Methoxy Group: Loss of the methoxy radical from the ester would result in a fragment at m/z 239/241.

    • Further Fragmentation: The 4-bromobenzoyl cation can further lose a molecule of carbon monoxide to give the 4-bromophenyl cation at m/z 155/157. A fragment corresponding to the methoxycarbonyl group may also be observed at m/z 59.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition and Processing: Acquire the mass spectrum and identify the molecular ion and major fragment peaks. Analyze the isotopic patterns to confirm the presence of bromine.

Spectroscopic Analysis Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.

cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Characteristic Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 2: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a detailed and self-consistent picture of the molecule's architecture. The combination of these techniques allows for the unambiguous identification of the key functional groups and the overall connectivity of the molecule. For any researcher working with this compound, the acquisition and interpretation of this suite of spectroscopic data are essential for ensuring sample identity and purity, thereby upholding the integrity of subsequent scientific investigations.

References

Physical properties of Methyl 4-(4-bromophenyl)-4-oxobutanoate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Physicochemical Characterization of Methyl 4-(4-bromophenyl)-4-oxobutanoate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction and Theoretical Framework

This compound, with the molecular formula C₁₁H₁₁BrO₃, is structurally characterized by a bromophenyl group attached to a keto-ester moiety. Based on its molecular weight and the presence of polar functional groups, it is predicted to be a solid at room temperature. The determination of its melting point is therefore a primary step in its characterization. The boiling point, while potentially high and susceptible to decomposition, is another crucial parameter, particularly for purification via distillation under reduced pressure.

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For pure compounds, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a valuable indicator of sample purity.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This property is highly dependent on intermolecular forces; stronger forces result in a higher boiling point. For compounds with high boiling points, determination under vacuum is often necessary to prevent thermal decomposition.

Physicochemical Data Summary

As established in the introductory section, specific, experimentally verified data for the melting and boiling points of this compound are not consistently reported in publicly accessible chemical literature. The physical form is noted as a "White to yellow solid"[1]. This necessitates a robust experimental approach for determination.

Physical PropertyExperimentally Determined ValuePredicted Range/Notes
Melting Point Not available in literatureExpected to be a solid at room temperature with a distinct melting point.
Boiling Point Not available in literatureExpected to be high; determination may require vacuum to prevent decomposition.

Experimental Determination of Melting Point

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[2] This can be performed using a Thiele tube or a modern digital melting point apparatus.

Causality Behind Experimental Choices

The choice between a Thiele tube and a digital apparatus often depends on available resources. The Thiele tube method is a classic, cost-effective technique that relies on a circulating oil bath to ensure uniform heating.[1][3][4] Digital instruments offer more precise temperature control and automated detection, reducing operator-dependent variability. For a compound intended for use in drug development, the precision of a digital apparatus is preferable for establishing a stringent purity criterion.

Detailed Step-by-Step Methodology: Capillary Melting Point Determination
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing in the capillary tube.[2]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[5]

  • Apparatus Setup (Thiele Tube):

    • Attach the packed capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[3]

    • Place the thermometer and capillary assembly into the Thiele tube containing mineral oil, ensuring the sample is immersed.[1]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a microburner to create convection currents for even heat distribution.[3]

    • For an unknown sample, a rapid initial heating can determine an approximate melting range. Subsequently, a new sample should be heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[5]

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[3][5]

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement Prep1 Dry and powder the sample Prep2 Pack into capillary tube (2-3 mm) Prep1->Prep2 Setup Mount in apparatus (Thiele tube or digital) Prep2->Setup Heat Heat slowly (1-2°C/min) near melting point Setup->Heat Observe Record temperature range from first liquid to complete melting Heat->Observe

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For a high-boiling-point compound like this compound, micro-scale methods are preferable to minimize the amount of substance required and the risk of decomposition. The Siwoloboff method, often carried out in a Thiele tube, is a suitable technique.[4][6]

Rationale for Method Selection

Standard distillation requires a significant volume of the sample (typically >5 mL) and is time-consuming.[7] For research and development purposes where sample quantities may be limited, a micro-boiling point determination is more efficient. The Siwoloboff method is advantageous as it requires only a small amount of liquid and provides a reasonably accurate measurement.[6][8]

Detailed Step-by-Step Methodology: Micro-Boiling Point Determination (Siwoloboff Method)
  • Sample Preparation: Place a small amount (a few drops) of the liquid sample into a small test tube (fusion tube).

  • Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end down.[6][9]

  • Apparatus Setup: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube or another heating bath.[6]

  • Heating and Observation:

    • Heat the apparatus. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[9]

    • Continue heating until a rapid and continuous stream of bubbles is observed, indicating the sample is boiling. At this point, remove the heat source.[6][9]

    • The bubbling will slow down and stop as the apparatus cools. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[6] This occurs when the vapor pressure of the sample equals the external pressure.

Experimental Workflow Diagram

BoilingPointWorkflow cluster_setup Sample & Apparatus Setup cluster_measurement Boiling Point Measurement Setup1 Add liquid sample to fusion tube Setup2 Insert inverted sealed capillary Setup1->Setup2 Setup3 Mount on thermometer in Thiele tube Setup2->Setup3 Heat Heat until a rapid stream of bubbles emerges Setup3->Heat Cool Remove heat and allow to cool Heat->Cool Record Record temperature when liquid enters capillary Cool->Record

Caption: Workflow for Micro-Boiling Point Determination.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimentally determined values, the following practices are essential:

  • Calibration: The thermometer used in either determination must be calibrated against known standards to correct for any inaccuracies.

  • Purity Assessment: The purity of the this compound sample should be assessed by other analytical techniques, such as NMR or chromatography, to correlate with the sharpness of the melting point.

  • Atmospheric Pressure: The boiling point is pressure-dependent. Therefore, the atmospheric pressure should be recorded at the time of the boiling point determination.[10]

  • Reproducibility: All determinations should be performed in triplicate to ensure the results are reproducible and to calculate a mean and standard deviation.

Conclusion

While published data on the melting and boiling points of this compound is scarce, this guide provides the necessary theoretical foundation and detailed experimental protocols for their accurate determination. By following these field-proven methodologies, researchers, scientists, and drug development professionals can confidently characterize this and other novel compounds, ensuring the integrity and reliability of their subsequent research and development activities.

References

  • Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der Deutschen Chemischen Gesellschaft, 19(1), 795–796.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

  • Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

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A Technical Guide to Determining the Solubility of Methyl 4-(4-bromophenyl)-4-oxobutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. Methyl 4-(4-bromophenyl)-4-oxobutanoate, a keto-ester of interest in medicinal chemistry, presents a unique set of physicochemical properties that govern its behavior in various solvent systems. This in-depth technical guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine the solubility of this compound in a range of organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips scientists with the foundational knowledge and practical methodologies to generate this critical data in-house.[1]

Physicochemical Properties and Predicted Solubility Profile

This compound is a white to yellow solid at room temperature.[2] Its molecular structure, featuring a bromophenyl group, a ketone, and a methyl ester, dictates its solubility characteristics. The principle of "like dissolves like" is a powerful predictor of solubility behavior.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another.

The polarity of an organic molecule is a balance of its non-polar and polar regions. In this compound, the bromophenyl ring contributes to its non-polar character, while the ketone and ester functional groups introduce polarity through their carbonyl groups. Esters and ketones are polar molecules that can engage in dipole-dipole interactions.[5]

Based on its structure, we can predict the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be effective at dissolving the compound. These solvents possess polar characteristics that can interact favorably with the ketone and ester groups, while also having a sufficient non-polar character to accommodate the bromophenyl ring.

  • Moderate Solubility in Alcohols: Polar protic solvents such as methanol, ethanol, and isopropanol should also serve as viable solvents. While the compound itself lacks a hydrogen bond donor, the oxygen atoms in the ketone and ester groups can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the alcohols.[5] However, the solubility may decrease with increasing hydrocarbon chain length of the alcohol.[6]

  • Low Solubility in Non-Polar Solvents: Non-polar solvents like hexane and toluene are less likely to be effective solvents. The energy required to break the intermolecular forces within the solid compound would not be sufficiently compensated by the weak van der Waals forces established with these non-polar solvents.

  • Insolubility in Water: Due to the significant non-polar bromophenyl group and the overall size of the molecule, this compound is expected to be insoluble in water. While the ester group can form hydrogen bonds with water, the large hydrophobic portion of the molecule dominates its behavior.[5]

The following diagram illustrates the relationship between the structural features of this compound and its predicted solubility in different solvent classes.

G Predicted Solubility of this compound cluster_compound This compound cluster_solvents Organic Solvents Compound C11H11BrO3 Bromophenyl Bromophenyl Group (Non-polar) Compound->Bromophenyl KetoEster Keto-Ester Groups (Polar) Compound->KetoEster Water Water Compound->Water Insoluble NonPolar Non-Polar (e.g., Hexane, Toluene) Bromophenyl->NonPolar Low Solubility PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) KetoEster->PolarAprotic High Solubility (Dipole-Dipole) PolarProtic Polar Protic (e.g., Ethanol, Methanol) KetoEster->PolarProtic Moderate Solubility (H-bond accepting)

Caption: Predicted solubility based on molecular structure.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The following section outlines a detailed protocol for the gravimetric method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[1]

Protocol: Gravimetric Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of appropriate purity

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials or evaporating dishes

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though longer times may be necessary.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • For finely dispersed solids, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any remaining solid particles.

  • Solvent Evaporation:

    • Determine the mass of the filtered solution.

    • Evaporate the solvent from the vial in an oven or vacuum oven at a temperature that will not cause decomposition of the solute.

  • Quantification:

    • Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it.

    • The mass of the dissolved solid is the final mass of the vial minus the initial mass of the empty vial.

  • Calculation of Solubility:

    • Solubility can be expressed in various units, such as g/100 mL or mol/L.

    • Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) x 100

    • Solubility (mol/L) = (moles of dissolved solid / volume of solvent in L)

The following diagram outlines the experimental workflow for the gravimetric determination of solubility.

G Gravimetric Solubility Determination Workflow start Start prep Prepare Saturated Solution (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Settling or Centrifugation) equilibrate->separate sample Collect and Filter Supernatant separate->sample add_sample Add Filtered Sample to Vial sample->add_sample weigh_initial Weigh Pre-tared Vial weigh_initial->add_sample weigh_solution Weigh Vial with Solution add_sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_final Weigh Vial with Dry Solute evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate end End calculate->end

Caption: Step-by-step experimental workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent ClassSolubility ( g/100 mL)Solubility (mol/L)
AcetonePolar Aprotic[Experimental Value][Calculated Value]
Ethyl AcetatePolar Aprotic[Experimental Value][Calculated Value]
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
TolueneNon-Polar[Experimental Value][Calculated Value]
HexaneNon-Polar[Experimental Value][Calculated Value]

The results from this table can then be used to validate the predicted solubility profile and inform the selection of appropriate solvents for various applications, such as reaction chemistry, purification, and formulation.

Safety Considerations

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][9] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[10] Always consult the Safety Data Sheet (SDS) before handling.[8][9][10]

Conclusion

References

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  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

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IUPAC name for C11H11BrO3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one, an α-bromoketone with the molecular formula C₁₁H₁₁BrO₃. This class of compounds, aromatic α-haloketones, serves as a cornerstone in synthetic organic chemistry and medicinal chemistry, acting as highly versatile intermediates for the construction of complex molecular architectures, including various N-, S-, and O-heterocycles.[1] The presence of a bromine atom alpha to the carbonyl group significantly activates the molecule for subsequent nucleophilic substitution or elimination reactions, making it a critical building block for novel pharmaceutical agents.[2][3] This document details the compound's physicochemical properties, a robust protocol for its synthesis via electrophilic bromination, the underlying reaction mechanism, and its applications as a precursor in drug development and broader organic synthesis.

Introduction and Significance

2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is a substituted propiophenone derivative. Its structure features a dimethoxy-substituted benzene ring, which is a common motif in biologically active molecules, attached to a brominated three-carbon ketone chain. The IUPAC name for this compound is 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one .

The primary significance of this compound lies in its reactivity as a synthetic intermediate.[4] The α-bromo functionality is a key feature, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3] This reactivity allows for the facile introduction of new functional groups, enabling molecular diversification. Furthermore, α-bromo ketones are valuable precursors for the synthesis of α,β-unsaturated ketones through base-mediated dehydrobromination, a foundational reaction for creating carbon-carbon double bonds.[5][6] For drug development professionals, compounds like this serve as scaffolds for building novel therapeutic candidates, where the dimethoxyphenyl moiety may confer specific binding properties and the reactive handle allows for systematic structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
IUPAC Name 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-oneChemScene
Synonym(s) 2-bromo-3',4'-dimethoxypropiophenone[7]
CAS Number 1835-05-8[7]
Molecular Formula C₁₁H₁₃BrO₃[7]
Molecular Weight 273.12 g/mol [7]
Appearance White to off-white solid/powderGeneral knowledge
Reactivity Electrophilic α-carbon, susceptible to nucleophilic substitution and elimination[3][4]

Synthesis via Electrophilic α-Bromination

The most common and straightforward laboratory synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one involves the direct electrophilic α-bromination of its ketone precursor, 1-(3,4-dimethoxyphenyl)propan-1-one.[8] This reaction is typically performed using molecular bromine (Br₂) in a suitable solvent, often under acidic conditions which catalyze the reaction.[5]

Synthesis Workflow

The overall workflow for the synthesis, purification, and characterization of the target compound is depicted below. This process begins with the reaction of the starting ketone with a brominating agent, followed by workup to isolate the crude product, and finally purification to yield the final α-bromoketone.

G cluster_0 Reaction Setup cluster_1 Bromination Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A 1. Dissolve 1-(3,4-dimethoxyphenyl)propan-1-one in glacial acetic acid B 2. Prepare solution of Br2 in glacial acetic acid C 3. Add Br2 solution dropwise to ketone solution with stirring at room temp. A->C D 4. Stir for 2-4 hours, monitoring by TLC until starting material is consumed C->D E 5. Pour reaction mixture into ice-cold water to precipitate product D->E F 6. Quench excess Br2 with aq. Na2S2O3 solution E->F G 7. Collect crude solid by vacuum filtration & wash with water F->G H 8. Recrystallize crude product from ethanol/water G->H I 9. Dry purified crystals under vacuum H->I J 10. Characterize via NMR, MS, and melting point analysis I->J

Synthesis and Purification Workflow Diagram.
Detailed Experimental Protocol

This protocol is adapted from standard procedures for the acid-catalyzed α-bromination of aromatic ketones.[2][8]

Materials:

  • 1-(3,4-Dimethoxyphenyl)propan-1-one (1.0 equiv)

  • Molecular Bromine (Br₂) (1.05 equiv)

  • Glacial Acetic Acid (solvent)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethanol (for recrystallization)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a fume hood, dissolve 1-(3,4-dimethoxyphenyl)propan-1-one in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Bromine Addition: In a separate container, carefully prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this bromine solution dropwise to the stirring ketone solution at room temperature. Causality Note: Dropwise addition is crucial to control the reaction rate and prevent the buildup of excess bromine, which can lead to over-bromination or side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The disappearance of the red-brown bromine color is a visual indicator of its consumption. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible (typically 2-4 hours).

  • Product Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a significant volume of ice-cold water. The organic product, being insoluble in water, will precipitate out as a solid.

  • Quenching: Add 10% aqueous sodium thiosulfate solution dropwise to the aqueous mixture until the yellowish color of any residual bromine disappears. This step safely neutralizes unreacted bromine.

  • Isolation: Collect the precipitated crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove acetic acid and inorganic salts.

  • Purification: Purify the crude 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The electrophilic α-bromination of a ketone in an acidic medium proceeds through an enol intermediate.[2] The acid acts as a catalyst, accelerating the keto-enol tautomerism, which is the rate-limiting step of the overall reaction.[5]

The mechanism involves three critical stages:

  • Acid-Catalyzed Enolization: The carbonyl oxygen is first protonated by the acid catalyst (e.g., HBr generated in situ or the acetic acid solvent). This protonation makes the carbonyl carbon more electrophilic and, critically, increases the acidity of the α-protons. A weak base (like a water molecule or another molecule of the ketone) then abstracts a proton from the α-carbon, leading to the formation of the nucleophilic enol tautomer.

  • Nucleophilic Attack on Bromine: The electron-rich C=C double bond of the enol acts as the nucleophile. It attacks the electrophilic bromine molecule (Br₂), forming a new carbon-bromine bond at the α-position and displacing a bromide ion (Br⁻).

  • Deprotonation: The resulting intermediate, a protonated α-bromoketone, is then deprotonated (typically by the bromide ion or a water molecule) to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromoketone product.

G Ketone Ketone (Propiophenone derivative) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ (Fast) Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H⁺ (Slow, Rate-Limiting) Intermediate Brominated Intermediate Enol->Intermediate + Br₂ (Fast Attack) Br2 Br-Br (Electrophile) Product α-Bromo Ketone (Final Product) Intermediate->Product - H⁺ (Fast Deprotonation)

Mechanism of Acid-Catalyzed α-Bromination.

Applications in Drug Development and Organic Synthesis

The utility of 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one stems from its identity as an α-bromoketone, a class of powerful synthetic intermediates.[2][9]

  • Scaffold for Heterocycle Synthesis: α-Haloketones are renowned precursors for synthesizing a vast array of heterocycles, which form the core of many pharmaceutical drugs.[1] Reactions with various nucleophiles (e.g., thioureas, anilines, hydrazines) can lead to the formation of thiazoles, indoles, pyrazoles, and other important ring systems.

  • Nucleophilic Substitution: The bromine atom is an excellent leaving group, allowing for straightforward Sₙ2 reactions. This enables the introduction of diverse functionalities at the α-position, such as amines, azides, thiols, and alkoxides, providing a rapid pathway to libraries of new compounds for biological screening.[4]

  • Precursor to α,β-Unsaturated Ketones: Through E2 elimination, typically using a non-nucleophilic base, the compound can be converted into the corresponding α,β-unsaturated ketone.[5][6] These structures are Michael acceptors and are key components in many biologically active molecules and are used in various conjugate addition reactions.

  • Intermediate in Pharmaceutical Synthesis: The 3,4-dimethoxyphenyl moiety is present in numerous alkaloids and approved drugs. This compound can serve as a key intermediate in the synthesis of more complex drug targets. For example, related structures are key intermediates in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain.[10]

Conclusion

2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one exemplifies a strategically important class of α-haloketone building blocks. Its synthesis is achieved through a well-understood and reliable acid-catalyzed bromination of the parent ketone. The compound's true value is realized in its synthetic versatility, providing chemists and drug development professionals with a powerful tool for constructing novel and complex molecular entities. A thorough understanding of its synthesis, mechanism, and reactivity is essential for leveraging its full potential in the discovery of new medicines and advanced materials.

References

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  • Fiveable. (n.d.). α-bromoketone Definition. Retrieved from Fiveable website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAtioF2IQdqhlW13vp9y2NAiRYYmVKEhIXr3PyxITXr21ruLWDaDKOLioQAmFj_dDS-mfQkDzy5PrGm3huoJLG9BSbtS-9tP3Q8aE0sQpj94FXd6P7hxqn9omtmYN-Nn3E6BmTwrle9ODnZpkyLrNAvQjT]
  • ChemScene. (n.d.). 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one. Retrieved from ChemScene website. [https://www.chemscene.com/products/2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one-1835-05-8.html]
  • Hunt, I. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from University of Calgary website. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry%3A_A_Tenth_Edition_(Hunt)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from PubChem website. [https://pubchem.ncbi.nlm.nih.gov/]
  • Tilly, D. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3169. [https://www.mdpi.com/1420-3049/26/11/3169]
  • CymitQuimica. (n.d.). 2-Bromo-1-(4-methoxyphenyl)propan-1-one. Retrieved from CymitQuimica website. [https://www.cymitquimica.com/2-bromo-1-4-methoxyphenyl-propan-1-one]
  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Retrieved from Google Patents website. [https://patents.google.

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A Researcher's Guide to Sourcing and Quality Verification of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(4-bromophenyl)-4-oxobutanoate (CAS No. 30913-86-1) is a pivotal keto-ester intermediate in medicinal chemistry and materials science.[1] Its utility as a building block for synthesizing diverse molecular scaffolds, including pharmaceuticals targeting inflammatory diseases and cancer, necessitates a reliable supply of high-purity material.[1] This guide provides drug development professionals and researchers with a comprehensive framework for sourcing this reagent, evaluating commercial suppliers, and implementing self-validating quality control protocols. We will delve into the critical analysis of a Certificate of Analysis (CoA), provide step-by-step analytical procedures for incoming material verification, and discuss best practices for handling and storage to ensure experimental reproducibility and regulatory compliance.

Introduction: The Strategic Importance of a Key Intermediate

This compound is a bifunctional molecule featuring a bromophenyl ketone and a methyl ester. This unique structural arrangement makes it a versatile precursor in a variety of chemical transformations. The bromophenyl moiety serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the keto-ester portion is amenable to reactions such as cyclizations, reductions, and enolate chemistry.[2] This reactivity profile is exploited in the synthesis of complex heterocyclic compounds and other bioactive molecules, making the quality of the starting material a critical determinant of success in multi-step synthetic campaigns.[3][4]

Key Chemical Properties:

  • CAS Number: 30913-86-1

  • Molecular Formula: C₁₁H₁₁BrO₃

  • Molecular Weight: 271.11 g/mol

  • Appearance: White to yellow solid

  • Melting Point: 50-52 °C[5][6]

Sourcing: Identifying and Evaluating Commercial Suppliers

The commercial landscape for this compound ranges from large global distributors to specialized custom synthesis laboratories. The choice of supplier often depends on the scale of research (milligram to kilogram), required purity, and the level of documentation needed.

It is crucial to note that some suppliers may offer this product as part of a "rare chemicals" collection, where analytical data is not proactively collected by the vendor, and the buyer assumes full responsibility for confirming identity and purity. Therefore, a robust internal quality control process is non-negotiable.

Table 1: Comparison of Select Commercial Suppliers

SupplierTypical Purity OfferedKey FeaturesConsiderations
Sigma-Aldrich (Merck) Reagent Grade (Purity not specified)Broad availability, extensive documentation (CoA, COO).May be sold "as-is" without vendor-supplied analytical data, requiring full buyer validation.
BLD Pharmatech ≥ 98%Provides specific purity claims and basic physical properties.Availability may vary by region.
AK Scientific Purity not specified, sold by weight.[5]Offers various package sizes suitable for discovery-phase research.[5]Lack of a stated purity percentage necessitates rigorous incoming QC.
Ambeed Purity not specified, sold by weight.[5]Competitive pricing for smaller quantities.[5]As with others, requires independent verification of quality.
Dr. Jagath Reddy's Heterocyclics 97%[6]Specializes in heterocyclic chemistry building blocks.[6]Minimum purity is stated, providing a baseline for evaluation.

This table is representative and not exhaustive. Researchers should conduct their own market analysis based on current availability and project requirements.

The Cornerstone of Quality: The Certificate of Analysis (CoA)

A Certificate of Analysis is a batch-specific document that certifies a product meets a predefined set of specifications. It is the first line of defense in quality assurance and provides a direct link between the physical material and its tested attributes.

A comprehensive CoA should include: [7][8]

  • Product Identification: Name, CAS number, catalog number.

  • Lot/Batch Number: For traceability.[9]

  • Physical Properties: Appearance, melting point.

  • Identity & Purity Data: Results from analytical tests (e.g., NMR, HPLC, LC-MS) with clear specification limits and the actual batch results.

  • Date of Manufacture/Retest Date.

  • Signature of Authorized Quality Personnel.

Scrutinizing the CoA is a critical skill. It provides the reference data against which you will validate the material in-house.

In-House Verification: Self-Validating Protocols

Trust, but verify. Regardless of the supplier's reputation, independent verification of incoming materials is a fundamental tenet of Good Laboratory Practice (GLP) and ensures the integrity of your research.

Workflow for Incoming Material Acceptance

The following diagram outlines a standard workflow for receiving and qualifying a new batch of this compound.

G cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Data Analysis & Disposition s1 Receive Material & Quarantine s2 Review Supplier CoA for Completeness s1->s2 Match Lot No. s3 Prepare QC Sample s2->s3 s4 Acquire ¹H NMR Spectrum s3->s4 s5 Acquire RP-HPLC Chromatogram s3->s5 s6 Analyze NMR: - Confirm Structure - Check for Solvents s4->s6 s7 Analyze HPLC: - Determine Purity (%) s5->s7 s8 Data Match CoA & Internal Specs? s6->s8 s7->s8 s9 Accept Lot & Release from Quarantine s8->s9 Yes s10 Reject Lot & Contact Supplier s8->s10 No

Caption: Workflow for incoming quality control of chemical reagents.

Protocol 1: Structural Confirmation by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful technique for confirming the chemical structure of an organic molecule. It provides unambiguous evidence of the compound's identity and can reveal the presence of residual solvents or structurally similar impurities.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the material into an NMR tube.

  • Solvent: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and invert several times to ensure complete dissolution. A brief sonication may be used if necessary.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Analysis:

    • Set the TMS peak to 0.00 ppm.

    • Confirm Key Signals:

      • Aromatic protons (doublets, ~7.7-7.9 ppm).

      • Methylene protons adjacent to the ketone (triplet, ~3.3 ppm).

      • Methylene protons adjacent to the ester (triplet, ~2.8 ppm).

      • Methyl ester protons (singlet, ~3.7 ppm).

    • Check for Impurities: Look for unexpected peaks. Common impurities include residual solvents (e.g., ethyl acetate, hexanes, dichloromethane) or starting materials from the synthesis.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a non-volatile organic compound.[10] It separates the main component from impurities based on polarity, allowing for accurate quantification of the area percentage, which corresponds to purity.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL. Dilute this stock solution to ~0.1 mg/mL with the mobile phase initial conditions (e.g., 50:50 acetonitrile:water).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

    • The result should meet or exceed the purity stated on the CoA and your internal specification (typically ≥97% for such reagents).

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the reagent over time.

  • Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.

  • Safety:

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

    • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

    • Always handle in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Sourcing high-quality this compound is a critical first step for any research or development program that relies on it. A procurement strategy that extends beyond simply price and availability to include a thorough evaluation of supplier documentation and, most importantly, a robust, self-validating in-house quality control system, is paramount. By implementing the analytical protocols and workflows described in this guide, scientists can mitigate risks associated with reagent quality, ensuring the reliability and reproducibility of their experimental outcomes and accelerating the path to discovery.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from scbt.com

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from sigmaaldrich.com

  • King-Pharm. (n.d.). Methyl4-(4-bromophenyl)-4-oxobutanoate [30913-86-1]. Retrieved from king-pharm.com[11]

  • Sigma-Aldrich. (n.d.). This compound | 30913-86-1. Retrieved from sigmaaldrich.com

  • Advent Chembio Pvt. Ltd. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Retrieved from adventchembio.com[7]

  • USA Chemical Suppliers. (n.d.). methyl 4-(4-bromophenyl)-2,4-dioxobutanoate suppliers USA. Retrieved from usachemicalsuppliers.com[12]

  • Chem-Impex International, Inc. (n.d.). Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. Retrieved from chemimpex.com[1]

  • Lab Alley. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA). Retrieved from laballey.com[9]

  • Spectrum Chemical Mfg. Corp. (n.d.). Certificates of Analysis. Retrieved from spectrumchemical.com[13]

  • ChemScene. (n.d.). Certificates of Analysis. Retrieved from chemscene.com[8]

  • Dana Bioscience. (n.d.). 4-(4-Bromophenyl)-3-oxobutanoic acid methyl ester 1g. Retrieved from danabioscience.com[14]

  • ChemicalBook. (n.d.). Methyl4-(4-bromophenyl)-4-oxobutanoate Price. Retrieved from chemicalbook.com[5]

  • Alfa Chemistry. (n.d.). CAS 6340-79-0 4-(4-Bromophenyl)-4-oxobutanoic acid. Retrieved from alfachemistry.com[15]

  • ChemicalBook. (2019, October 28). Activity and Synthesis of Methyl 4-oxobutanoate. Retrieved from chemicalbook.com[3]

  • Sigma-Aldrich. (n.d.). Certificate of analysis. Retrieved from sigmaaldrich.com[16]

  • ChemicalBook. (2023, December 4). Methyl 4-oxobutanoate: properties, applications and safety. Retrieved from chemicalbook.com[4]

  • Frontier Specialty Chemicals. (n.d.). (E)-Methyl-4-(4-bromophenyl)-2-oxobut-3-enoate. Retrieved from frontierspecialtychemicals.com[17]

  • Dr. Jagath Reddy's Heterocyclics. (n.d.). This compound | 30913-86-1. Retrieved from jrheterocyclics.com[6]

  • Maslarska, V., et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-437.[10]

  • ResearchGate. (2025, August 4). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. Retrieved from researchgate.net[18]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Reactivity of Methyl 4,4-Dimethoxy-3-Oxobutanoate: A Key Organic Intermediate. Retrieved from innopharmchem.com[2]

  • PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from pubchem.ncbi.nlm.nih.gov[19]

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An In-Depth Technical Guide to the Safe Handling of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for Methyl 4-(4-bromophenyl)-4-oxobutanoate (CAS No: 30913-86-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights. The guide covers hazard identification, risk mitigation strategies, emergency procedures, and proper disposal, ensuring a self-validating system of safety for laboratory and manufacturing environments. By explaining the causality behind each recommendation, this whitepaper aims to foster a culture of safety and scientific integrity.

Introduction and Compound Profile

This compound is a chemical intermediate frequently utilized in organic synthesis, particularly in the development of pharmaceutical compounds. Its molecular structure, featuring a bromophenyl group and a keto-ester moiety, makes it a versatile building block. However, these same functional groups contribute to its specific hazard profile, necessitating a thorough understanding for safe handling. This guide is predicated on the principle that a deep understanding of a compound's chemical and toxicological properties is the foundation of safe laboratory practice.

Chemical Profile:

PropertyValueSource
IUPAC Name This compound
CAS Number 30913-86-1
Molecular Formula C₁₁H₁₁BrO₃[1]
Molecular Weight 271.11 g/mol [1]
Physical Form White to yellow solid
Storage Sealed in dry, room temperature conditions

Hazard Analysis and Mechanistic Insights

A comprehensive risk assessment begins with a detailed understanding of the potential hazards. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

The primary hazards associated with this compound are summarized below. Understanding the "why" behind these classifications is crucial for appreciating the recommended safety protocols.

Hazard ClassHazard StatementGHS PictogramMechanistic Rationale
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedThe compound can be absorbed through the gastrointestinal tract, potentially leading to systemic toxicity.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationThe electrophilic nature of the carbonyl group and potential hydrolysis products can disrupt skin integrity, leading to inflammation and irritation.
Serious Eye Damage/Eye Irritation (Category 2A/1) H318/H319: Causes serious eye damage/irritationThe cornea is highly sensitive to irritants. Direct contact can lead to significant inflammation, pain, and potentially irreversible damage. Some sources indicate "serious eye damage," a more severe classification.[2][3]
Specific Target Organ Toxicity — Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[4]
Flammability H227: Combustible liquidWhile a solid at room temperature, it is classified as a combustible liquid, indicating it can form explosive mixtures with air upon intense heating.[2]
Visualizing Hazard Communication

The GHS pictograms provide an immediate visual warning of the primary hazards. It is imperative that all personnel handling this substance are familiar with their meanings.

Safe_Handling_Workflow Procurement Procurement & Receipt Storage Log & Store in Designated Area Procurement->Storage Inspect container Pre_Use Pre-Use: Don PPE & Verify Engineering Controls Storage->Pre_Use Retrieve from storage Handling Handling in Fume Hood Pre_Use->Handling Proceed with work Post_Use Post-Use: Decontaminate & Clean Workspace Handling->Post_Use Experiment complete Post_Use->Storage Return unused material Waste Segregate & Dispose of Waste Post_Use->Waste To waste stream

Caption: A systematic workflow for handling the compound.

  • Storage Protocol:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [5][6] 2. Keep the container tightly closed to prevent moisture ingress and contamination. [4] 3. The storage area should be clearly labeled, indicating the presence of hazardous materials.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical to minimizing harm. All personnel must be trained on these procedures.

Exposure RouteFirst-Aid ProtocolRationale
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. [6]Remove contact lenses, if present and easy to do. Continue rinsing. [2]Immediately call a physician or poison center. [2]Rapid dilution and flushing are essential to minimize chemical contact time with the delicate tissues of the eye, reducing the severity of the damage.
Skin Contact Take off immediately all contaminated clothing. [2]Wash the affected area with plenty of soap and water. [6]If skin irritation occurs, seek medical advice/attention. [6]Prompt removal of the substance from the skin prevents prolonged irritation and potential absorption.
Inhalation Remove the person to fresh air and keep them comfortable for breathing. [4]If feeling unwell, call a POISON CENTER or doctor. [6]Moving to fresh air removes the individual from the source of exposure.
Ingestion Rinse mouth with water. [3]Do NOT induce vomiting. [4]Immediately call a POISON CENTER or doctor. [4]Inducing vomiting can cause further damage to the esophagus. Immediate medical consultation is crucial for guidance on treatment.

Spill and Waste Management

Proper containment and disposal are legal and ethical responsibilities that protect both personnel and the environment.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. [4]Avoid creating dust.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the appropriate safety officer.

Waste Disposal
  • Principle of Causality: Improper disposal can lead to environmental contamination and pose a risk to waste handlers.

  • Protocol:

    • All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

    • Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. [6]Do not let the product enter drains. [2]

Conclusion

The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating a deep knowledge of its chemical hazards with robust engineering controls, appropriate PPE, and strict procedural discipline, researchers can effectively mitigate the risks associated with this valuable synthetic intermediate. This guide serves as a foundational document to be integrated into a broader culture of laboratory safety, where every protocol is a self-validating system designed to protect the most valuable asset: the scientist.

References

  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). This compound.
  • [Source 5]. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • ChemicalBook. (2019, October 28). Activity and Synthesis of Methyl 4-oxobutanoate.
  • SynZeal. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemSynthesis. (2025, May 20). 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Angene Chemical. (2024, September 3). Safety Data Sheet.

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The Versatility of Brominated Ketoesters: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Brominated Ketoesters in Synthesis

In the landscape of modern organic synthesis, the ability to construct complex molecular architectures with precision and efficiency is paramount. Brominated ketoesters have emerged as exceptionally versatile and powerful building blocks, enabling researchers to forge intricate carbon skeletons and introduce diverse functionalities. Their unique chemical reactivity, stemming from the presence of three key functional groups—a ketone, an ester, and a bromine atom—positions them as indispensable intermediates in the synthesis of a wide array of valuable compounds, from life-saving pharmaceuticals to advanced materials. The strategic placement of the bromine atom, typically at the α- or γ-position relative to the carbonyl groups, dictates the regioselectivity of their subsequent transformations, offering a fine-tuned level of control to the synthetic chemist. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of brominated ketoesters, offering field-proven insights and detailed protocols for their effective utilization in research and development.

I. Synthetic Strategies for Accessing Brominated Ketoesters

The judicious choice of a synthetic route to brominated ketoesters is critical, as it directly impacts the overall efficiency and scalability of a synthetic campaign. Several reliable methods have been established for their preparation, each with its own set of advantages and substrate scope.

A. Direct α-Bromination of β-Ketoesters

The direct bromination of β-ketoesters at the α-position is a widely employed and often high-yielding approach. The acidity of the α-protons, flanked by two electron-withdrawing carbonyl groups, facilitates enolate formation, which then reacts with an electrophilic bromine source.[1]

A variety of brominating agents have been successfully utilized for this transformation. While molecular bromine (Br₂) can be effective, its use often necessitates careful control of reaction conditions to avoid over-bromination and the formation of hazardous byproducts.[2] Milder and more selective reagents are often preferred. N-Bromosuccinimide (NBS) is a popular choice, offering improved handling characteristics and selectivity, particularly when used in conjunction with a radical initiator or under solvent-free conditions.[3] Another effective and regioselective method involves the use of bromodimethylsulfonium bromide (BDMS), which allows for the efficient α-monobromination of β-ketoesters and 1,3-diketones under mild, catalyst-free conditions.[2][4][5] This method is advantageous due to its high yields, lack of need for chromatographic separation, and the use of a less hazardous reagent compared to molecular bromine.[2][4]

Table 1: Comparison of Common α-Bromination Reagents for β-Ketoesters

ReagentTypical ConditionsAdvantagesDisadvantages
Br₂ Acetic acid or other polar solventsReadily available, inexpensiveCan lead to di-bromination, corrosive, generates HBr
NBS CCl₄, AIBN (radical initiator) or solvent-freeMilder, more selective for mono-brominationCan be sensitive to light and moisture
BDMS CH₂Cl₂, 0-25 °CHigh yields, excellent regioselectivity, no catalyst needed, less hazardousReagent needs to be prepared or purchased
CuBr₂ Reflux in organic solventEffective for some substratesRequires stoichiometric amounts of copper salt
B. Synthesis of γ-Brominated β-Ketoesters

The synthesis of γ-brominated β-ketoesters, such as ethyl 4-bromo-3-oxobutanoate, typically involves a different strategy. A common method is the bromination of diketene followed by reaction with an alcohol. This approach provides a reliable route to this important class of building blocks. Ethyl 4-bromo-3-oxobutanoate is a colorless liquid that is soluble in many organic solvents and serves as a key intermediate in the synthesis of a variety of compounds.[6]

II. The Rich Reaction Chemistry of Brominated Ketoesters

The synthetic utility of brominated ketoesters lies in their ability to participate in a wide range of chemical transformations, acting as versatile precursors to a multitude of molecular scaffolds.

A. The Reformatsky Reaction: A Classic C-C Bond Formation

The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters through the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[7][8] Brominated ketoesters are excellent substrates for this reaction. The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester.[7][9]

The mechanism involves the oxidative addition of zinc into the carbon-bromine bond, followed by the formation of a zinc enolate.[9][10] This enolate then adds to the carbonyl group of the aldehyde or ketone via a six-membered chair-like transition state, leading to the formation of the β-hydroxy ester after acidic workup.[9][10][11]

Reformatsky_Mechanism cluster_start Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_workup Step 3: Workup alpha-Bromo Ketoester alpha-Bromo Ketoester Zn Zn alpha-Bromo Ketoester->Zn Oxidative Addition Reformatsky Enolate Reformatsky Enolate Zn->Reformatsky Enolate Aldehyde/Ketone Aldehyde/Ketone Reformatsky Enolate->Aldehyde/Ketone Addition to Carbonyl Intermediate Intermediate Aldehyde/Ketone->Intermediate beta-Hydroxy Ester beta-Hydroxy Ester Intermediate->beta-Hydroxy Ester Acidic Workup

Figure 1: Generalized workflow of the Reformatsky reaction.

B. The Favorskii Rearrangement: Ring Contraction and Carboxylic Acid Synthesis

The Favorskii rearrangement is a fascinating and synthetically useful reaction of α-halo ketones, including α-brominated ketoesters, with a base to yield carboxylic acid derivatives.[12][13][14] When cyclic α-bromo ketones are used, the reaction results in a ring contraction, providing an elegant method for the synthesis of smaller ring systems.[14][15]

The mechanism is thought to proceed through the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (such as hydroxide or an alkoxide).[15][16] This attack leads to the opening of the three-membered ring and the formation of the rearranged carboxylic acid derivative. For α-halo ketones that cannot form an enolate, an alternative "pseudo-Favorskii" or "quasi-Favorskii" rearrangement can occur.[12][15]

C. Synthesis of Heterocycles: Building Blocks for Medicinal Chemistry

Brominated ketoesters are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.[17][18]

  • Furans: The Feist-Benary furan synthesis involves the reaction of an α-halo ketone or aldehyde with a β-keto ester in the presence of a base.[19] The reaction proceeds via a nucleophilic attack of the enolate of the β-keto ester on the carbon bearing the halogen, leading to a 1,4-dicarbonyl intermediate that subsequently cyclizes to form the furan ring.[19]

  • Pyrroles: The Hantzsch pyrrole synthesis is a classic method that utilizes the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine to construct substituted pyrroles.[20]

  • Other Heterocycles: The versatility of brominated ketoesters extends to the synthesis of numerous other heterocyclic systems, including oxazoles, thiazoles, and pyrimidines, through condensation reactions with appropriate nucleophiles.

III. Asymmetric Synthesis: Accessing Chiral Molecules

The development of catalytic asymmetric methods for the synthesis and transformation of brominated ketoesters has opened up new avenues for the preparation of enantiomerically enriched molecules, which are of paramount importance in drug development.

A. Catalytic Asymmetric Bromination

The enantioselective α-bromination of β-ketoesters can be achieved using chiral catalysts. For instance, chiral bisoxazoline-copper(II) complexes have been shown to catalyze the asymmetric bromination of both cyclic and acyclic β-ketoesters, affording optically active α-bromo-β-ketoesters in good yields and with moderate to good enantioselectivities.

B. Stereoselective Transformations of Brominated Ketoesters

Chiral α-bromo-β-ketoesters are valuable intermediates in asymmetric synthesis. They can undergo a variety of stereoselective transformations, such as dynamic kinetic asymmetric cross-benzoin additions, to generate products with high diastereoselectivity and enantioselectivity.[21] Furthermore, the asymmetric reduction of the keto group in β-keto esters, including their brominated derivatives, using biocatalysts such as dehydrogenases, provides an environmentally friendly route to chiral alcohols.[22]

IV. Applications in Drug Discovery and Development

The diverse reactivity of brominated ketoesters makes them highly sought-after intermediates in the synthesis of pharmaceutically active compounds.

For example, the benzindenoazepine ring system, an attractive scaffold for biologically active compounds, can be constructed via a stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate.[23] This highlights the utility of γ-brominated ketoesters in building complex, polycyclic architectures.

V. Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, detailed experimental protocols for the synthesis and a key reaction of a brominated ketoester are provided below.

Protocol 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate via α-Bromination

This protocol is adapted from a general procedure for the α-bromination of β-ketoesters using bromodimethylsulfonium bromide (BDMS).[4]

Materials:

  • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • Bromodimethylsulfonium bromide (BDMS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 3-oxobutanoate (1.0 mmol) in dichloromethane (10 mL) at 0 °C under an inert atmosphere, add bromodimethylsulfonium bromide (1.1 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield pure ethyl 2-bromo-3-oxobutanoate.[24]

Protocol 2: Reformatsky Reaction of Ethyl 2-bromo-3-oxobutanoate with a Ketone

This protocol is a general procedure for the Reformatsky reaction.[10]

Materials:

  • Activated zinc dust

  • Iodine (catalytic amount)

  • Toluene

  • Ethyl 2-bromo-3-oxobutanoate

  • Ketone (e.g., acetone)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend activated zinc dust (5.0 eq) and a crystal of iodine in toluene.

  • Stir the suspension under reflux for 5 minutes, then cool to room temperature.

  • Add ethyl 2-bromo-3-oxobutanoate (2.0 eq) to the mixture.

  • Add a solution of the ketone (1.0 eq) in toluene to the suspension.

  • Stir the resulting mixture at 90 °C for 30 minutes.

  • Cool the reaction to 0 °C and quench with water.

  • Filter the suspension and extract the filtrate with MTBE.

  • Combine the organic phases, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired β-hydroxy ester.

VI. Safety and Handling

Brominated ketoesters are reactive organic compounds and should be handled with appropriate safety precautions. They can be harmful if inhaled, ingested, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store brominated ketoesters in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

VII. Conclusion and Future Outlook

Brominated ketoesters are undeniably powerful and versatile intermediates in organic synthesis. Their rich and tunable reactivity provides access to a vast array of molecular architectures, from fundamental building blocks to complex natural products and pharmaceuticals. The continued development of novel synthetic methods for their preparation and the discovery of new applications, particularly in the realm of asymmetric catalysis, will undoubtedly solidify their importance in the toolkit of the modern synthetic chemist. As the demand for more efficient and sustainable synthetic strategies grows, the strategic use of brominated ketoesters is poised to play an increasingly significant role in advancing the frontiers of chemical research and drug development.

References

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  • Marigo, M., Kumaragurubaran, N., & Jørgensen, K. A. (2002). Catalytic asymmetric bromination and chlorination of beta-ketoesters. Chemistry (Weinheim an der Bergstrasse, Germany), 8(10), 2349-2354.
  • Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Favorskii rearrangement. Retrieved from [Link]

  • Wu, X.-F. (2015).
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  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
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  • Romo, D., et al. (2014). Dynamic Kinetic Asymmetric Cross-Benzoin Additions of β-Stereogenic α-Keto Esters.
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An In-depth Technical Guide to Methyl 4-(4-bromophenyl)-4-oxobutanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-(4-bromophenyl)-4-oxobutanoate, a versatile intermediate compound with significant applications in pharmaceutical and chemical research. Drawing upon established chemical principles and contemporary research, this document details the compound's historical context, synthesis, physicochemical properties, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of one of organic chemistry's most powerful tools for C-C bond formation: the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Mason Crafts, this reaction allows for the synthesis of aryl ketones, the structural class to which this compound belongs. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis and utility are a direct consequence of the foundational work on Friedel-Crafts reactions. The introduction of a bromo-substituent on the phenyl ring and a methyl ester on the butanoyl chain creates a bifunctional molecule with significant potential as a building block in the synthesis of more complex chemical entities.

Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by esterification. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry.[1][2][3]

Reaction Scheme

The overall two-step synthesis can be summarized as follows:

Step 1: Friedel-Crafts Acylation

Bromobenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-(4-bromophenyl)-4-oxobutanoic acid.

Step 2: Esterification

The resulting carboxylic acid is then esterified, commonly using methanol in the presence of an acid catalyst (like sulfuric acid), to yield the final product, this compound.

Detailed Experimental Protocol

Materials:

  • Bromobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add succinic anhydride portion-wise.

    • Slowly add bromobenzene to the mixture, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-(4-bromophenyl)-4-oxobutanoic acid.

  • Esterification:

    • Dissolve the crude 4-(4-bromophenyl)-4-oxobutanoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (AlCl₃) activates the succinic anhydride to form an acylium ion, which then acts as the electrophile.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution SA Succinic Anhydride Complex [Succinic Anhydride-AlCl₃ Complex] SA->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion Electrophile Complex->Acylium Rearrangement BB Bromobenzene Sigma Sigma Complex (Arenium Ion) BB->Sigma + Acylium Ion Product_Acid 4-(4-bromophenyl)-4-oxobutanoic acid Sigma->Product_Acid - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature. Its identity and purity are typically confirmed through a combination of spectroscopic methods.

PropertyValue
Molecular Formula C₁₁H₁₁BrO₃[4][5]
Molecular Weight 271.11 g/mol [4][5]
CAS Number 30913-86-1[6][7]
Appearance White to off-white solid
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol

Spectroscopic Data:

  • ¹³C NMR: The ¹³C NMR spectrum provides characteristic chemical shifts for the carbon atoms in the molecule.[4]

  • ¹H NMR: The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methylene protons of the butanoate chain, and the methyl protons of the ester group.

  • Mass Spectrometry: The exact mass can be determined by high-resolution mass spectrometry, which will show the characteristic isotopic pattern for a bromine-containing compound.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its bifunctional nature, possessing both an electrophilic keto group and a nucleophilic-substitution-susceptible bromo group, allows for a wide range of chemical transformations.

Intermediate in Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[8] The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse molecular fragments. The keto-ester moiety can be modified through various reactions including reductions, condensations, and cyclizations to construct complex heterocyclic scaffolds often found in drug candidates. For instance, similar keto-ester structures are utilized in the synthesis of inhibitors for enzymes involved in cancer and inflammatory diseases.[8]

Building Block for Novel Compounds

Researchers utilize this compound to synthesize novel compounds with potential biological activity.[8] For example, derivatives of this compound have been explored for their potential as inhibitors of enzymes and protein-protein interactions. The core structure can be elaborated to create libraries of compounds for high-throughput screening in drug discovery programs.

Applications cluster_pharma Pharmaceutical Synthesis cluster_research Research & Development Start This compound Intermediates Key Intermediate Start->Intermediates BuildingBlock Versatile Building Block Start->BuildingBlock APIs Active Pharmaceutical Ingredients Intermediates->APIs NovelComp Novel Bioactive Compounds BuildingBlock->NovelComp MaterialSci Advanced Materials BuildingBlock->MaterialSci

Caption: Applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound stands as a testament to the enduring utility of classical organic reactions in modern chemical synthesis. Its straightforward preparation via Friedel-Crafts acylation and its versatile chemical functionality make it an indispensable tool for chemists in both academic and industrial settings. As the quest for novel therapeutics and advanced materials continues, the importance of such well-defined and reactive intermediates will undoubtedly persist, ensuring its continued relevance in the field of synthetic chemistry.

References

  • Chemistry Steps. Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • SpectraBase. METHYL-4-PARA-BROMOPHENYL-4-OXOBUTANOATE. Retrieved from [Link]

  • ChemSynthesis. 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

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The Versatile γ-Keto Ester: A Cornerstone in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the γ-Keto Ester Motif

In the landscape of organic synthesis and medicinal chemistry, the γ-keto ester functionality stands out as a deceptively simple yet remarkably versatile structural motif. Its inherent bifunctionality, possessing both a ketone and an ester at a 1,4-positional relationship, unlocks a vast array of synthetic transformations, making it an invaluable building block for the construction of complex molecular architectures. From fundamental heterocyclic chemistry to the intricate design of novel therapeutic agents, the γ-keto ester has proven its worth time and again. This guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of γ-keto esters, offering insights for both seasoned researchers and those new to the field.

Part 1: Strategic Synthesis of γ-Keto Esters

The efficient construction of the γ-keto ester framework is paramount to its utility. A variety of synthetic methods have been developed, each with its own set of advantages and substrate scope considerations. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the compatibility with other functional groups present in the molecule.

Homologation of β-Keto Esters: A Classic Transformed

One of the most common and powerful methods for preparing γ-keto esters is the homologation of readily available β-keto esters. This approach involves the insertion of a methylene group between the two carbonyl functionalities.

A notable advancement in this area is the zinc carbenoid-mediated homologation.[1] This method offers a one-pot procedure that is both rapid and efficient, starting from unfunctionalized β-keto esters and utilizing a modified Simmons-Smith reagent.[1] A key advantage of this protocol is that it avoids the need to pre-form enol ethers or enamines and does not require a separate hydrolysis step to reveal the γ-keto ester.[1] The reaction proceeds through the formation of a donor-acceptor cyclopropane intermediate, which then fragments to generate a zinc enolate. This enolate can be subsequently quenched or trapped with various electrophiles, allowing for the introduction of additional functionality at the α-position.[1]

Experimental Protocol: Zinc Carbenoid-Mediated Homologation of a β-Keto Ester [1]

  • To a solution of the β-keto ester in a suitable solvent (e.g., CH₂Cl₂), add diethylzinc (Et₂Zn) at 0 °C under an inert atmosphere.

  • Slowly add diiodomethane (CH₂I₂) to the solution.

  • Stir the reaction mixture at 0 °C for the specified time (typically 30-60 minutes).

  • Upon completion, quench the reaction with a suitable proton source (e.g., saturated aqueous NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired γ-keto ester.

Homologation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification B_Keto_Ester β-Keto Ester Reaction_Vessel Reaction at 0 °C B_Keto_Ester->Reaction_Vessel Reagents Et₂Zn, CH₂I₂ Reagents->Reaction_Vessel Quenching Quench (e.g., NH₄Cl) Reaction_Vessel->Quenching 1. Quench Extraction Extraction Quenching->Extraction 2. Extract Purification Purification Extraction->Purification 3. Purify Product γ-Keto Ester Purification->Product

Hydration of Alkynoates: An Atom-Economical Approach

A highly efficient and atom-economical route to γ-keto esters involves the gold(III)-catalyzed hydration of 3-alkynoates.[2] This method proceeds under mild conditions in an aqueous ethanol mixture at room temperature. The reaction is believed to occur via a neighboring carbonyl group participation, which facilitates a favored 5-endo-dig cyclization, leading to the regioselective formation of the γ-keto ester in high yields.[2]

Other Notable Synthetic Methods

Several other methods for the synthesis of γ-keto esters have been reported, expanding the synthetic chemist's toolkit. These include:

  • Photocatalytic Hydroacylation: This method utilizes carboxylic acids as the acyl source and alkenes as the acceptor, offering mild reaction conditions and a broad substrate scope.[3]

  • Reductive Carboxylation: Aryl vinyl ketones can be directly carboxylated using magnesium under a carbon dioxide atmosphere to yield γ-keto carboxylic acids, which can be subsequently esterified.[3]

  • Palladium-Catalyzed Carbonylative Suzuki Coupling: This domino reaction of vinyl tosylates with arylboronic acids using a solid CO source provides access to γ-keto esters that can be further cyclized to γ-hydroxybutenolides.[4]

Synthetic MethodKey ReagentsAdvantagesReference
Zinc Carbenoid-Mediated Homologationβ-Keto ester, Et₂Zn, CH₂I₂One-pot, rapid, efficient, avoids pre-functionalization[1]
Gold(III)-Catalyzed Hydration3-Alkynoate, Au(III) catalystAtom-economical, mild conditions, high yields[2]
Photocatalytic HydroacylationCarboxylic acid, alkene, photocatalystMild conditions, broad substrate scope[3]
Reductive CarboxylationAryl vinyl ketone, Mg, CO₂Eco-friendly, short reaction time[3]
Palladium-Catalyzed Carbonylative CouplingVinyl tosylate, arylboronic acid, Mo(CO)₆Access to complex γ-keto esters, domino reaction[4]

Part 2: The Synthetic Utility of γ-Keto Esters: Key Transformations

The true power of γ-keto esters lies in their ability to serve as versatile precursors for a wide range of valuable chemical entities, most notably five-membered heterocycles.

The Paal-Knorr Synthesis: A Gateway to Furans, Pyrroles, and Thiophenes

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct route to substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, a class to which γ-keto esters belong after conversion to the corresponding diketone.[5] This reaction is synthetically valuable for accessing these common structural components of many natural products.[5]

  • Furan Synthesis: Requires an acid catalyst to promote the cyclization and dehydration of the 1,4-diketone.[5]

  • Pyrrole Synthesis: Involves the reaction of the 1,4-diketone with a primary amine or ammonia.[5]

  • Thiophene Synthesis: Typically employs a sulfurizing agent such as phosphorus pentasulfide or Lawesson's reagent.[6]

The mechanism of the Paal-Knorr furan synthesis involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the aromatic furan ring.[5][7] For pyrrole synthesis, the amine attacks the two carbonyl groups sequentially to form a di-hemiaminal intermediate, which then dehydrates to yield the pyrrole.[7][8]

Modern advancements, such as the use of microwave assistance, have significantly improved the efficiency of the Paal-Knorr reaction, leading to reduced reaction times and increased yields.[6][9]

Paal_Knorr_Synthesis cluster_products Heterocyclic Products Gamma_Keto_Ester γ-Keto Ester Diketone 1,4-Diketone Gamma_Keto_Ester->Diketone Oxidation Furan Furan Diketone->Furan Acid Catalyst Pyrrole Pyrrole Diketone->Pyrrole Primary Amine Thiophene Thiophene Diketone->Thiophene Sulfurizing Agent

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The versatility of γ-keto esters and the heterocycles derived from them makes them highly valuable in the field of drug discovery and development. These structural motifs are present in a wide range of biologically active molecules.

The ability to readily synthesize polysubstituted furans, pyrroles, and thiophenes via the Paal-Knorr reaction allows for the creation of diverse chemical libraries for high-throughput screening.[9] The functional group compatibility of modern synthetic methods for γ-keto esters enables their incorporation into more complex molecular scaffolds, including peptide sequences where they can act as turn inducers.[9]

Furthermore, β,γ-unsaturated α-ketoesters, a related class of compounds, are valuable precursors for chiral cyclic compounds and have been extensively used in asymmetric catalysis to generate enantiomerically enriched molecules for drug development.[10] The unique reactivity of ketones and esters is continually being explored to streamline the synthesis of drug compounds and reduce chemical waste, aligning with the principles of green chemistry.[11]

Future Perspectives

The field of γ-keto ester chemistry continues to evolve, with ongoing research focused on the development of more efficient, selective, and environmentally benign synthetic methodologies. The application of novel catalytic systems, including photoredox and enzymatic catalysis, holds great promise for expanding the synthetic utility of these valuable building blocks. As our understanding of the intricate roles that specific molecular architectures play in biological processes deepens, the demand for versatile and readily accessible building blocks like γ-keto esters will undoubtedly continue to grow, solidifying their importance in the future of organic synthesis and drug discovery.

References

  • Zercher, C. K., & Bhogadhi, Y. N. D. (2014). Formation of γ-‐Keto Esters from β-‐Keto Esters: Methyl 5,5-‐dimethyl-‐4-‐oxohexanoate. Organic Syntheses, 91, 248-259. [Link]

  • Reddy, R. S., et al. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of Organic Chemistry, 74(4), 1640–1643. [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

  • Various Authors. (2021). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PeerJ, 9, e11794. [Link]

  • Various Authors. (2024). Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Wehrli, P. A., & Chu, V. (1972). Novel synthesis of .gamma.-keto esters. The Journal of Organic Chemistry, 37(1), 145-146. [Link]

  • Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Various Authors. (2013). Catalytic Synthesis of γ-Alkoxy-α-keto Esters. Request PDF. [Link]

  • Schützenmeister, N., et al. (2019). Pd‐Catalyzed Synthesis of γ‐Keto Esters as Key Intermediates for the Synthesis of γ‐Hydroxybutenolides. Chemistry – A European Journal, 25(42), 9838-9842. [Link]

  • Smith, A. M., & Whittington, D. A. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24655-24667. [Link]

  • Wehrli, P. A., & Chu, V. (1972). Novel synthesis of .gamma.-keto esters. The Journal of Organic Chemistry, 37(1), 145-146. [Link]

  • Ronsheim, M. D., et al. (2002). Formation of γ-keto esters from β-keto esters: Methyl 5,5-dimethyl-4-oxohexanoate. Organic Syntheses, 79, 146. [Link]

  • Various Authors. (2022). β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry. Chemistry – An Asian Journal, 17(23), e202200832. [Link]

  • Amarnath, V., et al. (1995). Intermediates in the Paal-Knorr Synthesis of Pyrroles. 4-Oxoaldehydes. Chemical Research in Toxicology, 8(2), 234–238. [Link]

  • Scripps Research. (2025, January 9). Scripps Research Chemists Harness Ketone and Ester Molecules to. Bioengineer.org. [Link]

  • Various Authors. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6695. [Link]

  • Various Authors. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935. [Link]

Sources

Methodological & Application

Synthesis of Derivatives from Methyl 4-(4-bromophenyl)-4-oxobutanoate: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(4-bromophenyl)-4-oxobutanoate is a versatile scaffold in medicinal chemistry, serving as a crucial starting material for a diverse array of heterocyclic and substituted derivatives with significant therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various derivatives from this key intermediate. We will delve into the strategic considerations behind different synthetic routes, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of these transformations. The protocols outlined herein are designed to be self-validating, with an emphasis on reproducibility and scalability.

Introduction: The Strategic Importance of this compound

This compound, a γ-keto ester, possesses two key reactive sites: the aryl bromide and the keto-ester moiety. The bromine atom on the phenyl ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents. The γ-keto ester functionality is a precursor for the synthesis of various heterocyclic systems, most notably pyridazinones and pyrrolidones, which are privileged structures in many biologically active compounds.[1][2][3]

The strategic value of this starting material lies in its ability to serve as a modular platform for generating extensive chemical libraries for high-throughput screening and lead optimization in drug discovery programs. Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, anti-cancer, and anti-viral agents.[4]

Synthetic Strategies and Mechanistic Insights

The derivatization of this compound can be broadly categorized into two main strategies:

  • Modification of the Aryl Bromide: This involves leveraging the reactivity of the C-Br bond to introduce new carbon-carbon and carbon-nitrogen bonds.

  • Transformation of the γ-Keto Ester Moiety: This focuses on cyclization reactions to form heterocyclic cores.

Often, a combination of these strategies is employed to generate complex and novel molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide

The presence of the bromine atom makes this compound an excellent substrate for several palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their high functional group tolerance and broad substrate scope.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and various organoboron reagents (boronic acids or esters).[5] This reaction is widely used to synthesize biaryl and aryl-heteroaryl structures.

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Mechanism Rationale: The palladium cycle is similar to the Suzuki coupling. The copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[9] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[8]

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling the aryl bromide with a primary or secondary amine.[10][11] This reaction has largely replaced harsher classical methods for C-N bond formation.

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[12] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.[11]

Diagram 1: Key Cross-Coupling Reactions

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination main This compound suzuki_reagent R-B(OH)₂ main->suzuki_reagent Pd Catalyst, Base sonogashira_reagent R-C≡CH main->sonogashira_reagent Pd/Cu Catalyst, Base buchwald_reagent R₂NH main->buchwald_reagent Pd Catalyst, Base suzuki_product Aryl-Aryl Derivative suzuki_reagent->suzuki_product sonogashira_product Aryl-Alkyne Derivative sonogashira_reagent->sonogashira_product buchwald_product Aryl-Amine Derivative buchwald_reagent->buchwald_product

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Synthesis of Heterocyclic Derivatives from the γ-Keto Ester Moiety

The γ-keto ester functionality is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings.

The reaction of γ-keto esters with hydrazine or its derivatives is a common and efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[1][13] Subsequent oxidation can lead to the corresponding aromatic pyridazin-3(2H)-ones.

Mechanism Rationale: The reaction proceeds via the formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization through nucleophilic attack of the terminal nitrogen of the hydrazone onto the ester carbonyl, with subsequent elimination of methanol.

Reductive amination of the γ-keto ester, followed by intramolecular cyclization, is a common route to N-substituted pyrrolidones.[14] This transformation can be achieved in a one-pot fashion using a suitable amine and a reducing agent.

Mechanism Rationale: The reaction begins with the formation of an iminium ion intermediate from the ketone and the amine. This intermediate is then reduced to a γ-amino ester, which undergoes spontaneous or base-catalyzed intramolecular lactamization to form the pyrrolidone ring.

Diagram 2: Heterocyclic Synthesis Workflow

G cluster_pyridazinone Pyridazinone Synthesis cluster_pyrrolidone Pyrrolidone Synthesis start This compound hydrazone Hydrazone Formation start->hydrazone Hydrazine reductive_amination Reductive Amination start->reductive_amination Amine, Reducing Agent cyclization_p Intramolecular Cyclization hydrazone->cyclization_p pyridazinone Pyridazinone Derivative cyclization_p->pyridazinone lactamization Intramolecular Lactamization reductive_amination->lactamization pyrrolidone Pyrrolidone Derivative lactamization->pyrrolidone

Sources

Application Notes & Protocols: Strategic Use of Methyl 4-(4-bromophenyl)-4-oxobutanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-(4-bromophenyl)-4-oxobutanoate (CAS No. 30913-86-1) is a highly versatile bifunctional molecule that serves as a pivotal building block in contemporary organic synthesis.[1] Its structure, featuring a reactive aryl bromide, a modifiable ketone, and a methyl ester, provides three distinct points for chemical elaboration. The bromophenyl moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems. The keto-ester framework is a classic precursor for generating a wide array of heterocyclic and carbocyclic structures. This guide provides an in-depth exploration of its most valuable synthetic applications, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in pharmaceutical development, materials science, and fine chemical synthesis.[1]

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
CAS Number 30913-86-1[2]
Molecular Formula C₁₁H₁₁BrO₃[3]
Molecular Weight 271.11 g/mol [2]
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in non-polar solvents.

Safety & Handling: While specific GHS data for this exact compound is not aggregated, analogous structures like Methyl 4-(4-chlorophenyl)-4-oxobutanoate are classified as harmful if swallowed and harmful to aquatic life.[4] Standard laboratory precautions should be observed:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation.

  • In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water.

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The aryl bromide is arguably the most powerful functional handle on the molecule, providing reliable entry into carbon-carbon bond formation via cross-coupling chemistry. The Suzuki-Miyaura coupling is the most prominent and versatile of these methods.[5][6]

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

Mechanistic Rationale (The "Why"): The Suzuki-Miyaura reaction forms a C(sp²)-C(sp²) bond between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[7] The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[7]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[5][7] The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the organoboron species, enhancing the nucleophilicity of the organic ligand to facilitate this transfer.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[7]

This reaction is favored in drug discovery for its mild conditions, high functional group tolerance (the keto-ester moiety remains untouched), and the commercial availability of a vast array of boronic acids.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-Br Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Biaryl Ar'-B(OH)₂ Base Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-Ar' Product Methyl 4-(biphenyl-4-yl)- 4-oxobutanoate PdII_Biaryl->Product Exits Cycle RedElim Reductive Elimination ArylBromide Methyl 4-(4-bromophenyl)- 4-oxobutanoate ArylBromide->Pd0 Enters Cycle BoronicAcid Arylboronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1.1: Synthesis of Methyl 4-(4'-methyl-[1,1'-biphenyl]-4-yl)-4-oxobutanoate

This protocol details a representative Suzuki coupling using p-tolylboronic acid.

Reagents & Materials:

  • This compound (1.0 eq)

  • 4-Tolylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask, add this compound (2.71 g, 10.0 mmol), 4-tolylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (3.45 g, 25.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (347 mg, 0.30 mmol). Then, add 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (50 mL), followed by brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Expected Outcome: The protocol should yield Methyl 4-(4'-methyl-[1,1'-biphenyl]-4-yl)-4-oxobutanoate as a white or off-white solid with an expected yield of 80-95%.

Synthetic Application: Transformations of the Carbonyl Group

The ketone functionality provides a second major site for synthetic diversification, most commonly through reduction or reactions involving the adjacent α-protons.

Chemoselective Ketone Reduction

Mechanistic Rationale (The "Why"): The reduction of the ketone to a secondary alcohol is a common transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its excellent chemoselectivity.[9] It is a mild reducing agent that readily reduces ketones and aldehydes but does not typically affect less reactive carbonyls like esters under standard protic solvent conditions (e.g., methanol, ethanol).[9] This selectivity arises from the greater electrophilicity of the ketone carbonyl carbon compared to the ester carbonyl carbon, which is resonance-stabilized by the adjacent oxygen atom.

Ketone_Reduction Start This compound Reagent 1. NaBH₄, Methanol 2. Aqueous Work-up Start->Reagent Product Methyl 4-(4-bromophenyl)-4-hydroxybutanoate Reagent->Product

Caption: Workflow for the selective reduction of the ketone moiety.

Protocol 4.1.1: Synthesis of Methyl 4-(4-bromophenyl)-4-hydroxybutanoate

Reagents & Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.0 eq)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for work-up and extraction

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (2.71 g, 10.0 mmol) in methanol (50 mL) in a 250 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Addition: Slowly add sodium borohydride (0.38 g, 10.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is ~5-6.

  • Concentration: Remove most of the methanol using a rotary evaporator.

  • Extraction: Add ethyl acetate (50 mL) and water (30 mL) to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

  • Purification: The product is often sufficiently pure for subsequent steps, but can be further purified by silica gel chromatography if necessary.

Expected Outcome: The protocol should yield Methyl 4-(4-bromophenyl)-4-hydroxybutanoate as a colorless oil or low-melting solid with an expected yield of >95%.

Synthetic Application: Cyclization Strategies

The 1,4-dicarbonyl relationship within the molecule is a classical precursor for constructing five-membered heterocycles, which are privileged structures in medicinal chemistry.

Paal-Knorr Synthesis of Pyrroles

Mechanistic Rationale (The "Why"): The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds. By reacting this compound with a primary amine (or ammonia), a double condensation reaction occurs. The amine first attacks one carbonyl group to form a hemiaminal, which then dehydrates to an imine. An intramolecular cyclization follows, where the enamine attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrrole ring. This method is highly reliable and proceeds under relatively simple conditions.

Paal_Knorr_Pyrrole Start This compound Step1 Primary Amine (R-NH₂) Acetic Acid (cat.), Heat Start->Step1 Intermediate Iminium/Enamine Intermediate (not isolated) Step1->Intermediate Step2 Intramolecular Cyclization & Dehydration Intermediate->Step2 Product Substituted Pyrrole Derivative Step2->Product

Caption: General workflow for the Paal-Knorr pyrrole synthesis.

Protocol 5.1.1: Synthesis of Methyl 2-(4-bromophenyl)-1-methyl-1H-pyrrole-3-acetate

Reagents & Materials:

  • This compound (1.0 eq)

  • Methylamine (40% solution in water) (3.0 eq)

  • Glacial Acetic Acid

  • Toluene

Equipment:

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Setup: Combine this compound (2.71 g, 10.0 mmol) and toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Reagent Addition: Add methylamine solution (2.3 mL, ~30.0 mmol) and a catalytic amount of glacial acetic acid (0.3 mL).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses. Continue refluxing until no more water is evolved (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired pyrrole derivative.

Expected Outcome: This protocol provides the corresponding N-methyl pyrrole derivative, a valuable heterocyclic scaffold, in moderate to good yields (50-70%).

References

  • ChemSynthesis. (n.d.). 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • HETEROCYCLES. (1993). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Filo. (2025, June 17). Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in methanol? Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxoprotoberberines using acid-mediated cyclization or the Heck reaction. Retrieved from [Link]

  • PubMed. (n.d.). [Lipoxygenase inhibitors. IV. Synthesis and cyclization reactions of open-chain N1-aryl-substituted amidrazones]. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Bio-active Pyrrole Scaffolds via Reaction of Methyl 4-(4-bromophenyl)-4-oxobutanoate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Pyrrole Synthesis in Drug Discovery

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Compounds incorporating the 1,5-diarylpyrrole motif, in particular, have garnered significant attention due to their potent and selective biological activities, including notable success as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2) and as promising anti-tumor candidates.[3][4]

The Paal-Knorr synthesis remains one of the most robust and versatile methods for constructing the pyrrole ring.[4][5][6] This classic transformation involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole derivative.[3][7] Methyl 4-(4-bromophenyl)-4-oxobutanoate serves as an excellent and readily accessible 1,4-dicarbonyl synthon, providing a direct pathway to highly functionalized pyrroles with significant potential for further chemical elaboration and drug development. The presence of the bromophenyl group offers a valuable handle for subsequent cross-coupling reactions, while the methyl ester provides a site for amide bond formation or reduction, enabling the generation of diverse compound libraries.

This guide provides a detailed exploration of the reaction between this compound and various primary amines. It offers in-depth mechanistic insights, validated experimental protocols, and expert advice on process optimization, product purification, and characterization, tailored for researchers in synthetic organic chemistry and drug development.

Reaction Mechanism: The Paal-Knorr Cyclocondensation Pathway

The reaction proceeds via the well-established Paal-Knorr pyrrole synthesis mechanism.[3][6][8] The process is typically catalyzed by a Brønsted or Lewis acid, which activates the carbonyl groups for nucleophilic attack.

The key steps are as follows:

  • Initial Nucleophilic Attack: The primary amine performs a nucleophilic attack on one of the carbonyl groups of the γ-keto ester. Given the electronic properties, the more electrophilic ketone carbonyl is the preferred site of initial attack over the ester carbonyl.

  • Hemiaminal Formation: This attack forms a transient hemiaminal intermediate.

  • Intramolecular Attack and Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group (the ester) in an intramolecular fashion. This is the rate-determining step of the reaction.[3]

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes a series of dehydration steps, ultimately leading to the elimination of two molecules of water and the formation of the stable aromatic pyrrole ring.

Computational studies have highlighted the crucial role of water and hydrogen-bonding in mediating the proton transfer steps throughout the dehydration process.[8]

Paal_Knorr_Mechanism cluster_reactants Reactants Ketoester This compound Hemiaminal Hemiaminal Intermediate Ketoester->Hemiaminal + R-NH2 (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Attack Dehydrated_Intermediate Dihydroxytetrahydropyrrole Derivative Cyclic_Intermediate->Dehydrated_Intermediate Proton Transfer Pyrrole_Product Methyl 1-R-5-(4-bromophenyl) -1H-pyrrole-2-carboxylate Dehydrated_Intermediate->Pyrrole_Product - 2 H2O (Dehydration & Aromatization) Catalyst H+ Catalyst->Ketoester Activation

Caption: Paal-Knorr mechanism for pyrrole synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of substituted pyrroles from this compound. These methods have been designed for robustness and scalability.

Protocol 1: General Procedure for the Synthesis of Methyl 1-Aryl-5-(4-bromophenyl)-1H-pyrrole-2-carboxylates

This protocol is optimized for the reaction with various substituted anilines. Acetic acid serves as both the catalyst and a suitable solvent for this transformation.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (1 mmol scale)Molar Eq.
This compound53448-43-6271.10271 mg1.0
Substituted Aniline (e.g., Aniline)62-53-393.1393 mg (0.1 mL)1.0
Glacial Acetic Acid64-19-760.055.0 mLSolvent
Ethyl Acetate141-78-688.11As needed for workup-
Saturated Sodium Bicarbonate SolutionN/AN/AAs needed for workup-
BrineN/AN/AAs needed for workup-
Anhydrous Sodium Sulfate7757-82-6142.04As needed for drying-

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 271 mg).

  • Add the substituted aniline (1.0 mmol).

  • Add glacial acetic acid (5.0 mL).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The disappearance of the starting keto ester indicates reaction completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

    • Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[9]

Protocol 2: Alternative Procedure using p-Toluenesulfonic Acid (p-TsOH) in Toluene

This protocol is suitable for less reactive amines or when a non-protic solvent is preferred. The azeotropic removal of water drives the reaction to completion.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (1 mmol scale)Molar Eq.
This compound53448-43-6271.10271 mg1.0
Primary Amine (Aliphatic or Aromatic)VariesVaries1.1 mmol1.1
p-Toluenesulfonic acid monohydrate (p-TsOH)6192-52-5190.2219 mg0.1
Toluene108-88-392.1410 mLSolvent

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar.

  • Charge the flask with this compound (1.0 mmol, 271 mg), the primary amine (1.1 mmol), and a catalytic amount of p-TsOH (0.1 mmol, 19 mg).

  • Add toluene (10 mL).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 6-12 hours). Monitor by TLC for the consumption of the starting material.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification & Analysis Reactants Charge Flask: - this compound - Amine - Catalyst (e.g., Acetic Acid or p-TsOH) - Solvent (e.g., Toluene) Heat Heat to Reflux (4-12 hours) Reactants->Heat TLC Monitor by TLC Heat->TLC Heat->TLC Workup Cool, Dilute with EtOAc/Water, Neutralize (if acidic), Extract & Dry TLC->Workup Reaction Complete Concentrate Concentrate in vacuo Workup->Concentrate Purify Purify: - Column Chromatography OR - Recrystallization Concentrate->Purify Characterize Characterize: - NMR - IR - Mass Spectrometry Purify->Characterize

Caption: General workflow for Paal-Knorr synthesis.

Product Characterization

The resulting pyrrole products should be characterized using standard spectroscopic techniques to confirm their structure and purity.

  • ¹H NMR Spectroscopy: Expect characteristic signals for the pyrrole ring protons, typically in the range of δ 6.0-7.5 ppm. The signals for the aromatic protons of the bromophenyl and N-aryl/alkyl groups will also be present in their respective regions. The methyl ester singlet should appear around δ 3.6-3.9 ppm.

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for the pyrrole ring carbons (approx. δ 105-140 ppm) and the ester carbonyl (approx. δ 160-165 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands to look for include the C=O stretch of the ester group (around 1700-1725 cm⁻¹) and C=C stretching vibrations of the aromatic and pyrrole rings.[10]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Applications in Drug Development

The synthesized 1,5-diarylpyrrole-2-carboxylates are valuable scaffolds for drug discovery. The core structure is prevalent in compounds targeting a range of diseases.

  • Anti-inflammatory Agents: Many 1,5-diarylpyrroles are potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. The structural motif fits well within the active site of the enzyme, making these compounds excellent leads for the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects.[3]

  • Anticancer Therapeutics: The pyrrole framework is found in numerous anticancer agents.[2] Derivatives of 1,5-diarylpyrroles have demonstrated significant anti-tumor activity, and the ability to easily functionalize the core structure allows for the optimization of potency and selectivity against various cancer cell lines.[4][11]

  • Antimicrobial and Antiviral Agents: The pyrrole heterocycle is a "privileged structure" that can be adapted to target a wide array of biological targets, including those in bacteria, fungi, and viruses.[1][2]

The bromophenyl moiety on the synthesized products is particularly advantageous, as it serves as a versatile anchor point for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid access to a broad chemical space for structure-activity relationship (SAR) studies.

References

Application Note: Selective Reduction of the Ketone in Methyl 4-(4-bromophenyl)-4-oxobutanoate to Synthesize Methyl 4-(4-bromophenyl)-4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective reduction of a ketone functional group in the presence of an ester is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. Methyl 4-(4-bromophenyl)-4-oxobutanoate is a prochiral ketone whose reduction product, methyl 4-(4-bromophenyl)-4-hydroxybutanoate, is a valuable chiral building block.[1] The presence of both a ketone and an ester in the starting material necessitates the use of a mild reducing agent that will selectively react with the more reactive ketone carbonyl. This application note provides detailed protocols for the selective reduction of this compound using sodium borohydride, a common and effective hydride donor for this purpose.[2][3][4] Additionally, it will touch upon catalytic hydrogenation as an alternative approach and discuss considerations for stereoselective reductions.

Chemical Principles and Strategy

The core of this transformation lies in the differential reactivity of ketones and esters towards nucleophilic reducing agents. Ketones are generally more electrophilic and less sterically hindered than esters, making them more susceptible to nucleophilic attack by a hydride (H⁻) source.[4]

Sodium Borohydride (NaBH₄) Reduction: Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones over less reactive carbonyl functional groups like esters and amides under standard conditions.[3][4][5] The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., methanol or ethanol), yields the secondary alcohol.[4][6]

Catalytic Hydrogenation: An alternative strategy is catalytic hydrogenation. This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), to reduce the ketone.[7][8] While effective, this method can sometimes lead to the hydrogenolysis of the bromine-carbon bond, a potential side reaction that needs to be carefully monitored and controlled.[9]

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in Solvent cool Cool to 0°C start->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with Acidic Solution monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Obtain Pure Methyl 4-(4-bromophenyl)-4-hydroxybutanoate

Caption: General workflow for the reduction of this compound.

Experimental Protocols

Protocol 1: Achiral Reduction with Sodium Borohydride

This protocol describes the straightforward reduction of the ketone to a racemic alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.[5] Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases and the solution is acidic.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude methyl 4-(4-bromophenyl)-4-hydroxybutanoate by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[2][11]

Protocol 2: Considerations for Stereoselective Reduction

For applications requiring enantiomerically enriched or pure alcohols, a stereoselective reduction is necessary. This can be achieved through several advanced methods.

A. Chiral Reducing Agents:

Chiral boron-based reagents are commonly employed for the enantioselective reduction of prochiral ketones.[12] One of the most well-known is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source.[12]

  • (S)-CBS catalyst will typically yield the (R)-alcohol.

  • (R)-CBS catalyst will typically yield the (S)-alcohol.

B. Biocatalysis:

Enzymes, particularly ketoreductases (KREDs), offer a highly efficient and environmentally friendly alternative for stereoselective ketone reductions.[13][14] These biocatalysts can exhibit exquisite enantioselectivity and diastereoselectivity.[1][15] The choice of the specific KRED is crucial and often requires screening a library of enzymes to find one with the desired selectivity for the substrate.

Data Presentation
MethodReducing Agent/CatalystStoichiometrySolventTemperature (°C)Typical Yield (%)Enantiomeric Excess (%)
AchiralSodium Borohydride1.2 eqMethanol0>900 (Racemic)
Chiral(S)-CBS Catalyst / BH₃0.1 eq / 1.1 eqTHF-20 to 085-95>95 (R)
BiocatalyticKetoreductaseCatalyticBuffer/Co-solvent25-37VariableOften >99

Mechanistic Insight: Sodium Borohydride Reduction

The mechanism of ketone reduction by sodium borohydride in a protic solvent like methanol is a two-step process.

G ketone This compound alkoxide Alkoxide Intermediate ketone->alkoxide 1. Hydride Attack (from NaBH₄) alcohol Methyl 4-(4-bromophenyl)-4-hydroxybutanoate alkoxide->alcohol 2. Protonation (from Solvent)

Caption: Simplified mechanism of ketone reduction by NaBH₄.

  • Nucleophilic Attack: A hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon of the ketone. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.[4]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by the protic solvent (e.g., methanol) to yield the final secondary alcohol product.[6]

Conclusion

The selective reduction of the ketone in this compound can be efficiently achieved using sodium borohydride to produce the corresponding racemic alcohol in high yield. For the synthesis of enantiomerically pure methyl 4-(4-bromophenyl)-4-hydroxybutanoate, more advanced methods such as the use of chiral catalysts like the CBS reagent or biocatalytic reduction with ketoreductases are recommended. The choice of method will depend on the specific requirements of the research or development program, considering factors such as cost, scale, and desired stereochemical purity.

References

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Retrieved from [Link]

  • Stewart, J. D., Rodriguez, S., & Kayser, M. M. (2005). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Carleton College. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Enantioselective reduction of ketones. Wikipedia. Retrieved from [Link]

  • Rodriguez, S., Kayser, M. M., & Stewart, J. D. (2001). Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. ACS Publications. Retrieved from [Link]

  • Alebouyeh, M., & Ghamari, N. (2014). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. National Institutes of Health. Retrieved from [Link]

  • Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Wang, Y., et al. (2023). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. RSC Publishing. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia - LookChem. Retrieved from [Link]

  • Unknown. (n.d.). Enantioselective Reduction of Ketones. University of Calgary. Retrieved from [Link]

  • Al-hakim, M. H., & Al-khafaji, Y. A. (1987). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Retrieved from [Link]

  • Davidson, T. A., Mondal, K., & Yang, X. (2004). Use of a chiral surfactant for enantioselective reduction of a ketone. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). NaBH4 Reduction of Ketone to Alcohol. University of Colorado Boulder. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters. Google Patents.
  • Google Patents. (n.d.). EP1300387A1 - Process for the preparation of hydroxy carboxylic acid esters. Google Patents.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Retrieved from [Link]

  • Morris, M. J., & Jessop, P. G. (2000). Catalytic ionic hydrogenations of ketones using molybdenum and tungsten complexes. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. Organic Chemistry Portal. Retrieved from [Link]

  • Perni, R. H., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. National Institutes of Health. Retrieved from [Link]

  • Jones, C. D., et al. (2012). Asymmetric Synthesis of Hydroxy Esters with Multiple Stereocenters via a Chiral Phosphoric Acid Catalyzed Kinetic Resolution. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Organic Chemistry Data. Retrieved from [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16.6: Catalytic Hydrogenation. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Note: Strategic Hydrolysis of Methyl 4-(4-bromophenyl)-4-oxobutanoate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the hydrolysis of methyl 4-(4-bromophenyl)-4-oxobutanoate to its corresponding carboxylic acid, 4-(4-bromophenyl)-4-oxobutanoic acid. This transformation is a critical step in the synthesis of various pharmacologically active molecules. We will explore both acid- and base-catalyzed methodologies, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in drug development and organic synthesis.

Introduction: The Pivotal Role of 4-(4-bromophenyl)-4-oxobutanoic Acid

The hydrolysis of the ester in this compound is a fundamental yet crucial transformation in medicinal chemistry. The resulting product, 4-(4-bromophenyl)-4-oxobutanoic acid, serves as a key building block for a range of pharmaceutical compounds. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse subsequent modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. The presence of the bromophenyl moiety further provides a handle for cross-coupling reactions, expanding its synthetic utility.

Mechanistic Underpinnings: A Tale of Two Pathways

The hydrolysis of an ester can be effectively achieved under either acidic or basic conditions. The choice between these pathways is often dictated by the overall synthetic strategy, the presence of other functional groups in the molecule, and desired reaction kinetics.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a widely employed method for its typically irreversible nature and high yields. The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Step 1: Nucleophilic Attack. A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Step 2: Reformation of the Carbonyl. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion as a leaving group.

  • Step 3: Acid-Base Reaction. The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the reaction to completion.

  • Step 4: Protonation. A final acidic workup is required to protonate the carboxylate salt and yield the neutral carboxylic acid product.

G cluster_0 Base-Catalyzed Hydrolysis (Saponification) Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack OH_minus OH⁻ (Nucleophile) OH_minus->Tetrahedral Carboxylate Carboxylate Anion Tetrahedral->Carboxylate Collapse & Leaving Group Expulsion Methoxide CH₃O⁻ (Leaving Group) Tetrahedral->Methoxide Carboxylic_Acid 4-(4-bromophenyl)-4-oxobutanoic Acid Carboxylate->Carboxylic_Acid Protonation H3O_plus H₃O⁺ (Acid Workup) H3O_plus->Carboxylic_Acid

Caption: Base-catalyzed hydrolysis of the ester.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that operates under the principles of Fischer esterification's reverse reaction.

  • Step 1: Protonation. The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₂SO₄, HCl), which activates the carbonyl group towards nucleophilic attack.

  • Step 2: Nucleophilic Attack. A water molecule acts as a nucleophile, attacking the now more electrophilic carbonyl carbon.

  • Step 3: Proton Transfer. A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (methanol).

  • Step 4: Elimination of Leaving Group. The leaving group (methanol) is eliminated, and the carbonyl group is reformed.

  • Step 5: Deprotonation. The protonated carbonyl is deprotonated to regenerate the acid catalyst and yield the final carboxylic acid product.

To drive the equilibrium towards the products, it is common to use a large excess of water.

G cluster_1 Acid-Catalyzed Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonation H_plus H⁺ (Catalyst) H_plus->Protonated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Water H₂O (Nucleophile) Water->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Methanol CH₃OH (Leaving Group) Proton_Transfer->Methanol Carboxylic_Acid 4-(4-bromophenyl)-4-oxobutanoic Acid Proton_Transfer->Carboxylic_Acid Elimination of CH₃OH Carboxylic_Acid->Carboxylic_Acid

Caption: Acid-catalyzed hydrolysis of the ester.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is often preferred for its high yield and irreversible nature.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 2M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of ester).

  • Base Addition: In a separate beaker, prepare a solution of NaOH (1.5-2.0 eq) in water (2-4 mL per gram of NaOH). Add the NaOH solution to the stirred solution of the ester at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add concentrated or 2M HCl dropwise with stirring in an ice bath until the pH is approximately 1-2. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude 4-(4-bromophenyl)-4-oxobutanoic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).

Protocol 2: Acid-Catalyzed Hydrolysis

This method is useful when the substrate is sensitive to strong bases.

Materials:

  • This compound

  • Dioxane or Tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., a 3:1 ratio, 10-20 mL total volume per gram of ester).

  • Acid Addition: Carefully add concentrated H₂SO₄ (0.1-0.2 eq) to the stirred solution.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-100 °C). Monitor the reaction progress by TLC. Due to the reversible nature of this reaction, it may require a longer reaction time (4-12 hours) to reach equilibrium.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases.

  • Solvent Removal: Remove the organic solvent (dioxane or THF) using a rotary evaporator.

  • Extraction: Extract the remaining aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude 4-(4-bromophenyl)-4-oxobutanoic acid.

  • Purification: Purify the crude product by recrystallization as described in the base-catalyzed protocol.

Data Summary and Troubleshooting

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Typical Reagents NaOH, KOHH₂SO₄, HCl
Solvent Methanol/WaterDioxane/Water, THF/Water
Temperature Reflux (65-70 °C)Reflux (80-100 °C)
Reaction Time 1-3 hours4-12 hours
Typical Yield >90%70-85%
Key Advantage Irreversible, high yieldTolerant of base-sensitive groups
Key Disadvantage Requires acidic workupReversible, may require longer times

Troubleshooting Common Issues:

  • Incomplete Reaction:

    • Base-catalyzed: Ensure sufficient equivalents of base are used. Check the quality of the base. Increase reaction time or temperature if necessary.

    • Acid-catalyzed: Increase the amount of water to shift the equilibrium. Increase reaction time.

  • Side Product Formation:

    • The presence of other ester or labile functional groups may lead to undesired side reactions. Careful selection of the hydrolysis method is crucial.

  • Low Yield during Workup:

    • Ensure the pH is sufficiently low (1-2) during the acidic workup in the base-catalyzed method to fully protonate the carboxylate.

    • Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Conclusion

The hydrolysis of this compound is a robust and reliable transformation that provides access to a valuable synthetic intermediate. Both base- and acid-catalyzed methods are effective, and the choice between them should be guided by the specific requirements of the overall synthetic route. By understanding the underlying mechanisms and following well-defined protocols, researchers can efficiently and consistently produce high-purity 4-(4-bromophenyl)-4-oxobutanoic acid for applications in drug discovery and development.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

Application Notes & Protocols: Methyl 4-(4-bromophenyl)-4-oxobutanoate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(4-bromophenyl)-4-oxobutanoate is a highly valuable and versatile bifunctional building block in modern synthetic organic chemistry. Its structure, which incorporates a γ-ketoester moiety, presents two distinct electrophilic sites—a ketone and an ester carbonyl—arranged in a 1,4-relationship. This arrangement is ideal for classical condensation reactions with dinucleophiles to construct a variety of important heterocyclic scaffolds. Furthermore, the presence of a brominated phenyl ring provides a reactive handle for post-synthetic modifications via cross-coupling reactions, significantly expanding its utility in the synthesis of complex molecules for pharmaceutical and materials science research. This guide provides an in-depth exploration of its reactivity, key mechanistic principles, and detailed, field-proven protocols for its application in the synthesis of pyridazinone and pyrazole derivatives.

Core Reactivity: The 1,4-Dicarbonyl Synthon

The synthetic power of this compound stems from its γ-ketoester framework. The ketone and ester carbonyls are perfectly positioned to react with binucleophilic reagents, most notably hydrazine and its derivatives, to form stable six-membered heterocyclic rings through a cyclocondensation mechanism. This reaction is a cornerstone for the synthesis of pyridazinones, a class of compounds with significant biological activities.

The general mechanism involves an initial nucleophilic attack by one nitrogen of the hydrazine onto the more electrophilic ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of methanol and the formation of the stable heterocyclic ring.

G cluster_start Starting Materials cluster_inter Reaction Intermediate cluster_final Final Product SM1 This compound INT Hydrazone Formation (Ketone reacts first) SM1->INT Nucleophilic Attack SM2 Hydrazine Hydrate (H₂N-NH₂) SM2->INT PROD 6-(4-bromophenyl)- 4,5-dihydropyridazin-3(2H)-one INT->PROD Intramolecular Cyclization & Methanol Elimination

Figure 1: General mechanism for pyridazinone synthesis.

Application Protocol 1: Synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Pyridazinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including cardiovascular, analgesic, and anti-inflammatory effects. The most common and direct method for synthesizing pyridazin-3(2H)-ones is the condensation of γ-keto acids or their ester analogues with hydrazine.[1] This protocol details a reliable procedure for this transformation.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound30913-86-1271.112.71 g10.0
Hydrazine Hydrate (~64% N₂H₄ in H₂O)7803-57-850.060.6 mL~12.0
Ethanol (Absolute)64-17-546.0750 mL-
Glacial Acetic Acid (Catalyst)64-19-760.050.3 mL-
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.71 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

    • Scientist's Note: Using an absolute solvent minimizes side reactions involving water, although the use of hydrazine hydrate introduces water into the system. Ethanol is an excellent choice as it effectively solubilizes the starting material and has an appropriate boiling point for the reaction.

  • Reagent Addition: Slowly add glacial acetic acid (0.3 mL) to the solution, followed by the dropwise addition of hydrazine hydrate (0.6 mL, ~12.0 mmol).

    • Scientist's Note: A slight excess of hydrazine ensures the complete consumption of the limiting ketoester. Acetic acid acts as a catalyst, protonating the ketone carbonyl to increase its electrophilicity and facilitate the initial nucleophilic attack.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane).

    • Scientist's Note: Refluxing provides the necessary thermal energy for the intramolecular cyclization and dehydration steps. The disappearance of the starting ketoester spot on the TLC plate indicates the reaction is nearing completion.

  • Product Isolation: After the reaction is complete, allow the flask to cool to room temperature, and then place it in an ice bath for 30-60 minutes. The product will precipitate as a pale yellow or off-white solid.

  • Purification: Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Drying and Characterization: Dry the product under vacuum to obtain 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one. A typical yield is in the range of 80-90%. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G start Start dissolve Dissolve Ketoester in Ethanol start->dissolve add_reagents Add Acetic Acid & Hydrazine Hydrate dissolve->add_reagents reflux Heat to Reflux (4-6 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp & then in Ice Bath monitor->cool Complete filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry analyze Characterize Product (NMR, MS) dry->analyze end_node End analyze->end_node

Figure 2: Experimental workflow for pyridazinone synthesis.

Application Protocol 2: Synthesis of 3-(4-Bromophenyl)-5-methylpyrazole

While γ-ketoesters are ideal for pyridazinones, the synthesis of pyrazoles classically employs 1,3-dicarbonyl compounds in what is known as the Knorr Pyrazole Synthesis.[2] However, the versatile this compound can be readily converted into a suitable 1,3-dicarbonyl precursor through a Claisen condensation, which can then be used to synthesize pyrazoles without isolation of the intermediate.

This protocol describes a one-pot, two-step procedure involving an initial base-mediated Claisen condensation with a methylating agent equivalent, followed by acid-catalyzed cyclization with hydrazine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound30913-86-1271.112.71 g10.0
Sodium Methoxide (NaOMe)124-41-454.020.65 g12.0
Acetone67-64-158.080.87 mL12.0
Toluene (Anhydrous)108-88-392.1440 mL-
Hydrazine Hydrate (~64% N₂H₄ in H₂O)7803-57-850.060.6 mL~12.0
Hydrochloric Acid (Concentrated)7647-01-036.461.0 mL-
Step-by-Step Protocol
  • Formation of 1,3-Diketone: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend sodium methoxide (0.65 g, 12.0 mmol) in anhydrous toluene (20 mL). To this suspension, add a solution of this compound (2.71 g, 10.0 mmol) and acetone (0.87 mL, 12.0 mmol) in anhydrous toluene (20 mL) dropwise over 15 minutes at room temperature.

    • Scientist's Note: This step is a base-catalyzed Claisen condensation between the ester of the starting material and the α-carbon of acetone, forming the sodium salt of the intermediate 1-(4-bromophenyl)hexane-1,3,5-trione. Anhydrous conditions are critical to prevent quenching the base.

  • Reaction Completion: Stir the resulting mixture at room temperature for 2 hours, then heat to 50°C for 1 hour to ensure complete formation of the intermediate dicarbonyl compound.

  • In-Situ Cyclization: Cool the mixture to room temperature and add hydrazine hydrate (0.6 mL, ~12.0 mmol).

  • Acidification and Ring Closure: Slowly and carefully add concentrated HCl (1.0 mL) to the stirring mixture. An exothermic reaction may be observed. After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110°C) for 3 hours.

    • Scientist's Note: The acid neutralizes the base and catalyzes the condensation and dehydration steps, leading to the formation of the aromatic pyrazole ring.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with saturated sodium bicarbonate solution (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the toluene under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield 3-(4-bromophenyl)-5-methylpyrazole.

Post-Synthetic Utility: The Bromophenyl Handle

A key feature of these synthesized heterocycles is the 4-bromophenyl substituent, which serves as a versatile anchor for further molecular elaboration. This is particularly valuable in drug discovery for generating libraries of analogues for structure-activity relationship (SAR) studies. The C-Br bond is readily functionalized using a variety of palladium-catalyzed cross-coupling reactions.

G 1 Synthesized Heterocycle (Ar-Br) 2 Suzuki Coupling (Ar-B(OR)₂) 1->2 Pd Catalyst Base 3 Heck Coupling (Alkene) 1->3 Pd Catalyst Base 4 Buchwald-Hartwig Amination (R₂NH) 1->4 Pd Catalyst Base 5 Sonogashira Coupling (Alkyne) 1->5 Pd, Cu Catalyst Base 6 Stille Coupling (Ar-SnR₃) 1->6 Pd Catalyst

Figure 3: Cross-coupling potential of the bromophenyl moiety.

Conclusion

This compound is a powerful and economical starting material for accessing high-value heterocyclic structures. Its inherent 1,4-dicarbonyl reactivity allows for straightforward and high-yielding synthesis of pyridazinones, while straightforward chemical transformations enable its use in the construction of other scaffolds like pyrazoles. The integral bromo-substituent provides a crucial site for late-stage functionalization, making it an ideal building block for creating diverse molecular libraries for academic research, drug development, and materials science.

References

  • Gomtsyan, A. (2012). Synthesis of Pyridazines. Science of Synthesis, 16, 125-246. Available at: [Link]

  • Synthesis of New Pyridazinone Derivatives. (2007). Chemistry of Heterocyclic Compounds, 43, 1047-1052. Available at: [Link]

  • Haider, N. (2008). Pyridazines and their Benzo Derivatives.
  • Patel, A. B., et al. (2014). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 4(2), 113-124. Available at: [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (2012). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. Web Page. Available at: [Link]

  • Knorr Pyrazole Synthesis. (2015). Slideshare Presentation. Available at: [Link]

  • Ferreira, V. F., et al. (2009). Pyrazoles: A Brief Review of Their Biological Activities. Journal of the Brazilian Chemical Society, 20(3), 553-562. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.

Sources

Application Notes: The Strategic Utility of Methyl 4-(4-bromophenyl)-4-oxobutanoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Scaffold for Drug Discovery

Methyl 4-(4-bromophenyl)-4-oxobutanoate is a chemical entity poised for significant impact in the field of medicinal chemistry. Its structure is deceptively simple, yet it houses a trio of functionalities—a methyl ester, a ketone, and a brominated aromatic ring—that offer a rich platform for synthetic diversification. This unique combination makes it an ideal starting material for the construction of complex molecular architectures targeting a range of therapeutic areas. The presence of the 4-bromophenyl group is particularly noteworthy, as it serves as a versatile handle for cross-coupling reactions, allowing for the introduction of additional pharmacophoric elements. Furthermore, the linear four-carbon backbone with differentiated oxidation states at C1 and C4 provides a template for the synthesis of various heterocyclic and acyclic structures with potential biological activity. These inherent features position this compound as a valuable building block in the synthesis of novel therapeutic agents, particularly in the realms of neurodegenerative diseases and inflammatory conditions.

Application I: A Gateway to Pyridazinone-Based Monoamine Oxidase B (MAO-B) Inhibitors

The pyridazinone core is a well-established pharmacophore in medicinal chemistry, with several approved drugs featuring this heterocyclic system for various indications, including as antihypertensive and anti-inflammatory agents.[1] More recently, pyridazinone derivatives have been investigated as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Alzheimer's disease.[1][2] The strategic placement of substituents on the pyridazinone ring is crucial for achieving high potency and selectivity. This compound serves as an excellent precursor for the synthesis of 6-(4-bromophenyl)pyridazin-3(2H)-one, a key intermediate for further elaboration into a library of potential MAO-B inhibitors.

Synthetic Protocol: Cyclocondensation to form 6-(4-bromophenyl)pyridazin-3(2H)-one
  • Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid (0.2 M), add hydrazine hydrate (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, leading to the precipitation of the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the desired 6-(4-bromophenyl)pyridazin-3(2H)-one.

G cluster_0 Synthesis of Pyridazinone Intermediate Start This compound Reagent Hydrazine Hydrate Glacial Acetic Acid, Reflux Start->Reagent Cyclocondensation Product 6-(4-bromophenyl)pyridazin-3(2H)-one Reagent->Product

Caption: Synthetic workflow for the preparation of a key pyridazinone intermediate.

Application II: A Building Block for Novel GABA Analogues in CNS Drug Discovery

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its analogues are a cornerstone in the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[3][4] The development of new GABA analogues with improved pharmacokinetic profiles and enhanced selectivity for specific GABA receptors is an active area of research.[5] this compound provides a straightforward entry into a class of GABA analogues where the phenyl ring can modulate lipophilicity and introduce additional binding interactions.

Synthetic Protocol: Reductive Amination to Synthesize 4-Amino-4-(4-bromophenyl)butanoic Acid Hydrochloride
  • Formation of the Oxime: Dissolve this compound (1.0 eq) in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Reduction of the Oxime: Carefully add sodium borohydride (NaBH4) (3.0 eq) portion-wise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis of the Ester: Acidify the reaction mixture with concentrated hydrochloric acid (HCl) and heat to reflux to hydrolyze the methyl ester.

  • Isolation: After cooling, the product will precipitate as the hydrochloride salt. Collect the solid by filtration, wash with a small amount of cold water, and dry to yield 4-amino-4-(4-bromophenyl)butanoic acid hydrochloride.

G cluster_1 Synthesis of a GABA Analogue Start This compound Step1 1. Hydroxylamine HCl, Pyridine 2. NaBH4 Start->Step1 Reductive Amination Intermediate Methyl 4-amino-4-(4-bromophenyl)butanoate Step1->Intermediate Step2 HCl, Reflux Intermediate->Step2 Ester Hydrolysis Product 4-Amino-4-(4-bromophenyl)butanoic Acid HCl Step2->Product

Caption: Multi-step synthesis of a novel GABA analogue.

Application III: A Potential Precursor for Pirfenidone-like Anti-Fibrotic Agents

Pirfenidone was the first drug approved for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease.[6][7] The development of analogues of pirfenidone is a key strategy to improve upon its efficacy and safety profile.[8][9] While the synthesis of pirfenidone itself follows established routes, the versatile functionality of this compound allows for its consideration as a starting material for novel pyridinone structures that share features with pirfenidone. The following is a proposed, logical synthetic pathway that highlights this potential.

Proposed Synthetic Pathway to a Pyridinone Core
  • Alpha-Halogenation: The ketone of this compound can be selectively brominated at the alpha position using a reagent such as N-bromosuccinimide (NBS) with a catalytic amount of acid.

  • Amine Condensation: The resulting alpha-bromo ketone can be reacted with a primary amine (e.g., aniline or a substituted aniline) to form an enaminone intermediate.

  • Intramolecular Cyclization: Subsequent treatment with a base would facilitate an intramolecular cyclization via condensation of the amine with the ester, forming the pyridinone ring.

G cluster_2 Proposed Synthesis of a Pyridinone Core Start This compound Step1 NBS, cat. Acid Start->Step1 α-Bromination Intermediate1 α-Bromo Intermediate Step1->Intermediate1 Step2 Primary Amine (R-NH2) Intermediate1->Step2 Condensation Intermediate2 Enaminone Intermediate Step2->Intermediate2 Step3 Base Intermediate2->Step3 Intramolecular Cyclization Product Substituted Pyridinone Step3->Product

Caption: A proposed synthetic route to novel pyridinone scaffolds.

Summary of Target Molecules and Their Potential

Target Scaffold Starting Material Potential Therapeutic Area Key Synthetic Transformation
6-(4-bromophenyl)pyridazin-3(2H)-oneThis compoundNeurodegenerative Diseases (MAO-B Inhibition)Cyclocondensation
4-Amino-4-(4-bromophenyl)butanoic AcidThis compoundCNS Disorders (GABA Analogue)Reductive Amination
Substituted PyridinoneThis compoundFibrosis (Pirfenidone Analogue)Multi-step Cyclization

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. The protocols and strategies outlined in these application notes demonstrate its utility in the synthesis of diverse and medicinally relevant scaffolds, including pyridazinones, GABA analogues, and pyridinones. Researchers and drug development professionals are encouraged to explore the synthetic possibilities offered by this compound to accelerate the discovery of new therapeutic agents.

References

  • Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. (n.d.). National Institutes of Health. [Link]

  • Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. (2025). PubMed. [Link]

  • Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for the synthesis of pirfenidone. (2017).
  • Novel Pirfenidone Derivatives: Synthesis, and Biological Evaluation. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). National Institutes of Health. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]

  • Synthesis and resolution of 2-methyl analogues of GABA. (2025). ResearchGate. [Link]

  • Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. (n.d.). PubMed. [Link]

  • Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases. (n.d.). PubMed. [Link]

  • Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. (n.d.). National Institutes of Health. [Link]

  • Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol analogues. (n.d.). PubMed. [Link]

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. (2025). ResearchGate. [Link]

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Application Notes and Protocols: Friedel-Crafts Acylation for the Synthesis of 4-Aryl-4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-aryl-4-oxobutanoic acids (also known as β-aroylpropionic acids) via the Friedel-Crafts acylation of aromatic compounds with succinic anhydride. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][3] This document details the reaction mechanism, provides step-by-step experimental protocols for both conventional and solvent-free conditions, and includes a troubleshooting guide to address common challenges.

Introduction: The Significance of 4-Aryl-4-Oxobutanoic Acids

4-Aryl-4-oxobutanoic acids are versatile bifunctional molecules that serve as crucial building blocks in medicinal chemistry and materials science.[3] Their inherent ketone and carboxylic acid functionalities allow for a wide range of subsequent chemical transformations. Notably, these compounds are precursors to various heterocyclic systems, such as pyridazinones, which exhibit diverse biological activities including anti-inflammatory and antimicrobial properties.[3] Furthermore, the 4-aryl-4-oxobutanoic acid scaffold is a key component in the development of Src kinase inhibitors for cancer therapy and has been explored for antirheumatic agents.[1] The classic Haworth synthesis, a method for preparing polycyclic aromatic hydrocarbons, also utilizes the reaction of an arene with succinic anhydride as its initial step.[4]

Reaction Mechanism and Principles

The Friedel-Crafts acylation of an aromatic ring with succinic anhydride is a classic example of electrophilic aromatic substitution.[5] The reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to generate a highly electrophilic acylium ion.[5][6]

The key mechanistic steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, leading to the formation of a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6][7] This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][5]

  • Rearomatization: A base, such as AlCl₄⁻, abstracts a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the aluminum chloride complex of the ketone product.[4][6]

  • Workup: An aqueous workup is necessary to hydrolyze the aluminum chloride complex and liberate the final 4-aryl-4-oxobutanoic acid product.[4][5]

It is crucial to use a stoichiometric amount or even a slight excess of the Lewis acid catalyst because the product ketone can form a stable complex with the catalyst, rendering it inactive.[4][8]

Visualization of the Reaction Mechanism

To illustrate the intricate steps of this pivotal reaction, the following diagram outlines the complete mechanism of the Friedel-Crafts acylation for the synthesis of 4-aryl-4-oxobutanoic acids.

Friedel_Crafts_Acylation cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2 & 3: Electrophilic Aromatic Substitution cluster_workup Step 4: Workup SuccinicAnhydride Succinic Anhydride Complex1 Activated Complex SuccinicAnhydride->Complex1 AlCl3_1 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) Complex1->AcyliumIon Arene Aromatic Ring (Arene) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex AlCl4_minus AlCl₄⁻ ProductComplex_workup Product-Catalyst Complex FinalProduct 4-Aryl-4-oxobutanoic Acid ProductComplex_workup->FinalProduct AlCl3_regen Al(OH)₃ + HCl ProductComplex_workup->AlCl3_regen H2O H₂O (Aqueous Workup)

Caption: Mechanism of Friedel-Crafts Acylation.[5]

Quantitative Data Summary

The following table summarizes various reaction conditions and corresponding yields for the Friedel-Crafts acylation of succinic anhydride with different aromatic substrates, offering a comparative overview of experimental approaches.[9]

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[9]
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95[9]
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp.92[9]
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.90[9]
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.94[9]
p-XyleneAlCl₃None (Solvent-free)10 minRoom Temp.88[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for both a conventional (solvent-based) and a solvent-free Friedel-Crafts acylation.

Protocol 1: Conventional Synthesis of 4-Oxo-4-phenylbutanoic Acid (β-Benzoylpropionic Acid)[5][11]

Materials:

  • Succinic anhydride (0.68 mole)

  • Dry, thiophene-free benzene (4.5 moles)

  • Anhydrous aluminum chloride, powdered (1.5 moles)

  • Water

  • Concentrated Hydrochloric Acid

  • Ice

Equipment:

  • 2-L three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Apparatus for steam distillation

Procedure:

  • Reaction Setup: In the 2-L three-necked flask, combine succinic anhydride (68 g, 0.68 mole) and dry, thiophene-free benzene (350 g, 4.5 moles).[9]

  • Catalyst Addition: Begin stirring the mixture and add powdered, anhydrous aluminum chloride (200 g, 1.5 moles) all at once.[9] An exothermic reaction with the evolution of hydrogen chloride gas will occur. Handle in a well-ventilated fume hood.

  • Reaction: Heat the mixture in an oil bath and maintain a gentle reflux for 30 minutes with continuous stirring.[9]

  • Quenching: After the reflux period, cool the flask in a cold water bath. Slowly and carefully add 300 mL of water through a dropping funnel.

  • Benzene Removal: Remove the excess benzene via steam distillation.[9]

  • Product Isolation: Pour the hot solution into a 2-L beaker and allow it to cool. Decant the liquid from any precipitated solid and acidify the liquid with concentrated hydrochloric acid (approximately 20 mL). A precipitate of β-benzoylpropionic acid will form.[9]

  • Purification: Filter the precipitate using a Büchner funnel and wash it with hot water. Dry the product. The expected yield is 95-100 g (77-82%).[9]

Protocol 2: Solvent-Free Synthesis of 4-Aryl-4-Oxobutanoic Acids[11]

This environmentally benign approach offers high yields and short reaction times.

Materials:

  • Succinic anhydride (0.01 mole)

  • Anhydrous aluminum chloride (0.02 mole)

  • Aromatic hydrocarbon (e.g., toluene, xylene) (0.01 mole)

  • Crushed ice

  • Hydrochloric acid

  • Water

Equipment:

  • Mortar and pestle

  • Spatula

  • Beaker

  • Büchner funnel and filter flask

  • TLC apparatus for reaction monitoring

Procedure:

  • Reagent Preparation: In a mortar, thoroughly grind a mixture of succinic anhydride (1.0 g, 0.01 mole) and anhydrous aluminum chloride (2.67 g, 0.02 mole) with a pestle for 1 minute.[9]

  • Reactant Addition: Add the aromatic hydrocarbon (0.01 mole) to the reaction mixture.

  • Reaction: Continue grinding the mixture for the time specified in the data summary table (typically 5-10 minutes).[9] The reaction is often accompanied by a color change.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding the mixture to a beaker containing crushed ice and hydrochloric acid.[9]

  • Isolation: Collect the solid product by filtration and wash it thoroughly with water.[9] The product is often pure enough for subsequent steps without further purification.

Experimental Workflow Visualization

The general workflow for the Friedel-Crafts acylation of succinic anhydride is depicted below.

experimental_workflow start Start: Reagent Preparation reagents Mix Aromatic Substrate and Succinic Anhydride start->reagents catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) reagents->catalyst reaction Reaction under controlled temperature and time catalyst->reaction quench Quench with Ice/HCl reaction->quench isolation Isolate Crude Product (Filtration) quench->isolation purification Wash with Water and Dry isolation->purification end End: Pure 4-Aryl-4-oxobutanoic Acid purification->end

Caption: General experimental workflow for Friedel-Crafts acylation.[9]

Troubleshooting and Optimization

Even with established protocols, challenges can arise. This section addresses common issues and provides solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inadequate Catalyst Activity: The Lewis acid (e.g., AlCl₃) may be old, hydrated, or used in insufficient quantity.Use freshly opened or sublimed AlCl₃. Ensure all glassware and solvents are anhydrous. Increase the molar ratio of the catalyst to the anhydride; a stoichiometric amount or more is often required as the product can form a complex with the catalyst.[8]
Deactivated Aromatic Substrate: The aromatic ring may have strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H), which inhibit electrophilic substitution.[8]This reaction is generally not suitable for strongly deactivated rings. Consider using a more reactive, electron-rich aromatic substrate if possible.[8]
Low Reaction Temperature: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature. Some reactions may require heating to reflux in a suitable solvent like 1,2-dichloroethane.[8]
Formation of Multiple Products Isomerization: In the case of substituted benzenes, multiple isomers can be formed.The regioselectivity is governed by the directing effects of the substituent on the aromatic ring. Ortho- and para-isomers are typically formed from activating groups, while meta-isomers are formed from deactivating groups. Purification by crystallization or chromatography may be necessary.
Reaction Does Not Go to Completion Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Monitor the reaction by TLC. Extend the reaction time until the starting material is consumed.

Safety Considerations

  • Lewis Acids: Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Aromatic hydrocarbons like benzene are flammable and carcinogenic. All manipulations should be performed in a well-ventilated fume hood.[9]

  • Reaction Exotherm: The addition of aluminum chloride can be highly exothermic. Ensure adequate cooling is available and add the catalyst portion-wise if necessary for large-scale reactions.[9]

  • Gas Evolution: The reaction evolves hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction is conducted in a fume hood or with a gas trap.[5]

Conclusion

The Friedel-Crafts acylation of aromatic compounds with succinic anhydride is a robust and versatile method for the synthesis of 4-aryl-4-oxobutanoic acids. These compounds are valuable intermediates for the development of new therapeutic agents and materials. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize these important building blocks. The protocols provided herein for both conventional and solvent-free methods offer reliable starting points for laboratory synthesis.

References

  • Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. Available at: [Link]

  • S. M. A. Hakim Shahi, et al. (2016). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Scientific & Engineering Research.

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Protocol for the purification of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Introduction: The Critical Role of Purity in Drug Discovery

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a bromophenyl group and a keto-ester moiety, makes it a versatile intermediate for introducing these functionalities into more complex structures. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate subsequent reaction steps, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed protocol for the purification of this compound, addressing the specific challenges associated with its chemical nature.

Understanding the Purification Challenges

The purification of this compound is not without its challenges, primarily stemming from its keto-ester functionality. A thorough understanding of these challenges is crucial for developing an effective purification strategy.

  • Keto-Enol Tautomerism: Like many β-keto esters, this compound can exist in equilibrium between its keto and enol forms. This dynamic equilibrium can lead to complications in chromatographic separations, such as peak broadening, which can reduce resolution and make it difficult to separate the desired compound from closely related impurities.[1]

  • Sensitivity to Acidic Conditions: The ester group in this compound is susceptible to hydrolysis under acidic conditions. Standard silica gel, a common stationary phase in column chromatography, is inherently acidic due to the presence of silanol groups on its surface.[1] These acidic sites can catalyze the hydrolysis of the ester, leading to the formation of the corresponding carboxylic acid as an impurity.

Strategic Approach to Purification

Given the potential for degradation on standard silica gel, two primary methods are recommended for the purification of this compound: modified flash column chromatography and recrystallization. The choice between these methods will depend on the nature and quantity of the impurities present.

Method 1: Modified Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying moderate to large quantities of compounds. To mitigate the risk of acid-catalyzed degradation, a modification to the standard protocol is necessary. This involves neutralizing the acidic sites on the silica gel.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 100-200 mesh)[2]

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Slurry Preparation:

    • In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Add triethylamine (TEA) to the slurry to constitute 1% of the total solvent volume. This will neutralize the acidic silanol groups on the silica surface.[1]

    • Stir the slurry gently for 10-15 minutes.

  • Column Packing:

    • Carefully pour the silica gel slurry into the chromatography column.

    • Allow the silica to settle, and then gently tap the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column with the prepared eluent system (containing 1% TEA). The polarity of the eluent can be gradually increased (e.g., from 9:1 to 8:2 Hexane:Ethyl Acetate) to facilitate the elution of the desired compound.

    • Collect fractions in separate tubes or flasks.

  • Purity Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow for Modified Flash Column Chromatography

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Slurry Prepare Silica Slurry (with 1% TEA) Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound via modified flash column chromatography.

Method 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent system can be identified.[3] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Materials:

  • Crude this compound

  • A selection of solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane, water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Screening:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]

    • Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) with small amounts of the crude material to identify a suitable system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed for this purpose.

Analytical Technique Purpose Expected Outcome for Pure Sample
¹H and ¹³C NMR Structural confirmation and identification of impurities.Spectra consistent with the structure of this compound. Absence of signals corresponding to starting materials, by-products, or residual solvents.
GC-MS Identification and quantification of volatile impurities.A single major peak corresponding to the desired compound.
HPLC Quantification of non-volatile impurities and determination of purity percentage.A single major peak with a purity level typically >98%.
Melting Point Assessment of overall purity.A sharp melting point range consistent with the literature value.

Conclusion

The purification of this compound requires careful consideration of its chemical properties, particularly its susceptibility to keto-enol tautomerism and acid-catalyzed degradation. By employing modified flash column chromatography with a neutralized stationary phase or by optimizing a recrystallization protocol, high-purity material can be obtained. Rigorous analytical characterization is crucial to confirm the purity of the final product, ensuring its suitability for subsequent applications in research and drug development.

References

  • Technical Support Center: Column Chromatography Purification of Keto Esters - Benchchem. (n.d.).
  • This compound | 30913-86-1 - Sigma-Aldrich. (n.d.).
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - RSC Publishing - The Royal Society of Chemistry. (2022, August 3).
  • 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid - C11H11BrO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • Experimental. (n.d.).
  • Methyl 4-oxobutanoate | Sigma-Aldrich. (n.d.).
  • 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem. (n.d.).
  • This compound AldrichCPR | Sigma-Aldrich. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Recrystallization - YouTube. (2020, January 10).

Sources

Application Notes and Protocols for the Characterization of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(4-bromophenyl)-4-oxobutanoate is a keto ester of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, incorporating both a ketone and an ester, makes it a versatile building block for the synthesis of more complex molecules and potential pharmaceutical agents. The presence of a brominated aromatic ring further enhances its utility in cross-coupling reactions. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a detailed overview of the essential analytical methods for the thorough characterization of this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational aspect of characterization involves determining the fundamental physicochemical properties of the compound. While some data for this compound is available, other key parameters may require experimental determination.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₃
Molecular Weight 271.113 g/mol
CAS Number 30913-86-1
Appearance Likely a colorless oil or a low-melting solidGeneral knowledge based on similar structures[1]
Melting Point Not readily available in literature
Boiling Point Not readily available in literature[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents and water.Inferred from structurally similar compounds[3][1]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation. As a β-keto ester, this compound may exhibit keto-enol tautomerism, which can be observed in NMR spectra.[4]

Protocol for NMR Spectroscopy Analysis [4]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for initial analysis.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning.
  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Expected ¹H and ¹³C NMR Spectral Features:

¹H NMR Approximate Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons7.6 - 7.9Multiplet4HProtons on the bromophenyl ring
Methyl Protons~3.7Singlet3H-OCH₃
Methylene Protons2.8 - 3.4Multiplets4H-CH₂-CH₂-
¹³C NMR Approximate Chemical Shift (ppm) Assignment
Carbonyl Carbon (Ketone)195 - 205C=O (Ketone)
Carbonyl Carbon (Ester)170 - 175C=O (Ester)
Aromatic Carbons128 - 135Aromatic CH and C-Br
Methyl Carbon~52-OCH₃
Methylene Carbons28 - 40-CH₂-CH₂-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol for IR Spectroscopy Analysis [4]

1. Sample Preparation:

  • Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
  • Thin Film (for solids): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane). Apply the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

2. Data Acquisition:

  • Perform a background scan using the empty salt plates or the pure solvent.
  • Place the prepared sample in the spectrometer's sample holder.
  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing and Analysis:

  • The acquired spectrum is automatically ratioed against the background spectrum.
  • Identify the characteristic absorption bands for the functional groups in this compound.

Expected IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
C=O Stretch (Aromatic Ketone)1680 - 1700
C=O Stretch (Ester)1735 - 1750
C-O Stretch (Ester)1100 - 1300
Aromatic C=C Stretch1450 - 1600
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C-Br Stretch500 - 600
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), makes mass spectrometry particularly useful for confirming the presence of this halogen.[5][6]

Protocol for Mass Spectrometry Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Instrument Setup and Data Acquisition:

  • Choose an appropriate ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices.
  • Operate the mass spectrometer in positive ion mode.
  • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

3. Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
  • Observe the isotopic pattern of the molecular ion. For a compound with one bromine atom, there will be two peaks of nearly equal intensity separated by 2 m/z units.
  • Analyze the fragmentation pattern to gain further structural information.

Expected Mass Spectrum Features:

  • Molecular Ion: A pair of peaks around m/z 270 and 272, corresponding to [C₁₁H₁₁⁷⁹BrO₃]⁺ and [C₁₁H₁₁⁸¹BrO₃]⁺.

  • Key Fragments: Fragmentation may involve the loss of the methoxy group (-OCH₃) or cleavage of the butanoate chain.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying the components of a mixture. For β-keto esters, challenges with peak shape can arise due to keto-enol tautomerism.[7] Method development may be required to achieve optimal separation and peak symmetry.

Protocol for HPLC Analysis

1. Sample and Mobile Phase Preparation:

  • Sample: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as needed.
  • Mobile Phase: A common mobile phase for reversed-phase HPLC is a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[7]

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column is a good starting point.
  • Mobile Phase Gradient: A gradient elution may be necessary, for example, starting with a higher percentage of water and increasing the organic solvent over time.
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) can improve reproducibility and may help to sharpen peaks by accelerating the interconversion of tautomers.[7]
  • Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., around 254 nm, due to the aromatic ring).

3. Data Analysis:

  • Integrate the peak corresponding to this compound.
  • Calculate the purity of the sample based on the relative peak areas.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Spectroscopy Spectroscopic Analysis cluster_Chromatography Chromatographic Analysis cluster_Results Characterization Data Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure IR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity Final_Report Comprehensive Characterization Report

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of spectroscopic and chromatographic techniques is essential to confirm the structure, establish the identity, and determine the purity of this important chemical intermediate. Adherence to these protocols will ensure high-quality, reliable data, which is critical for its successful application in research and development.

References

  • BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • ACS Omega. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
  • Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
  • ACS Publications. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega.
  • ChemSynthesis. 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid - C11H11BrO3, density, melting point, boiling point, structural formula, synthesis.
  • ChemicalBook. Activity and Synthesis of Methyl 4-oxobutanoate.
  • PubMed Central. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Chromatography Forum. beta keto esters by HPLC.
  • Sigma-Aldrich. This compound AldrichCPR.
  • ChemicalBook. Methyl 4-oxobutanoate: properties, applications and safety.
  • BenchChem. Solubility Profile of Methyl 4-(2-fluorophenyl)-3-oxobutanoate: A Technical Guide.

Sources

Application Notes and Protocols: Catalytic Reactions Involving Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(4-bromophenyl)-4-oxobutanoate is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a ketone, an ester, and an aryl bromide, presents multiple reactive sites for a variety of catalytic transformations. This guide provides an in-depth exploration of two key catalytic reactions involving this substrate: the asymmetric transfer hydrogenation of the ketone and the Suzuki-Miyaura cross-coupling at the aryl bromide position.

These reactions are foundational for synthesizing a diverse array of chiral alcohols and complex biaryl structures, which are prevalent motifs in pharmacologically active compounds and functional materials.[1][2] This document offers detailed, field-proven protocols, explains the underlying mechanistic principles, and provides insights into experimental design and optimization.

PART 1: Asymmetric Transfer Hydrogenation of the Ketone

The reduction of the ketone moiety in this compound to a chiral alcohol is a critical transformation for accessing enantiomerically pure intermediates. Asymmetric transfer hydrogenation (ATH) stands out as a practical and efficient method for this purpose, often employing readily available hydrogen donors and operating under mild conditions.[2][3]

Scientific Principles and Mechanistic Insights

Asymmetric transfer hydrogenation typically utilizes a transition metal catalyst, commonly ruthenium or rhodium, complexed with a chiral ligand.[3] A widely accepted mechanism for catalysts like Ru(II)-TsDPEN is the Noyori-Ikariya outer-sphere mechanism.[3] This process involves the concerted transfer of a hydride from the metal center and a proton from the amine ligand of the catalyst to the carbonyl group of the substrate within a six-membered transition state. The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol.

Visualization of the Catalytic Cycle

ATH_Mechanism cluster_cycle Noyori-Ikariya Catalytic Cycle Ru-H [Ru(II)-H(L)]+ TS Six-membered Transition State Ru-H->TS Ketone Ru-Amine [Ru(II)(NH2)(L)] TS->Ru-Amine H+ transfer Ru-Amine->Ru-H H- donor (e.g., HCOOH/NEt3) Product_Release Chiral Alcohol Product Release Substrate_Coordination Ketone Coordination

Caption: The Noyori-Ikariya mechanism for asymmetric transfer hydrogenation.[3]

Recommended Protocol: Asymmetric Transfer Hydrogenation

This protocol is a general guideline for the asymmetric transfer hydrogenation of this compound using a Ru(II)-TsDPEN catalyst.

Materials:

  • This compound

  • (R,R)-TsDPEN Ru(II) catalyst (or (S,S)-TsDPEN for the other enantiomer)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Hydrogen Donor: Prepare the formic acid/triethylamine azeotropic mixture by slowly adding formic acid to cooled triethylamine under an inert atmosphere.[3]

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add this compound.

  • Catalyst Addition: Add the appropriate amount of the catalyst (typically 0.1 to 2 mol% relative to the ketone).[3]

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the freshly prepared formic acid/triethylamine azeotrope.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (often room temperature to 40 °C) and monitor the progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3]

  • Workup: Upon completion, quench the reaction by adding water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the chiral alcohol product is typically determined by chiral HPLC or GC.[3]

Quantitative Data Summary:

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)ee (%)
1.0CH2Cl22512>9995 (R)
0.5ACN3018>9994 (R)
1.0 (S,S)-TsDPENCH2Cl22512>9996 (S)

Note: These are representative data and may vary based on specific reaction conditions and scale.

PART 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it indispensable in modern organic synthesis.[1] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the para-position of the phenyl ring.

Scientific Principles and Mechanistic Insights

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate.[1][4] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Visualization of the Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Biaryl Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Recommended Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

  • Base (e.g., Anhydrous potassium carbonate)

  • Solvent system (e.g., Toluene/Ethanol or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (0.02 equivalents).[1]

  • Solvent Addition: Add the solvent mixture (e.g., 4:1 v/v Toluene/Ethanol).

  • Base Addition: In a separate vessel, dissolve the base (2.0 equivalents) in deionized water and add it to the reaction mixture.[1]

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]

Quantitative Data Summary:

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O90692
4-Methoxyphenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O90888
3-Carboxyphenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O901285

Note: These are representative data and may vary based on specific reaction conditions and scale.

Experimental Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Bromide, Boronic Acid, Catalyst Solvent Add Solvent System Reagents->Solvent Base Add Aqueous Base Solvent->Base Heat Heat to 80-100 °C under Inert Atmosphere Base->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Dilute with EtOAc/Water Monitor->Quench Extract Separate and Wash Organic Layer Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[1]

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules. The catalytic protocols detailed in this guide for asymmetric transfer hydrogenation and Suzuki-Miyaura cross-coupling provide reliable and efficient methods for the selective functionalization of this substrate. By understanding the underlying principles and following these established procedures, researchers can effectively utilize this compound in their synthetic endeavors to access a wide range of chiral alcohols and biaryl derivatives for applications in drug discovery and materials science.

References
  • Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides - Benchchem. (n.d.).
  • Application Notes and Protocols for Asymmetric Transfer Hydrogenation of Ketones using (R,R)-Hydrobenzoin-Derived Catalysts - Benchchem. (n.d.).
  • Modern Methods for Asymmetric Hydrogenation of Ketones - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Methyl 4-(4-bromophenyl)-4-oxobutanoate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Introduction: The Synthetic Strategy

The synthesis of this compound is most commonly and efficiently achieved through a two-step process. The primary reaction is a Friedel-Crafts acylation of bromobenzene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to produce 4-(4-bromophenyl)-4-oxobutanoic acid. This intermediate is then subjected to esterification to yield the final methyl ester product. This approach is favored due to the ready availability of the starting materials and the robustness of the Friedel-Crafts reaction.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of 4-(4-bromophenyl)-4-oxobutanoic acid in the Friedel-Crafts Reaction

Potential Cause Explanation Recommended Solution
Inactive Catalyst Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with moisture. Any water in your glassware, solvent, or starting materials will deactivate the catalyst, halting the reaction.Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity AlCl₃.
Deactivated Aromatic Ring Bromobenzene is a deactivated aromatic ring due to the electron-withdrawing inductive effect of the bromine atom. This makes it less nucleophilic and slows down the rate of electrophilic aromatic substitution.Use a higher reaction temperature to overcome the activation energy barrier. A slight excess of bromobenzene can also be used to shift the equilibrium towards the product.
Insufficient Catalyst The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst. If a catalytic amount is used, the reaction will stop once the initial product is formed.A stoichiometric amount (or a slight excess) of AlCl₃ is required for the Friedel-Crafts acylation to proceed to completion.
Poor Quality Reagents Impurities in bromobenzene or succinic anhydride can interfere with the reaction, leading to side products or catalyst deactivation.Use freshly distilled bromobenzene and high-purity succinic anhydride.

Issue 2: Formation of Multiple Products in the Friedel-Crafts Reaction

Potential Cause Explanation Recommended Solution
Isomer Formation The bromo group is an ortho, para-directing group. While the para-substituted product is sterically favored and generally the major product, some ortho-isomer (2-(4-bromobenzoyl)propanoic acid) may form.Maintain a lower reaction temperature to favor the thermodynamically more stable para-isomer. Purification by recrystallization or column chromatography can separate the isomers.
Reaction with Solvent If using a reactive solvent, it may compete with bromobenzene in the Friedel-Crafts reaction.Use a non-reactive, anhydrous solvent such as dichloromethane (DCM) or nitrobenzene.

Issue 3: Low Yield in the Esterification Step

Potential Cause Explanation Recommended Solution
Incomplete Reaction The esterification of a carboxylic acid with an alcohol is an equilibrium-controlled process. Without removing the water formed during the reaction, the equilibrium will not favor the product.Use a large excess of methanol (which can also serve as the solvent) and a strong acid catalyst (e.g., concentrated sulfuric acid). Alternatively, use a method that drives the removal of water, such as a Dean-Stark apparatus.
Steric Hindrance While not a major issue for this substrate, significant steric hindrance around the carboxylic acid could slow the reaction.Consider using a more reactive methylating agent, such as methyl iodide (MeI) with a non-nucleophilic base, or diazomethane (with appropriate safety precautions).

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous aluminum chloride necessary in such a large amount for the Friedel-Crafts acylation?

A1: The aluminum chloride acts as a Lewis acid catalyst to generate the highly electrophilic acylium ion from succinic anhydride. However, the carbonyl group of the resulting ketone product is also a Lewis base and forms a stable complex with the aluminum chloride. This complexation deactivates the catalyst. Therefore, at least a stoichiometric amount of AlCl₃ is required to ensure there is enough active catalyst to drive the reaction to completion.

Q2: Can I use other Lewis acids for the Friedel-Crafts acylation of bromobenzene?

A2: While other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can catalyze Friedel-Crafts reactions, aluminum chloride is generally the most effective for acylating deactivated rings like bromobenzene due to its strong Lewis acidity.

Q3: My final product, this compound, is an oil. How can I best purify it?

A3: Purification of the final product is typically achieved by vacuum distillation or column chromatography on silica gel. Given its relatively high boiling point, vacuum distillation is often preferred to prevent thermal decomposition. For column chromatography, a solvent system of ethyl acetate and hexane is commonly used.

Q4: How can I monitor the progress of the reactions?

A4: Both the Friedel-Crafts acylation and the esterification can be monitored by Thin Layer Chromatography (TLC). For the acylation, you will observe the consumption of the starting materials (bromobenzene and succinic anhydride) and the appearance of a new, more polar spot for the carboxylic acid product. For the esterification, the methyl ester product will be less polar than the starting carboxylic acid.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This protocol details a robust method for the Friedel-Crafts acylation of bromobenzene with succinic anhydride.

Materials:

  • Bromobenzene (1.0 eq)

  • Succinic anhydride (1.0 eq)

  • Anhydrous aluminum chloride (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq) and anhydrous DCM.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.0 eq) in anhydrous DCM.

  • Add the succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition of succinic anhydride, add bromobenzene (1.0 eq) dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-bromophenyl)-4-oxobutanoic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane).

Protocol 2: Esterification of 4-(4-bromophenyl)-4-oxobutanoic acid

This protocol describes the conversion of the carboxylic acid intermediate to the final methyl ester product.

Materials:

  • 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq)

  • Methanol (as solvent and reagent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient).

Visualizing the Synthesis and Troubleshooting

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution SA Succinic Anhydride AlCl3 AlCl₃ (Lewis Acid) SA->AlCl3 Coordination Acylium Acylium Ion (Electrophile) AlCl3->Acylium Ring Opening Bromo Bromobenzene Acylium->Bromo Electrophilic Attack Sigma Sigma Complex (Arenium Ion) Bromo->Sigma Product_Acid 4-(4-bromophenyl)-4-oxobutanoic acid Sigma->Product_Acid Deprotonation

Caption: Key steps in the Friedel-Crafts acylation of bromobenzene.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Catalyst Check Catalyst Activity & Stoichiometry Start->Check_Catalyst Check_Conditions Verify Anhydrous Conditions Check_Catalyst->Check_Conditions Catalyst OK Success Improved Yield Check_Catalyst->Success Use Fresh/Excess AlCl₃ Check_Temp Optimize Reaction Temperature Check_Conditions->Check_Temp Conditions Dry Check_Conditions->Success Dry Glassware/Solvents Check_Purity Assess Reagent Purity Check_Temp->Check_Purity Temp Optimized Check_Temp->Success Adjust Heat/Cooling Purification Optimize Purification Check_Purity->Purification Reagents Pure Check_Purity->Success Use Purified Reagents Purification->Success

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • Organic Syntheses, Coll. Vol. 3, p.109 (1955); Vol. 20, p.14 (1940). Link

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • PFC Vol. 81 No. 10 October 2004 Journal of Chemical Education, 1497. Link

  • SpectraBase, METHYL-4-PARA-BROMOPHENYL-4-OXOBUTANOATE, ID: ClEnrPxIvM3. Link

  • Friedel-Crafts and Related Reactions; Olah, G. A., Ed.; Wiley-Interscience: New York, 1963-1965.
  • Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Furniss, B. S., Hannaford, A. J., Smith, P. W. G., Tatchell, A. R., Eds.; Longman: Harlow, 1989.

Technical Support Center: Purification of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-(4-bromophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important keto ester intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may face in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and general purification strategies for this compound.

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a white to yellow solid.[1] Key identifiers include its CAS number: 30913-86-1, and molecular weight: 271.11 g/mol .[1][2]

Q2: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound commonly proceeds via a Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by esterification.[3] Potential impurities stemming from this synthesis route include:

  • Unreacted Starting Materials: Bromobenzene and succinic anhydride.

  • Isomeric Byproducts: The Friedel-Crafts acylation can produce ortho- and meta-substituted isomers in addition to the desired para-isomer.[4]

  • Polysubstituted Products: Although the acyl group is deactivating, there is a possibility of multiple acylations on the aromatic ring under certain conditions.[4][5]

  • Hydrolysis Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(4-bromophenyl)-4-oxobutanoic acid, especially in the presence of acid or base during workup or purification.[6][7]

  • Residual Catalyst: Lewis acids like aluminum chloride (AlCl₃) used in the Friedel-Crafts reaction must be thoroughly removed.

Q3: What analytical techniques are recommended to assess the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial method to quickly check for the presence of impurities. The keto-enol tautomerism of β-keto esters can sometimes lead to the appearance of multiple spots or streaking, which can be mistaken for impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying impurities. Due to keto-enol tautomerism, β-keto esters can exhibit poor peak shapes. Using a mixed-mode column or adjusting the mobile phase (e.g., acidic pH, elevated temperature) can often improve peak resolution.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying impurities. The presence of tautomers may be observed as multiple sets of peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities. Derivatization might be necessary to prevent thermal degradation of the keto ester.[9]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[10]

Q4: What are the primary challenges in purifying keto esters like this compound?

The main challenges are linked to the chemical nature of the β-keto ester functionality:

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms can lead to broadened peaks in chromatography and NMR, making precise quantification and sharp separations difficult.[6][8][11]

  • Sensitivity to pH: Both acidic and basic conditions, particularly at elevated temperatures, can promote the hydrolysis of the ester to the corresponding carboxylic acid.[6][7][12]

  • Thermal Instability: The compound may be susceptible to degradation at high temperatures, making purification by distillation challenging without a high vacuum.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds.[10][13] However, several issues can arise.

Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional solvent to fully redissolve the oil.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath. Insulating the flask can help to slow the cooling rate.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[10]

  • Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[10]

  • Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Common solvent mixtures for recrystallization include heptane/ethyl acetate and methanol/water.[14]

Q: I am getting a very low yield after recrystallization. How can I improve it?

A: A low yield can result from using too much solvent, premature crystallization, or incomplete recovery of the crystals.

Troubleshooting Steps:

  • Minimize the amount of solvent: Use the minimum amount of hot solvent required to just dissolve your compound. Adding excess solvent will keep more of your product dissolved at low temperatures.[10]

  • Cool the solution thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out.

  • Recover dissolved product: After filtering, you can try to recover more product from the mother liquor by partially evaporating the solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Q: My recrystallized product is still colored. How can I remove colored impurities?

A: Colored impurities can often be removed by adding activated charcoal to the hot solution before filtration.

Procedure:

  • Dissolve the impure solid in the hot recrystallization solvent.

  • Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Gently swirl the hot solution for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Proceed with the cooling and crystallization as usual.

Q: My compound will not crystallize from any solvent I've tried. What are my options?

A: If recrystallization proves difficult, column chromatography is the next logical purification step.

Column Chromatography Issues

Column chromatography is a versatile technique for purifying compounds based on their polarity.[15]

Q: I am seeing multiple spots or streaking on the TLC plate for my purified compound. What is the cause?

A: For keto esters, this is often due to keto-enol tautomerism rather than the presence of multiple impurities.[6] The two tautomers can have slightly different polarities, leading to streaking or the appearance of two spots.

Troubleshooting Steps:

  • Run a 2D TLC: Spot your compound in one corner of a square TLC plate and run it in your chosen eluent. After the run, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. If it is interconverting between tautomers, you may see an off-diagonal spot.[6]

  • Modify the Mobile Phase: Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes help to sharpen the spots by favoring one tautomeric form or speeding up the interconversion.

Q: I am observing very broad or tailing peaks during column chromatography, leading to poor separation. How can I improve this?

A: Broad or tailing peaks are also often a consequence of keto-enol tautomerism.[6] The presence of two rapidly interconverting isomers on the column can lead to a broadened band.

Troubleshooting Steps:

  • Deactivate the Silica Gel: The acidic nature of standard silica gel can catalyze unwanted side reactions or lead to strong interactions with your compound. Pre-treating the silica gel with a base like triethylamine (TEA) can neutralize the acidic sites.[6] A common method is to prepare the slurry of silica gel in a solvent containing 1-2% TEA.

  • Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a more neutral stationary phase like alumina (neutral or basic).[6]

Q: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A: Degradation on silica gel is often due to its acidic nature.[6] Hydrolysis of the ester is a likely degradation pathway.

Troubleshooting Steps:

  • Deactivate the Silica Gel: As mentioned above, neutralizing the silica gel with triethylamine is a very effective strategy.[6]

  • Work Quickly: Do not let the compound sit on the column for an extended period.

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[6]

Specific Impurity Removal

Q: How can I remove unreacted starting materials like bromobenzene and succinic anhydride?

A: A standard aqueous workup after the reaction is usually effective.

Procedure:

  • After the reaction is complete, quench the reaction mixture with ice-cold water.

  • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution. This will react with and remove any acidic components, including unreacted succinic anhydride and the hydrolyzed form of the product.[4]

  • Wash the organic layer with brine to remove excess water.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[4]

Q: I have the corresponding carboxylic acid, 4-(4-bromophenyl)-4-oxobutanoic acid, as an impurity. How can I remove it?

A: The carboxylic acid is significantly more acidic than the keto ester. This difference in acidity can be exploited for separation.

Procedure:

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Wash the organic solution with a mild base like a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer. The keto ester will remain in the organic layer.

  • Separate the organic layer, wash with brine, dry, and concentrate to obtain the purified keto ester.

  • The carboxylic acid can be recovered from the aqueous layer by acidifying with a strong acid (e.g., HCl) and extracting with an organic solvent.

Q: I suspect I have isomeric impurities (ortho-, meta-). How can I separate them?

A: Separating isomers can be challenging as they often have very similar polarities.

Strategies:

  • Careful Column Chromatography: Sometimes, a very long column with a shallow solvent gradient can achieve separation.

  • Preparative HPLC: This is often the most effective method for separating isomers that are difficult to resolve by standard column chromatography.[16]

  • Recrystallization: If the desired para-isomer is significantly less soluble than the ortho- and meta-isomers in a particular solvent, fractional recrystallization can be an effective purification method. This may require some experimentation to find the optimal solvent system.

Part 3: Visualizations and Workflows

General Purification Workflow

G start Crude Product from Reaction Workup tlc Assess Purity by TLC/NMR start->tlc decision Is Purity >95%? tlc->decision recryst Recrystallization decision->recryst No, Solid column Column Chromatography decision->column No, Oil final_product Pure this compound decision->final_product Yes check_purity1 Check Purity recryst->check_purity1 check_purity2 Check Purity column->check_purity2 decision2 Purity Acceptable? check_purity1->decision2 decision3 Purity Acceptable? check_purity2->decision3 decision2->column No decision2->final_product Yes decision3->recryst No, consider re-purification decision3->final_product Yes

Caption: A decision workflow for the purification of this compound.

Troubleshooting Recrystallization

G start Recrystallization Attempt issue What is the issue? start->issue oiling_out Oiling Out issue->oiling_out Product separates as oil low_yield Low Yield issue->low_yield Poor recovery no_crystals No Crystals Form issue->no_crystals Solution remains clear sol1 Re-heat, add more solvent, cool slowly oiling_out->sol1 sol2 Use less solvent, cool thoroughly low_yield->sol2 sol3 Scratch flask, add seed crystal no_crystals->sol3 sol4 Change solvent system sol1->sol4 sol3->sol4

Caption: Troubleshooting guide for common recrystallization problems.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of Keto Esters. BenchChem Technical Support.
  • Ghosh, S. K. (2011). Friedel–Crafts reactions in total synthesis of natural products. In Modern Friedel-Crafts Chemistry (pp. 415-511). Wiley-VCH.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chromatography Forum. (2010). beta keto esters by HPLC. Retrieved from [Link]

  • Reddit. (2017). Is it possible to separate keto enol tautomers via column chromatography? Retrieved from [Link]

  • Li, Y., & Liu, Z. (2001). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Chinese Journal of Chemistry, 19(8), 783-787.
  • Westin, J. (n.d.). Column Chromatography - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • Powers, M. A., & Biscoe, M. R. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57388.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Biscoe, M. R., & Powers, M. A. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1169-1172.
  • Acevedo, D., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Crystal Growth & Design, 21(10), 5589-5600.
  • Google Patents. (1958). US2826537A - Method for purification of ketones.
  • Sawada, H., et al. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 90(4), 1077-1085.
  • Gallert, C., & Winter, J. (2002). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 68(12), 6075-6081.
  • Chemical-Suppliers. (n.d.). Your Inquiry on this compound. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Methyl 4-(2-fluorophenyl)

Sources

Stability and degradation of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(4-bromophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity of your research by anticipating and addressing potential challenges related to the stability and degradation of this molecule.

Introduction

This compound is a bifunctional molecule containing a methyl ester and a ketone, attached to a brominated aromatic ring. This unique structure makes it a valuable intermediate in organic synthesis and drug discovery. However, the presence of multiple reactive sites also presents challenges regarding its stability and potential degradation pathways. This guide provides a comprehensive overview of these aspects, along with practical troubleshooting advice to ensure reliable and reproducible experimental outcomes.

Plausible Degradation Pathways

While specific degradation studies on this compound are not extensively documented in publicly available literature, its chemical structure allows us to predict plausible degradation pathways based on the reactivity of its functional groups. The primary routes of degradation are likely to be hydrolysis of the methyl ester and photochemical cleavage of the ketone.

Hydrolytic Degradation (Ester Hydrolysis)

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-(4-bromophenyl)-4-oxobutanoic acid and methanol.[1][2]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process, and an excess of water is required to drive the equilibrium towards the carboxylic acid product.[2]

  • Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., in the presence of hydroxide ions), the hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[2]

Photochemical Degradation (Ketone Cleavage)

The ketone functional group can undergo photochemical degradation upon exposure to UV light, primarily through Norrish Type I and Type II reactions.[3]

  • Norrish Type I Cleavage: This involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates (an acyl radical and an alkyl radical). These radicals can then undergo various secondary reactions.

  • Norrish Type II Cleavage: This pathway involves intramolecular hydrogen abstraction from the γ-carbon by the excited carbonyl oxygen, leading to the formation of a biradical intermediate. This intermediate can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol derivative.

Stability of the Brominated Aromatic Ring

Aromatic compounds, in general, exhibit significant stability due to electron delocalization.[4][5] The bromophenyl group in this compound is expected to be relatively stable under typical experimental conditions. While brominated aromatic compounds can degrade under harsh conditions, such as high heat, they are generally resistant to many chemical transformations.[6]

Visualization of Plausible Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_photochemical Photochemical Degradation Start This compound Acid H+/H2O Start->Acid Base OH- Start->Base Carboxylic_Acid 4-(4-bromophenyl)-4-oxobutanoic acid + Methanol Acid->Carboxylic_Acid Base->Carboxylic_Acid Start2 This compound UV UV Light Start2->UV NorrishI Norrish Type I (Radical Intermediates) UV->NorrishI NorrishII Norrish Type II (Enol + Alkene) UV->NorrishII

Caption: Plausible degradation pathways of this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in a Reaction Impure Starting Material: The presence of hydrolysis product (carboxylic acid) or other impurities can interfere with the reaction.- Assess the purity of the starting material using techniques like NMR, HPLC, or GC-MS.[7][8]- Purify the compound by recrystallization or column chromatography if necessary.
Degradation During Reaction: The reaction conditions (e.g., high temperature, presence of acid or base) may be causing the compound to degrade.- Monitor the reaction closely using TLC or LC-MS to check for the formation of degradation products.- If degradation is observed, consider running the reaction at a lower temperature or using milder reagents.[9]
Incorrect Stoichiometry or Reagents: Inaccurate measurement of reagents or use of inactive reagents.- Double-check all calculations and ensure accurate weighing and dispensing of all materials.- Use freshly opened or purified reagents and solvents.[10]
Unexpected Side Products Hydrolysis During Workup: Aqueous acidic or basic workup can lead to the hydrolysis of the methyl ester.- If the ester is desired, use a neutral aqueous workup (e.g., washing with brine).- If an acidic or basic wash is necessary, perform it quickly and at a low temperature to minimize hydrolysis.[11]
Reaction at the Ketone: The ketone functionality may be undergoing undesired reactions (e.g., reduction, aldol condensation).- Protect the ketone group with a suitable protecting group if it is not the intended reaction site.- Optimize reaction conditions to favor the desired transformation.
Difficulty in Purification Presence of Carboxylic Acid Impurity: The hydrolyzed product, 4-(4-bromophenyl)-4-oxobutanoic acid, can co-elute with the desired ester in chromatography.- Perform an extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.- Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation.
Oiling Out During Crystallization: The compound fails to crystallize and instead forms an oil.- Ensure the solvent used for crystallization has a boiling point lower than the melting point of the compound.- Try using a different solvent or a solvent mixture.- Use a seed crystal to induce crystallization.[9]
Inconsistent Analytical Data (e.g., NMR, LC-MS) Sample Degradation: The compound may be degrading in the analytical solvent or upon storage.- Analyze samples as quickly as possible after preparation.- Store samples in a cool, dark place.- Check the stability of the compound in the chosen analytical solvent.
Presence of Tautomers: The keto-enol tautomerism of the β-ketoester moiety might lead to complex NMR spectra.- Acquire NMR spectra at different temperatures to observe potential changes in tautomeric equilibrium.- Use deuterated solvents that can exchange with the enolic proton to simplify the spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: The compound should be stored in a tightly sealed container in a dry, room temperature environment.[12] It is advisable to protect it from moisture and light to prevent hydrolysis and photochemical degradation. For long-term storage, refrigeration in a desiccator is recommended.

Q2: How can I assess the purity of my sample of this compound?

A: Several analytical techniques can be used to determine the purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for detecting and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides information on both the retention time and the mass-to-charge ratio of the compound and its impurities.[7][8]

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.[13]

Q3: Is this compound sensitive to air or moisture?

A: While the compound itself is not particularly air-sensitive, it is susceptible to hydrolysis in the presence of moisture. Therefore, it is important to handle it in a dry environment and store it in a tightly sealed container.[12]

Q4: What are the primary safety precautions I should take when handling this compound?

A: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Q5: Can I use a strong base to deprotonate the carbon alpha to the ketone?

A: Yes, but be aware that using a strong base, especially in the presence of water or an alcohol, can also promote the hydrolysis of the methyl ester. If selective deprotonation at the alpha-carbon is desired, it is best to use a non-nucleophilic base (e.g., LDA, NaH) under anhydrous conditions at low temperatures.

References

  • Sigma-Aldrich. Methyl 4-(4-bromophenyl)
  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • Slideshare. acid base catalysed Ester hydrolysis. Available from: [Link]

  • Chemistry Notes. Ester hydrolysis: Easy Introduction with 8 mechanisms. Available from: [Link]

  • Wikipedia. Ester hydrolysis. Available from: [Link]

  • Haas, Y., & Zilberg, S. (2004). Photochemical α-cleavage of ketones: revisiting acetone. Photochemical & Photobiological Sciences, 3(9), 789-801.
  • Qiji Chemical. Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Available from: [Link]

  • Scribd. Photochemical Reactions. Available from: [Link]

  • Williams, J. P., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(17), 3369-3380.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Noyes Jr, W. A., Porter, G. B., & Jolley, J. E. (1956). The Primary Photochemical Process In Simple Ketones. Chemical Reviews, 56(1), 49-79.
  • ResearchGate. Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. Available from: [Link]

  • Chemistry LibreTexts. 15.1: Aromatic Compounds Are Unusually Stable. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Chemistry Stack Exchange. Why is bromobenzene more stable than benzene?. Available from: [Link]

  • Khan Academy. Aromatic stability II. Available from: [Link]

  • Khan Academy. Aromatic stability I. Available from: [Link]

  • Reddit. Organic Synthesis problems. Available from: [Link]

  • ResearchGate. Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?. Available from: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • Chemistry Stack Exchange. Formation of methyl esters. Available from: [Link]

  • ResearchGate. Analytical methods for the quantification of volatile aromatic compounds. Available from: [Link]

  • Sciencemadness Discussion Board. Why are some esters formed easily and others not?. Available from: [Link]

  • YouTube. 20.8 Synthesis and Reactions of Esters. Available from: [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS. Available from: [Link]

  • ACS Publications. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Available from: [Link]

Sources

Technical Support Center: Handling of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and effective handling of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging reagents. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common initial queries and concerns when working with brominated organic compounds.

Q1: My bottle of a brominated compound (e.g., 3-Bromo-1-butene) has turned yellow/brown and there's pressure buildup. What's happening and is it safe to use?

A1: Discoloration and pressure buildup are classic signs of decomposition.[1] Brominated organic compounds, particularly allylic or benzylic bromides, can be unstable and degrade over time, especially when exposed to light, heat, or air.[1] This degradation often releases hydrogen bromide (HBr) gas, leading to the pressure increase.[1]

  • Causality: The carbon-bromine bond is relatively weak (bond dissociation energy of ~72.1 kcal/mol) and can be cleaved under various conditions, initiating decomposition pathways.[2] For allylic systems, the formation of a resonance-stabilized allylic carbocation or radical accelerates this process.

  • Recommendation: Always handle such containers with extreme caution in a well-ventilated fume hood. Before use, it is critical to assess the purity of the reagent, for example, by NMR or GC-MS, to determine if it is suitable for your reaction. If decomposition is significant, it is safer to dispose of the reagent according to hazardous waste protocols.

Q2: What are the absolute essential storage conditions for brominated organics?

A2: Proper storage is your first line of defense against degradation and safety incidents. The key is to mitigate exposure to energy sources (heat, light) and incompatible materials.

Storage ParameterRecommendationRationale
Temperature Cool, dry location.[3] For reactive compounds, refrigeration (2-8°C) is often recommended.[1] Avoid freezing, as some compounds like elemental bromine should be kept above -7°C (20°F).[3]Minimizes thermal decomposition and reduces vapor pressure.
Light Away from direct sunlight, in amber or opaque containers.[3]Prevents light-induced (photochemical) decomposition.
Atmosphere Tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]Prevents oxidation and reaction with atmospheric moisture.
Location Well-ventilated area.[3] Store on lower shelves.[3]Prevents accumulation of hazardous vapors and minimizes risks from accidental drops.

Q3: I'm performing a bromination reaction and getting multiple products (polybromination). How can I improve selectivity for the mono-brominated product?

A3: Polybromination occurs when the newly brominated product is as reactive, or more so, than the starting material. Controlling this requires careful management of reaction conditions.

  • Controlling Stoichiometry: Use a slight excess of the substrate relative to the brominating agent. This increases the probability that the brominating agent will react with the starting material rather than the product.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the brominating agent at all times, disfavoring multiple additions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often lead to decreased selectivity.

  • Choice of Brominating Agent: For activated aromatic systems, consider using a milder brominating agent than elemental bromine (Br₂). N-Bromosuccinimide (NBS) can sometimes offer better regioselectivity for monobromination under controlled conditions.[4]

Section 2: Troubleshooting Experimental Workflows

This section provides a deeper dive into specific experimental challenges and offers structured troubleshooting guidance.

Workflow 1: Grignard Reagent Formation with an Alkyl Bromide

Problem: My Grignard reaction with a brominated starting material is sluggish, fails to initiate, or gives a low yield of the desired product.

Troubleshooting Guide:

G

  • Expert Insight: The magnesium surface is often coated with a passivating layer of magnesium oxide.[1] Mechanical (crushing) or chemical (iodine) activation is essential to expose fresh magnesium for the reaction to initiate.[1] Furthermore, allylic bromides are prone to Wurtz-type coupling side reactions; slow addition is key to maintaining a low concentration of the halide and favoring Grignard formation.[1]

Workflow 2: Purification of a Brominated Compound

Problem: My crude brominated product is difficult to purify. Column chromatography leads to streaking or decomposition on silica gel, and distillation results in degradation.

Troubleshooting Guide:

G

  • Self-Validation: Before committing your entire batch to a purification method, test the stability of your compound under the chosen conditions. For example, dissolve a small amount of the crude product in the chromatography eluent with silica gel and monitor by TLC over time to check for decomposition.

Section 3: Safety Protocols and Emergency Procedures

Mandatory Protocol: Handling and Personal Protective Equipment (PPE)

Brominated compounds can be toxic, corrosive, and reactive.[3][5] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: Always handle brominated organic compounds inside a certified chemical fume hood to prevent inhalation of vapors.[6] Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Tight-fitting safety goggles and a face shield.[5]

    • Hand Protection: Chemically resistant gloves (e.g., neoprene, nitrile). Always check the manufacturer's compatibility chart for the specific compound you are using.[5]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[5]

Emergency Protocol: Chemical Spills

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a highly volatile compound, evacuate the area.

  • Containment: For small spills, use an inert absorbent material (like dry sand or vermiculite). Do NOT use combustible materials like sawdust. [5]

  • Neutralization: Small spills can be treated with a sodium thiosulfate solution before absorption to neutralize the reactive bromine species.[3]

  • Cleanup: Carefully collect the absorbed material into a clearly labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly.

Emergency Protocol: Personnel Exposure

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for 15-20 minutes, holding the eyelids open.[8]

  • Inhalation: Move the affected person to fresh air immediately.[7]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the specific compound to the medical personnel.[7]

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.
  • Balaban, N., Gelman, F., & Taylor, A. A. (2021). Degradation of brominated organic compounds (Flame retardants) by a four-strain consortium isolated from contaminated groundwater. Applied Sciences (Switzerland), 11(14), 6263. Retrieved from [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Academies Press. Retrieved from [Link]

  • Bromine Safety Handbook. (2019). Indian Chemical Council (ICC). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine. Retrieved from [Link]

  • Common experimental errors when using 3-Bromo-1-butene. (n.d.). Benchchem.
  • Zhu, D. (2019). How green is your bromination reaction?. The Green Chemistry Initiative Blog. Retrieved from [Link]

  • Sustainable bromination of organic compounds: A critical review. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Spectroscopic Analysis of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the spectroscopic analysis of Methyl 4-(4-bromophenyl)-4-oxobutanoate (CAS: 30913-86-1).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the characterization of this molecule. Our focus is on providing practical, field-tested insights grounded in established spectroscopic principles.

Expected Spectroscopic Data

A crucial first step in any troubleshooting process is to have a clear baseline of expected data. The table below summarizes the anticipated spectroscopic characteristics of this compound.

Spectroscopic Technique Feature Expected Value / Observation
¹H NMR Aromatic Protons (H-a, H-b)Two doublets, ~7.6-7.9 ppm (ortho to C=O) and ~7.5-7.7 ppm (meta to C=O).[2][3]
Methylene Protons (-CH₂-C=O, H-c)Triplet, ~3.2-3.4 ppm
Methylene Protons (-CH₂-CO₂Me, H-d)Triplet, ~2.7-2.9 ppm
Methyl Protons (-OCH₃, H-e)Singlet, ~3.7 ppm
¹³C NMR Ketone Carbonyl (C=O)~195-200 ppm (conjugated ketone).[4]
Ester Carbonyl (O-C=O)~172-174 ppm.[2]
Aromatic Carbons~128-136 ppm.[3][5]
Methylene Carbons (-CH₂)~28-35 ppm
Methyl Carbon (-OCH₃)~52 ppm
Infrared (IR) Ketone C=O StretchStrong, ~1685 cm⁻¹ (conjugated).[6]
Ester C=O StretchStrong, ~1735 cm⁻¹.[6][7][8]
C-O Stretches (Ester)Two strong peaks, ~1280 cm⁻¹ and ~1175 cm⁻¹.[8]
Aromatic C=C Stretches~1600 cm⁻¹, ~1585 cm⁻¹
Mass Spectrometry (MS) Molecular Ion (M⁺)Isotopic peaks at m/z 270 and 272 of nearly equal intensity (due to ⁷⁹Br and ⁸¹Br).
Key FragmentsAcylium ion [BrPhCO]⁺ at m/z 183/185; loss of methoxy radical [M-OCH₃]⁺; loss of carbomethoxy group [M-CO₂CH₃]⁺.

Troubleshooting Spectroscopic Discrepancies

This section addresses specific problems you may encounter during your analysis. The solutions are designed to be a logical progression from simple checks to more complex experimental adjustments.

¹H and ¹³C NMR Spectroscopy Troubleshooting

dot graph TD { subgraph "General NMR Troubleshooting Workflow" A[Start: Unexpected NMR Spectrum] --> B{Check for Impurities}; B -- "Yes" --> C[Identify & Remove Impurity]; B -- "No" --> D{Review Sample Preparation}; D -- "Poor Shimming/Concentration" --> E[Re-shim or Adjust Concentration]; D -- "Correct" --> F{Consider Solvent Effects}; F -- "Possible" --> G[Acquire Spectrum in a Different Solvent]; F -- "Unlikely" --> H{Investigate Structural Isomers/Rotamers}; H -- "Possible Rotamers" --> I[Perform Variable Temperature (VT) NMR]; I --> J[Analyze Temperature-Dependent Spectra]; G --> J; C --> K[End: Re-acquire Spectrum]; E --> K; J --> K; end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; C; E; G; I; J; K; node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B; D; F; H; }

Caption: General workflow for troubleshooting unexpected NMR results.

Q1: My aromatic signals in the ¹H NMR spectrum are not two clean doublets. Why is this happening?

A: The expected pattern for a 1,4-disubstituted (para) benzene ring is two distinct doublets, each integrating to 2H.[2] Deviations can arise from several factors:

  • Second-Order Effects: If the chemical shift difference between the two sets of protons (in Hz) is not significantly larger than their coupling constant (J-coupling), the simple doublet-of-doublets pattern can become more complex, a phenomenon known as second-order or "roofing" effects. This is more common on lower-field spectrometers.

  • Overlapping Signals: The signals may be overlapping with residual solvent peaks or impurities. For example, the residual peak for deuterochloroform (CDCl₃) appears at 7.26 ppm and could obscure one of the signals.

  • Presence of Isomers: If your synthesis could have produced ortho- or meta-isomers, you would see much more complex splitting patterns in the aromatic region. Careful review of your synthetic route and purification is necessary.

Solution Pathway:

  • Confirm Peak Integrations: Ensure the total integration of the aromatic region corresponds to 4 protons.

  • Change Solvents: Acquiring the spectrum in a different solvent, like benzene-d₆ or acetone-d₆, can alter the chemical shifts and may resolve overlapping peaks.[9] Aromatic solvents can induce significant shifts due to anisotropic effects.[10]

  • Use a Higher-Field Spectrometer: If available, re-acquiring the data on a higher-field instrument (e.g., 500 MHz vs. 300 MHz) will increase the chemical shift dispersion (in Hz), minimizing second-order effects and improving resolution.

Q2: I'm observing extra, unidentifiable peaks in my spectrum. What are the likely culprits?

A: Extraneous peaks are most commonly due to impurities.[10]

  • Residual Solvents: Common laboratory solvents like ethyl acetate, acetone, or dichloromethane are notoriously difficult to remove completely and have characteristic NMR signals.[9][10]

  • Starting Materials: Incomplete reaction can leave starting materials. For example, in a Friedel-Crafts acylation synthesis, unreacted bromobenzene or succinic anhydride derivatives might be present.

  • Side-Products: The synthesis may have produced side-products. For instance, hydrolysis of the ester group would yield the corresponding carboxylic acid, which would show a broad -COOH peak.

  • Water: A broad peak, typically between 1.5-4.5 ppm in CDCl₃, is often due to water. NMR solvents can absorb atmospheric moisture.[9]

Solution Pathway:

  • Consult a Solvent Impurity Table: Compare the chemical shifts of the unknown peaks to a standard reference table for common NMR solvents.

  • D₂O Shake: To confirm if a broad peak is from an exchangeable proton like an acid (-COOH) or water, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The impurity peak should diminish or disappear.[9]

  • Re-purify: If starting materials or side-products are suspected, further purification of your sample via column chromatography or recrystallization is necessary.

Infrared (IR) Spectroscopy Troubleshooting

Q1: The carbonyl (C=O) stretching region is confusing. How do I confidently assign the ketone and ester peaks?

A: Distinguishing between the two carbonyls is critical for confirming the structure.

  • Ketone (Aryl): The C=O bond is part of a conjugated system (with the benzene ring), which lowers its stretching frequency due to resonance. Expect this peak around ~1685 cm⁻¹ .

  • Ester (Aliphatic): The C=O bond is influenced by the electron-withdrawing oxygen atom of the ester group, which increases its frequency. Expect this peak at a higher wavenumber, around ~1735 cm⁻¹ .[6][11]

The presence of both of these strong, sharp peaks is a key diagnostic feature. If one is absent, it suggests a major structural issue or impurity. For example, the absence of the ~1735 cm⁻¹ peak might indicate the compound has hydrolyzed to the carboxylic acid. In that case, you would also expect to see a very broad O-H stretch from ~2500-3300 cm⁻¹.[7]

Q2: I see a broad absorption around 3400 cm⁻¹. My compound doesn't have an -OH group. What does this mean?

A: A broad peak in this region almost always indicates the presence of O-H or N-H bonds.[7]

  • Water Contamination: The most common cause is moisture in the sample or the KBr pellet/salt plates.

  • Hydrolysis Product: As mentioned, if the ester has hydrolyzed, the resulting carboxylic acid will show a very broad O-H stretch.

  • Alcohol Impurity: If an alcohol was used during synthesis or purification (e.g., methanol for recrystallization), it may be present as an impurity.

Solution Pathway:

  • Dry Your Sample: Ensure your sample is rigorously dried under high vacuum before analysis.

  • Prepare a Fresh Background: When using FT-IR, ensure the background scan is clean and taken just before the sample scan.

  • Check NMR Data: Correlate with your NMR data. The presence of a carboxylic acid or alcohol impurity will be evident in the ¹H NMR spectrum.

Mass Spectrometry (MS) Troubleshooting

Q1: I'm not seeing the characteristic 1:1 ratio for the M+ and M+2 molecular ion peaks. What could be wrong?

A: The presence of a single bromine atom should give two molecular ion peaks of almost equal intensity (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%), separated by 2 m/z units. If this pattern is absent or distorted, consider the following:

  • Low Signal Intensity: The molecular ion may be unstable and fragment readily, making it difficult to observe. This can be a problem in high-energy ionization methods like Electron Ionization (EI).

  • No Ionization: The compound may not be ionizing effectively.[12]

  • Instrumental Issues: Leaks in the system can introduce air and suppress the desired signal.[12][13]

  • Incorrect Mass Range: Ensure the mass spectrometer is scanning a range that includes the expected molecular weight (~271 g/mol ).

Solution Pathway:

  • Try a Softer Ionization Technique: If using EI, switch to a softer method like Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods are less likely to cause extensive fragmentation and are more likely to show a clear molecular ion.

  • Check for Leaks: Use a leak detector to ensure the integrity of your MS system, as air leaks are a common cause of sensitivity loss.[13]

  • Confirm Fragmentation: Look for the characteristic acylium fragment [BrPhCO]⁺ at m/z 183 and 185. If this fragment is present with the correct isotopic pattern, it confirms that a bromophenyl ketone moiety is present in the sample, even if the molecular ion is weak.

dot graph TD { subgraph "MS Isotopic Pattern Logic" A[Molecule Contains One Bromine Atom] --> B["Natural Isotopes:~50.7% ⁷⁹Br~49.3% ⁸¹Br"]; B --> C{Ionization in Mass Spectrometer}; C --> D["Generates Two Molecular Ion Populations:1. Molecule with ⁷⁹Br (M)2. Molecule with ⁸¹Br (M+2)"]; D --> E["Resulting Spectrum Shows:Peak at m/z = MPeak at m/z = M+2"]; E --> F["Peak Heights are nearly equal (1:1 ratio)"]; end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; F; }

Caption: Origin of the characteristic 1:1 M/M+2 isotopic pattern in MS.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for NMR analysis of this compound? A: Deuterochloroform (CDCl₃) is an excellent first choice as the compound is typically soluble in it, and its residual signal (7.26 ppm) usually does not interfere with the key signals of the analyte. If solubility is an issue or if peak overlap occurs, acetone-d₆ is a good alternative.[9]

Q: How can I quickly assess the purity of my sample before a detailed spectroscopic analysis? A: Thin-Layer Chromatography (TLC) is a fast and effective method. A pure compound should ideally show a single spot. Using a solvent system like ethyl acetate/hexanes will allow you to visualize non-polar impurities (which run higher) and polar impurities (which stay lower on the plate). A sharp melting point is also a good indicator of high purity.

Q: What are common impurities that might arise from a typical Friedel-Crafts acylation synthesis of this compound? A: In a synthesis involving bromobenzene and methyl 4-chloro-4-oxobutanoate with a Lewis acid catalyst (e.g., AlCl₃), potential impurities could include:

  • Unreacted Starting Materials: Residual bromobenzene or the acyl chloride.

  • Positional Isomers: Small amounts of the ortho-substituted product may form.

  • Di-acylated Products: If reaction conditions are too harsh, a second acylation on the aromatic ring could occur.

  • Hydrolyzed Products: Exposure to water during workup can hydrolyze the ester to a carboxylic acid.

Experimental Protocols

Protocol: Sample Preparation for Quantitative NMR (qNMR)
  • Accurate Weighing: Accurately weigh approximately 15-20 mg of your sample into a clean vial.

  • Internal Standard: Add a known mass of a suitable internal standard (e.g., dimethyl sulfone) that has a singlet peak in a clear region of the spectrum.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃) in the vial.

  • Transfer: Transfer the solution to a high-quality NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using a 90° pulse angle and a long relaxation delay (e.g., 30 seconds) to ensure accurate integration for all signals.

References
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Reddit. (2020). IR SPECTRA esters and ether/carbonyl compounds. Retrieved from [Link]

  • YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • SpectraBase. (n.d.). METHYL-4-PARA-BROMOPHENYL-4-OXOBUTANOATE - Optional[13C NMR]. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Henry Rzepa's Blog. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Retrieved from [Link]

  • YouTube. (2022). IR Video 7 - Region 3 practice Aldehyde vs Ketone vs Ester. Retrieved from [Link]

  • YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromobutanoic acid, 2-methylphenyl ester - Optional[13C NMR]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 4-methoxyacetoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). CIAT with simultaneous epimerization at two stereocenters. Retrieved from [Link]

  • SpectraBase. (n.d.). methyl 4-(2-methyl-8-nitro-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-4-oxobutanoate - Optional[1H NMR]. Retrieved from [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

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By-product formation in the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid. It provides an in-depth analysis of the common synthetic route, a comprehensive troubleshooting guide for by-product formation, and validated protocols to ensure high purity and yield.

Section 1: The Core Reaction - Friedel-Crafts Acylation

The synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid is most commonly achieved via the Friedel-Crafts acylation of bromobenzene with succinic anhydride.[1] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a reactive acylium ion electrophile that attacks the electron-rich bromobenzene ring.[2][3]

The overall reaction is as follows:

Bromobenzene + Succinic Anhydride --(AlCl₃)--> 4-(4-bromophenyl)-4-oxobutanoic acid

The mechanism involves several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the succinic anhydride, leading to the formation of a highly reactive acylium ion.[4][5]

  • Electrophilic Attack: The acylium ion is attacked by the π-electrons of the bromobenzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][6]

  • Rearomatization: A proton is lost from the arenium ion, restoring the aromaticity of the ring. This proton reacts with the catalyst complex, regenerating the Lewis acid and producing HCl.[7]

  • Product-Catalyst Complexation: The ketone group of the product is a Lewis base and forms a stable complex with the AlCl₃. For this reason, a stoichiometric amount of the catalyst is required.[8] The final product is liberated by a hydrolytic workup.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Complexation SA Succinic Anhydride Complex1 Anhydride-AlCl₃ Complex SA->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex1->Acylium Ring Opening Bromo Bromobenzene Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Bromo->Sigma π-electron attack Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Sigma->Product_Complex Final_Product 4-(4-bromophenyl)-4- oxobutanoic acid Product_Complex->Final_Product Hydrolytic Workup (e.g., + H₂O)

Caption: Mechanism of Friedel-Crafts Acylation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of by-products.

Problem 1: Isomeric Impurity Detected

Question: My post-reaction analysis (TLC/HPLC) shows a significant secondary product peak alongside my desired product. What is this impurity?

Answer: The most common isomeric by-product is 2-(4-bromobenzoyl)propanoic acid . The bromine atom on bromobenzene is an ortho-, para- directing group.[9] While the para-product is sterically favored and therefore major, a smaller amount of the ortho-isomer is almost always formed.

Isomer_Formation cluster_para Major Pathway cluster_ortho Minor Pathway Start Bromobenzene + Acylium Ion Para_Attack Attack at para-position Start->Para_Attack para-attack Ortho_Attack Attack at ortho-position Start->Ortho_Attack ortho-attack Para_Product 4-(4-bromophenyl)-4- oxobutanoic acid Para_Attack->Para_Product Sterically Favored Ortho_Product 2-(4-bromobenzoyl)propanoic acid (Isomeric By-product) Ortho_Attack->Ortho_Product Sterically Hindered

Caption: Formation of ortho- and para- isomers.

Troubleshooting & Mitigation:

  • Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for the para-isomer, although this may also slow down the reaction rate.

  • Choice of Solvent: The polarity and steric bulk of the solvent can influence the ortho/para ratio. Non-polar solvents may favor para substitution.

  • Purification: Complete separation of these isomers can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is the most effective method. Monitor the purity of fractions by TLC or HPLC.

Problem 2: Product Contaminated with a Water-Soluble Acid

Question: After workup, my product is contaminated with succinic acid. How can I prevent this and how do I remove it?

Answer: This issue arises from two main sources:

  • Incomplete Reaction: Unreacted succinic anhydride remains in the reaction mixture.

  • Hydrolysis: During the aqueous workup, any unreacted succinic anhydride is readily hydrolyzed to succinic acid.[10][11]

Troubleshooting & Mitigation:

  • Reaction Optimization: Ensure the reaction goes to completion by optimizing reaction time and temperature. Monitor the consumption of succinic anhydride using in-process controls like TLC.

  • Purification via Acid-Base Extraction: Succinic acid is a di-carboxylic acid and can be easily removed by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution.[12] The desired product, being a weaker keto-acid, will largely remain in the organic phase, while the succinic acid is converted to its water-soluble sodium salt.

Protocol: Purification to Remove Succinic Acid

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release CO₂ gas.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the purified product.

Purification_Workflow start Crude Product Dissolved in Organic Solvent step1 Add NaHCO₃ (aq) Solution & Shake in Separatory Funnel start->step1 step2 Separate Layers step1->step2 org_layer Organic Layer (Contains Product) step2->org_layer Keep aq_layer Aqueous Layer (Contains Sodium Succinate) step2->aq_layer Remove step3 Wash with Brine org_layer->step3 discard Discard aq_layer->discard step4 Dry over Na₂SO₄ step3->step4 end Pure Product after Solvent Evaporation step4->end

Caption: Workflow for purification by acid-base extraction.
Problem 3: Low Yields and Oily Product

Question: My reaction yield is very low, and the isolated product is a sticky oil instead of the expected crystalline solid. What could be the cause?

Answer: This is a common issue that can point to several problems:

  • Inactive Catalyst: Anhydrous aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will deactivate it, preventing the formation of the acylium ion and halting the reaction.

  • Incomplete Workup: The product-AlCl₃ complex is very stable.[6] If the hydrolytic workup is incomplete (e.g., not enough water/ice added or insufficient stirring), the product will not be fully liberated, leading to low isolated yields and potentially oily residues.

  • Sub-optimal Stoichiometry: As the catalyst is consumed by complexation with the ketone product, using less than a stoichiometric amount will result in an incomplete reaction.[8] Typically, 2.0 to 3.0 molar equivalents of AlCl₃ are used per mole of the limiting reagent.[13]

Troubleshooting & Mitigation:

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. Dry all glassware thoroughly in an oven before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Vigorous Workup: The workup step is critical. The reaction mixture should be quenched by slowly and carefully adding it to a mixture of crushed ice and concentrated HCl. This exothermic process must be done with vigorous stirring to ensure the complete breakdown of the aluminum complexes.

  • Verify Stoichiometry: Use at least two equivalents of AlCl₃ relative to the limiting reagent (either bromobenzene or succinic anhydride).

ParameterRecommendationRationale
AlCl₃ Quality Use fresh, anhydrous, powdered AlCl₃.Moisture deactivates the catalyst.
AlCl₃ Stoichiometry 2.0 - 2.5 equivalents.Catalyst is consumed by product complexation.[8]
Reaction Conditions Dry glassware, inert atmosphere (N₂).Prevents catalyst deactivation.
Workup Quench on ice/HCl with vigorous stirring.Ensures complete breakdown of AlCl₃ complexes.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation preferred over alkylation for introducing a four-carbon chain? Friedel-Crafts alkylation reactions are notoriously prone to carbocation rearrangements and poly-alkylation.[3] Acylation, however, uses a resonance-stabilized acylium ion that does not rearrange.[4] The resulting ketone product is also deactivating, which prevents further acylation on the same ring.[4]

Q2: Can I use a solvent other than bromobenzene? Yes. While using bromobenzene in excess can serve as both reactant and solvent, other inert solvents are often used. Dichloromethane, 1,2-dichloroethane, or chlorobenzene are common choices.[9][13] Solvents like nitrobenzene have been used historically but are now often avoided due to toxicity.[13] Avoid using aromatic solvents that are more reactive than bromobenzene, as they will compete in the reaction.

Q3: My final product has a dark color. How can I decolorize it? A dark color often indicates the presence of polymeric or charged-transfer complex impurities. This can often be removed by treating a solution of the crude product with activated carbon, followed by hot filtration and recrystallization.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Quora. (2017, May 13). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Succinic Anhydride: A Versatile Organic Synthesis Intermediate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

Sources

Technical Support Center: Methylation of 4-(4-bromophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylation of 4-(4-bromophenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges encountered during its esterification, providing in-depth troubleshooting advice and frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.

Introduction: The Significance of Methyl 4-(4-bromophenyl)-4-oxobutanoate

This compound is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The presence of the bromophenyl group allows for further modifications via cross-coupling reactions, while the keto-ester functionality provides a handle for diverse chemical transformations. The successful and high-yielding synthesis of this ester is therefore a critical first step in many research and development pipelines.

This guide focuses on the most common methylation method, the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and methanol. While seemingly straightforward, the multifunctional nature of the starting material can present unique challenges.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the methylation of 4-(4-bromophenyl)-4-oxobutanoic acid.

Issue 1: Low Yield or Incomplete Reaction

Question: I am getting a low yield of my desired product, this compound. TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction times. What could be the cause and how can I improve the conversion?

Answer:

Low conversion in a Fischer esterification is a common issue, primarily due to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol establishes an equilibrium with the ester and water.[1][2][3] To drive the reaction towards the product, you need to shift this equilibrium to the right, in accordance with Le Châtelier's principle.

Causality and Solutions:

  • Water as a Byproduct: The water generated during the reaction can hydrolyze the ester back to the starting materials, thus lowering the yield.[4]

    • Solution: Employ methods to remove water as it is formed.

      • Dean-Stark Apparatus: Refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or hexane) using a Dean-Stark trap is highly effective.[1][2] The water is collected in the trap, preventing it from participating in the reverse reaction.

      • Drying Agents: The addition of a drying agent, such as molecular sieves (3Å or 4Å), to the reaction mixture can absorb the water produced.

  • Insufficient Alcohol: The molar ratio of the alcohol to the carboxylic acid plays a crucial role in the reaction equilibrium.

    • Solution: Use a large excess of methanol.[1][5] Often, methanol can be used as the solvent, which provides a significant excess to drive the reaction forward. A 10-fold or greater excess is recommended for optimal results.[1]

  • Inadequate Catalysis: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[2][3][5]

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst.

      • Common Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts.[1]

      • Catalyst Loading: Typically, 1-5 mol% of the catalyst relative to the carboxylic acid is sufficient.

Experimental Protocol: High-Yield Fischer Esterification of 4-(4-bromophenyl)-4-oxobutanoic acid

ParameterRecommended ConditionRationale
Reactants 4-(4-bromophenyl)-4-oxobutanoic acid, Methanol
Solvent Methanol (large excess) or TolueneUsing methanol as the solvent drives the equilibrium. Toluene allows for azeotropic removal of water.
Catalyst Conc. H₂SO₄ or p-TsOH (1-5 mol%)Strong acid catalyst is required to protonate the carboxylic acid.
Temperature RefluxProvides the necessary activation energy for the reaction.
Water Removal Dean-Stark trap (if using toluene) or molecular sievesCrucial for shifting the equilibrium towards the product.
Reaction Time 4-24 hours (monitor by TLC)Reaction progress should be monitored to determine completion.
Issue 2: Formation of Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and the NMR of the crude product indicates the presence of impurities. What are the likely side reactions, and how can I minimize them?

Answer:

The presence of the ketone and the bromophenyl group in 4-(4-bromophenyl)-4-oxobutanoic acid can potentially lead to side reactions under acidic and high-temperature conditions.

Potential Side Reactions and Mitigation Strategies:

  • Self-Condensation of the Keto Acid: Under acidic conditions, ketones can undergo self-condensation reactions, such as an aldol condensation, leading to the formation of α,β-unsaturated ketone byproducts.

    • Identification: These byproducts will have a more complex NMR spectrum and a higher molecular weight, which can be confirmed by GC-MS analysis.

    • Mitigation:

      • Control Temperature: Avoid excessively high temperatures. Refluxing methanol provides a relatively mild temperature.

      • Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed. Monitor the reaction progress closely.

  • Dehalogenation of the Aromatic Ring: While less common under standard Fischer esterification conditions, there is a possibility of reductive dehalogenation of the bromophenyl ring, especially if trace metals or other reducing agents are present as impurities.[6][7]

    • Identification: The presence of a debrominated product, methyl 4-oxo-4-phenylbutanoate, can be detected by mass spectrometry (loss of the bromine isotope pattern) and ¹H NMR (a simpler aromatic region).

    • Mitigation:

      • High-Purity Reagents: Use high-purity starting materials and solvents to avoid contaminants that could catalyze dehalogenation.

      • Inert Atmosphere: While not typically necessary for Fischer esterification, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that might indirectly lead to dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Is the ketone functional group stable under the acidic conditions of Fischer esterification?

A1: Generally, the ketone functionality is stable under the conditions used for Fischer esterification. The primary concern is the potential for acid-catalyzed self-condensation, as discussed in the troubleshooting section. However, with controlled temperature and reaction time, this is usually not a significant issue.

Q2: Can I use other methylation agents besides methanol and an acid catalyst?

A2: Yes, several other methods can be used for the methylation of carboxylic acids. These can be particularly useful if your substrate is sensitive to strong acids or high temperatures.

  • Diazomethane (CH₂N₂): This is a highly effective methylating agent that reacts rapidly and cleanly at room temperature. However, it is also highly toxic and explosive, requiring specialized handling procedures.[8]

  • (Trimethylsilyl)diazomethane (TMS-diazomethane): A safer alternative to diazomethane, it is also a very effective methylating agent.[9]

  • Methyl Iodide (CH₃I) with a Base: The carboxylic acid can be deprotonated with a non-nucleophilic base (e.g., DBU, Cs₂CO₃) to form the carboxylate, which can then be alkylated with methyl iodide. This method avoids acidic conditions.

Q3: What is the best way to purify the final product, this compound?

A3: The purification strategy will depend on the scale of your reaction and the nature of the impurities.

  • Extraction and Washing: After the reaction, the mixture should be cooled and the excess methanol removed under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate or diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), followed by a brine wash.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is an excellent method for obtaining high-purity material.

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a mobile phase that gives good separation between the starting material (more polar) and the product ester (less polar), for example, a 30:70 mixture of ethyl acetate and hexanes. The spots can be visualized under a UV lamp (due to the aromatic ring) and/or by staining with a potassium permanganate solution.

Visualizing the Workflow and Potential Pitfalls

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and potential side reactions.

Experimental Workflow for Fischer Esterification

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Combine 4-(4-bromophenyl)-4-oxobutanoic acid, excess methanol, and acid catalyst reflux Reflux the mixture start->reflux Heat cool Cool to room temperature reflux->cool evaporate Remove excess methanol (rotary evaporator) cool->evaporate dissolve Dissolve residue in ethyl acetate evaporate->dissolve wash Wash with NaHCO₃(aq) and brine dissolve->wash dry Dry over Na₂SO₄ wash->dry filter_evap Filter and evaporate solvent dry->filter_evap purify Recrystallization or Column Chromatography filter_evap->purify product Pure this compound purify->product

A streamlined workflow for the synthesis and purification of the target ester.

Potential Side Reaction Pathways

G cluster_main Desired Reaction cluster_side Potential Side Reactions start 4-(4-bromophenyl)-4-oxobutanoic acid product This compound start->product  + MeOH, H⁺ (Fischer Esterification) aldol Aldol Condensation Product start->aldol  Self-condensation (Acid, Heat) dehalogenated Debrominated Product start->dehalogenated  Reductive Dehalogenation (Impurities)

An overview of the desired reaction and potential side products.

References

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. Retrieved from [Link]

  • Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. PMC. Retrieved from [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Dehalogenation. Wikipedia. Retrieved from [Link]

  • β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes. NIH. Retrieved from [Link]

  • β-C−H bond functionalization of ketones and esters by cationic Pd complexes. Nature. Retrieved from [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification. University of Colorado Boulder. Retrieved from [Link]

  • Fischer Esterification. Chemistry Steps. Retrieved from [Link]

  • Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Carboxyl Derivatives. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • How can I improve the yield of my Fischer Esterification? (2020). Reddit. Retrieved from [Link]

  • Methylation of some highly sterically hindered alcohols. ResearchGate. Retrieved from [Link]

  • What's the best way to methylate carboxylic acids without dizaomethane? (2014). Reddit. Retrieved from [Link]

  • Ring-Expansion of Ketones with [1.1.1]Propellane. Journal of the American Chemical Society. Retrieved from [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Retrieved from [Link]

  • Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions. (2024). PMC. Retrieved from [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020). Quora. Retrieved from [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? ResearchGate. Retrieved from [Link]

  • Methylation. Wikipedia. Retrieved from [Link]

  • Stability of the C-H bonds of methyl acetoacetate during some chemical reactions. (1977). INIS. Retrieved from [Link]

  • Fischer–Speier esterification. Wikipedia. Retrieved from [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016). YouTube. Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Retrieved from [Link]

  • Esters to Ketones, Part 3: Acid-Catalyzed Acylations. (2021). YouTube. Retrieved from [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. Retrieved from [Link]

  • Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). (2020). YouTube. Retrieved from [Link]

  • Keto Acids and Esters - Oxygen Containing Compounds. MCAT Review. Retrieved from [Link]

  • Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. MDPI. Retrieved from [Link]

  • Methyl Ketone Conversion to Carboxylic Acids Through the Haloform Reaction. ResearchGate. Retrieved from [Link]

  • METHYL-2-(4-BrOMOPHENYL)-HYDRAZONO-3-OXOBUTANOATE;ISOMER-A - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • METHYL-4-PARA-BROMOPHENYL-4-OXOBUTANOATE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • n -Butyraldehyde Self-Condensation Catalyzed by Sulfonic Acid Functionalized Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. ResearchGate. Retrieved from [Link]

  • 22.3. Reaction of acyl derivatives with weak nucleophiles. Organic Chemistry II. Retrieved from [Link]

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Removal of unreacted starting materials from Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of unreacted starting materials. The following question-and-answer guide provides in-depth, field-proven insights to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: I've just completed a Friedel-Crafts acylation to synthesize this compound. What are the most probable unreacted starting materials and byproducts I need to remove?

A1: The synthesis of your target compound, likely via a Friedel-Crafts acylation, typically involves reacting bromobenzene with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The subsequent workup with methanol generates the methyl ester.

Therefore, your crude product mixture is likely to contain:

  • Unreacted Bromobenzene: A non-polar, liquid starting material.[2][3][4][5][6]

  • Unreacted Succinic Anhydride/Succinic Acid: The anhydride is your acylating agent. It can readily hydrolyze to succinic acid during the aqueous workup.[7] Both are polar solids.

  • Aluminum Chloride (AlCl₃) Residues: The Lewis acid catalyst. This is typically quenched during workup, forming aluminum hydroxides (Al(OH)₃).[8][9][10][11][12]

  • Side Products: Small amounts of isomers (e.g., ortho-substituted product) or di-acylated products may be present, though the para-substituted product is generally favored.

Understanding the distinct chemical and physical properties of these impurities is the first step in designing an effective purification strategy.

Q2: My TLC plate shows multiple spots. How do I decide which purification method to use?

A2: A multi-spot TLC plate indicates a mixture of compounds with different polarities. Your choice of purification method should be guided by the nature of the impurities you need to remove. The following decision tree illustrates a logical workflow for selecting the appropriate technique.

G start Crude Product TLC Analysis q1 Are there baseline spots or highly polar impurities? start->q1 wash Perform Acid-Base Extraction (Aqueous Wash) q1->wash Yes q2 Are remaining spots well-separated on TLC? q1->q2 No wash->q2 recryst Purify by Recrystallization q2->recryst Yes (Large ΔRf) chrom Purify by Flash Column Chromatography q2->chrom No (Small ΔRf) end Pure Product recryst->end chrom->end

Caption: Decision workflow for purification method selection.

  • Acid-Base Extraction: Ideal for removing acidic (succinic acid) or basic impurities and water-soluble salts (like quenched AlCl₃).[13][14][15][16][17]

  • Recrystallization: Best when your desired product is a solid and the major impurities have different solubility profiles. This is often effective after an initial acid-base wash.

  • Flash Column Chromatography: The most powerful technique for separating compounds with similar polarities (closely spaced TLC spots).[18][19][20][21]

Q3: How do I effectively remove residual succinic acid and the aluminum catalyst?

A3: An acid-base liquid-liquid extraction is the most efficient method for this purpose.[13][14] The underlying principle is to convert acidic or basic impurities into their corresponding water-soluble salts, which can then be washed away from the organic layer containing your neutral product.[16][17]

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the acidic succinic acid, forming sodium succinate, which is highly soluble in the aqueous layer. You will observe CO₂ evolution (bubbling) as the acid is neutralized.

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 1-2 times, or until no more gas evolution is observed.

  • Water Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

This procedure also effectively removes the hydrolyzed aluminum salts.

G cluster_1 Aqueous Layer (NaHCO₃) Product Product (Neutral) This compound Impurity1 Impurity (Acidic) Succinic Acid Salt Water-Soluble Salt Sodium Succinate Impurity1:f0->Salt:f0 Deprotonation (moves to aqueous layer) Impurity2 Impurity (Neutral) Bromobenzene

Caption: Principle of acid-base extraction for impurity removal.

Q4: My product is a solid, but it oiled out or won't crystallize. What should I do?

A4: This is a common issue in recrystallization, often caused by using too much solvent, cooling the solution too quickly, or the presence of significant impurities.[22] this compound is a white to yellow solid.

Troubleshooting Recrystallization:

  • Problem: Oiling Out: This occurs when the solute comes out of solution above its melting point.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a more polar co-solvent (if using a mixed solvent system) or a bit more of the primary solvent to increase solubility. Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[22][23]

  • Problem: No Crystals Form: The solution may be supersaturated or not concentrated enough.

    • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[24] Adding a "seed crystal" from a previous pure batch is also highly effective.[22]

    • Solution 2 (Reduce Solvent): If induction fails, you have likely used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool and crystallize again.[22][25]

A good starting solvent system to test for this compound would be a mixture of a polar solvent like ethanol or isopropanol with water, or ethyl acetate with hexanes.

Q5: Recrystallization didn't work. When and how should I use flash column chromatography?

A5: Flash column chromatography is necessary when impurities are chemically similar to your product (e.g., isomers) or when recrystallization fails. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[20]

Key Data for Method Development:

The physical properties of the product and key starting materials dictate the separation strategy.

CompoundFormulaM.W. ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
Product C₁₁H₁₁BrO₃271.11-SolidSoluble in organic solvents
BromobenzeneC₆H₅Br157.01156[2][3][4][5][6]-31[2][4][5][6]Miscible with organic solvents[2][6]
Succinic AnhydrideC₄H₄O₃100.07261[26]119-120[7]Soluble in alcohol, chloroform; reacts with water[7][26][27][28]
Succinic AcidC₄H₆O₄118.09235185-190Soluble in water, ethanol

Protocol for Flash Column Chromatography:

  • Solvent System Selection: Use TLC to find an eluent system that gives your product an Rf value of approximately 0.2-0.3.[20] A good starting point is a mixture of hexanes and ethyl acetate. Unreacted bromobenzene will be very non-polar (high Rf), while your product will be more polar.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Apply the sample carefully to the top of the silica bed. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[21]

  • Elution: Add the eluent to the column and apply positive pressure (using compressed air or a pump) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

References

  • What are Physical Properties of AlCl3 ? . Unacademy. [Link]

  • What are the chemical properties of aluminum chloride? . CK-12 Foundation. [Link]

  • ACID-BASE EXTRACTION . Chem.ucla.edu. [Link]

  • Acid-Base Extraction Definition - Organic Chemistry Key Term . Fiveable. [Link]

  • Bromobenzene: Uses, Properties, and Industrial Significance . Patsnap. [Link]

  • What Is Aluminium Chloride (AlCl3)? . BYJU'S. [Link]

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  • Aluminium Chloride - Formula, Structure, Properties, Uses and Reactions . Vedantu. [Link]

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  • Succinic anhydride . Wikipedia. [Link]

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  • Tips & Tricks: Recrystallization . University of Rochester. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-(4-bromophenyl)-4-oxobutanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-(4-bromophenyl)-4-oxobutanoate, a key building block in the synthesis of a variety of pharmacologically active molecules, presents several synthetic pathways for its preparation. The choice of a particular method is often dictated by factors such as yield, purity, scalability, cost, and environmental impact. This guide provides an in-depth comparison of the most common and effective methods for the synthesis of this versatile ketoester, supported by experimental insights and data to aid researchers in making informed decisions for their specific applications.

Introduction to this compound

This compound is a bifunctional molecule containing both a ketone and an ester group. This structure makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The presence of the bromine atom on the phenyl ring offers a convenient handle for further functionalization through various cross-coupling reactions, enhancing its utility in medicinal chemistry and materials science.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly approached through several key strategies. The most prominent among these are the Friedel-Crafts acylation, Grignard reagent-based methods, and palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. Each of these routes possesses distinct advantages and disadvantages, which are summarized in the table below.

Method Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Friedel-Crafts Acylation Bromobenzene, Succinic Anhydride, MethanolAlCl₃ (Lewis acid), H₂SO₄ (esterification catalyst)Moderate to HighCost-effective starting materials, well-established and robust reaction.Two-step process, use of stoichiometric and moisture-sensitive Lewis acids, potential for side reactions.
Grignard Reaction 4-Bromobenzaldehyde, Methyl AcrylateMagnesium, a suitable catalystVariableSingle-step carbon-carbon bond formation.Highly sensitive to moisture and protic impurities, potential for side reactions (e.g., 1,4-addition).
Suzuki Coupling 4-Bromobenzoyl chloride, Organoboron reagentPalladium catalyst, BaseHighHigh functional group tolerance, mild reaction conditions, high yields and selectivity.Higher cost of palladium catalysts and organoboron reagents.

In-Depth Analysis of Synthetic Pathways

Friedel-Crafts Acylation: The Classical Approach

The Friedel-Crafts acylation represents the most traditional and widely employed method for the synthesis of aryl ketones. In the context of this compound, this is a two-step process.

Step 1: Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride

This initial step involves the reaction of bromobenzene with succinic anhydride in the presence of a Lewis acid, typically aluminum chloride (AlCl₃), to form 4-(4-bromophenyl)-4-oxobutanoic acid.[1][2] The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich bromobenzene ring.

SA Succinic Anhydride Acylium Acylium Ion Intermediate SA->Acylium + AlCl3 AlCl3 AlCl3 Intermediate Sigma Complex Acylium->Intermediate + Bromobenzene BB Bromobenzene Keto_Acid 4-(4-bromophenyl)-4-oxobutanoic acid Intermediate->Keto_Acid - H+

Figure 1: Workflow for the Friedel-Crafts Acylation of Bromobenzene.

Step 2: Fischer Esterification

The resulting 4-(4-bromophenyl)-4-oxobutanoic acid is then subjected to Fischer esterification. This acid-catalyzed reaction with methanol, typically using sulfuric acid as the catalyst, yields the desired this compound.

Experimental Protocol: Friedel-Crafts Acylation and Esterification

Part A: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (0.15 mol) in dry dichloromethane (100 mL) at 0 °C, add succinic anhydride (0.1 mol) portion-wise.

  • To this mixture, add bromobenzene (0.1 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-bromophenyl)-4-oxobutanoic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Part B: Synthesis of this compound

  • To a solution of 4-(4-bromophenyl)-4-oxobutanoic acid (0.05 mol) in methanol (100 mL), add concentrated sulfuric acid (1 mL) cautiously.

  • Reflux the mixture for 4 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain this compound. The product can be further purified by column chromatography on silica gel.

Grignard Reaction: A Direct but Sensitive Route

The Grignard reaction offers a more direct, one-pot approach to forming the carbon-carbon bond. This method would typically involve the reaction of a Grignard reagent derived from a brominated aromatic compound with a suitable Michael acceptor.

Conceptual Workflow: Grignard Reaction

Bromo 4-Bromobenzaldehyde Grignard 4-Bromophenylmagnesium bromide Bromo->Grignard + Mg Mg Mg Product This compound Grignard->Product + Methyl Acrylate, Catalyst Acrylate Methyl Acrylate

Figure 2: Conceptual Workflow for Grignard-based Synthesis.

Causality and Challenges: The primary challenge in this approach is controlling the reactivity of the Grignard reagent to favor the desired 1,4-conjugate addition over the 1,2-addition to the carbonyl group of the acrylate. Furthermore, Grignard reagents are notoriously sensitive to moisture and protic functional groups, necessitating strictly anhydrous reaction conditions.

Suzuki Coupling: A Modern and Versatile Alternative

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have emerged as powerful tools in modern organic synthesis due to their high efficiency, mild reaction conditions, and broad functional group tolerance.

Conceptual Workflow: Suzuki Coupling

Acyl_Chloride 4-Bromobenzoyl chloride Product This compound Acyl_Chloride->Product + Organoboron Reagent Boron_Reagent Organoboron Reagent Boron_Reagent->Product + 4-Bromobenzoyl chloride Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Product Catalyzes the reaction

Figure 3: Conceptual Workflow for Suzuki Coupling Synthesis.

Expertise in Action: The key to a successful Suzuki coupling lies in the judicious choice of the palladium catalyst, ligands, base, and solvent system. This method offers the potential for high yields and chemoselectivity, making it an attractive option for the synthesis of complex molecules where other functional groups might not tolerate the harsh conditions of classical methods.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data:

  • ¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring, and the aliphatic carbons of the butanoate chain.[3]

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and ester groups, and the methyl protons of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Conclusion

The synthesis of this compound can be accomplished through several viable routes. The traditional Friedel-Crafts acylation followed by esterification remains a cost-effective and reliable method, particularly for large-scale synthesis. The Grignard reaction offers a more direct approach but requires stringent control of reaction conditions. For syntheses requiring high functional group tolerance and selectivity, the Suzuki coupling presents a modern and highly effective, albeit more expensive, alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and cost considerations.

References

  • Luo, X.; et al. Nitrogenous Compounds Produced by the Deep-Sea Derived Fungus Leptosphaeria sp. SCSIO 41005.
  • Li, K.; et al. New nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides and their radical scavenging activity. Food Chem., 2012, 135, 868–872.
  • Ahmad, H.; et al. Selective dual cholinesterase inhibitors from Aconitum leave. Journal of Asian Natural Products Research, 2018, 20(2), 172-181.
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  • PrepChem. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

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A Comparative Spectroscopic Guide to Methyl 4-(4-bromophenyl)-4-oxobutanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of Methyl 4-(4-bromophenyl)-4-oxobutanoate and its structurally related derivatives. Designed for researchers and professionals in drug development and chemical synthesis, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our analysis focuses on how subtle changes in the chemical structure, specifically the para-substituent on the phenyl ring, manifest in distinct spectroscopic signatures. This guide emphasizes the causal relationships between molecular structure and spectral data, providing a framework for the robust characterization of this important class of γ-keto esters.

Introduction: The Chemical Context

This compound belongs to the family of γ-keto esters, which are valuable intermediates in organic synthesis. The core structure features a methyl ester and a ketone, separated by an ethylene bridge, with a substituted aromatic ring attached to the keto group. The nature of the substituent on this phenyl ring significantly influences the electron distribution throughout the molecule, which in turn governs its reactivity and its interaction with analytical probes.

To illustrate these substituent effects, we will compare the parent bromo-compound with three key derivatives:

  • Methyl 4-oxo-4-phenylbutanoate (the unsubstituted analog)

  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate (substituent with similar electronegativity but different size)

  • Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (containing an electron-donating group)

This comparative approach allows for a clear understanding of how electronic effects (inductive and resonance) are reflected in the spectroscopic data.

Caption: Molecular structures of the compared compounds.

Comparative ¹H NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. In our target compounds, the most informative signals are from the aromatic protons and the two methylene groups of the butanoate chain.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)

Proton Assignment Methyl 4-oxo-4-phenylbutanoate This compound Methyl 4-(4-chlorophenyl)-4-oxobutanoate [1] Methyl 4-(4-methoxyphenyl)-4-oxobutanoate [2]
-OCH₃ (s) ~3.70 ~3.71 ~3.70 ~3.88 (Aromatic), ~3.70 (Ester)
-CH₂-C=O (ester) (t) ~2.80 ~2.82 ~2.81 ~2.78
-CH₂-C=O (ketone) (t) ~3.25 ~3.28 ~3.26 ~3.20
Aromatic H (ortho to C=O) ~7.95 ~7.85 ~7.90 ~7.95
Aromatic H (meta to C=O) ~7.55 ~7.65 ~7.45 ~6.95

| Aromatic H (para to C=O) | ~7.45 | - | - | - |

Note: Data are approximate and collated from typical values found in spectral databases and literature. Exact shifts can vary with solvent and concentration.

Key Insights from ¹H NMR Data:
  • Aromatic Protons: The chemical shifts of the aromatic protons are highly sensitive to the para-substituent.

    • Halogens (Br, Cl): As electron-withdrawing groups, bromine and chlorine deshield the aromatic protons, but their effect is complex. The protons ortho to the carbonyl group appear at a high chemical shift (~7.85-7.90 ppm) due to the deshielding effect of the ketone. The protons meta to the carbonyl (and ortho to the halogen) are also influenced by the halogen's electronegativity.

    • Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance. It significantly shields the aromatic protons, causing a noticeable upfield shift, particularly for the protons ortho and para to it (meta to the carbonyl), which appear around 6.95 ppm.[2]

  • Aliphatic Protons: The two methylene groups (-CH₂-) appear as distinct triplets. The triplet closer to the ketone carbonyl (~3.2-3.3 ppm) is further downfield than the one adjacent to the ester carbonyl (~2.8 ppm). This is because the ketone carbonyl has a stronger deshielding effect in this scaffold. The electronic nature of the para-substituent has a minor but observable effect on these aliphatic protons, transmitted through the conjugated system.

Comparative ¹³C NMR Analysis

Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts of the carbonyl carbons and the aromatic carbons are particularly diagnostic.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)

Carbon Assignment Methyl 4-oxo-4-phenylbutanoate This compound [3] Methyl 4-(4-chlorophenyl)-4-oxobutanoate Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
C=O (Ketone) ~197.8 ~196.7 ~196.5 ~196.0
C=O (Ester) ~173.5 ~173.3 ~173.4 ~173.6
-OCH₃ ~51.8 ~51.9 ~51.8 ~55.5 (Aromatic), ~51.7 (Ester)
-CH₂- (ester side) ~28.2 ~28.1 ~28.1 ~28.3
-CH₂- (ketone side) ~33.5 ~33.4 ~33.4 ~33.0
Aromatic C (ipso-C=O) ~136.8 ~135.4 ~135.0 ~129.5
Aromatic C (ipso-X) ~128.7 ~128.9 ~139.5 ~163.8
Aromatic C (ortho) ~128.1 ~129.6 ~129.5 ~130.5

| Aromatic C (meta) | ~133.3 | ~132.0 | ~129.1 | ~113.9 |

Note: Data are approximate and collated from spectral databases.[3]

Key Insights from ¹³C NMR Data:
  • Carbonyl Carbons: The chemical shift of a carbonyl carbon is a sensitive probe of its electronic environment. Conjugated ketones typically appear between 180-200 ppm.[4]

    • The ketone carbon (~196-198 ppm) is significantly more deshielded than the ester carbon (~173 ppm), as expected.[5]

    • Electron-donating groups (like -OCH₃) increase the electron density at the ketone carbonyl carbon through resonance, causing a slight shielding (upfield shift) to ~196.0 ppm. Conversely, electron-withdrawing groups deshield this carbon, though the effect is less pronounced in this series.

  • Aromatic Carbons: The substituent effects are most dramatic in the aromatic region (110-165 ppm).

    • The ipso-carbon attached to the substituent (C-X) shows the largest variation. The highly electronegative oxygen of the methoxy group causes a strong downfield shift to ~163.8 ppm.

    • The carbon atoms ortho and para to the electron-donating methoxy group are shielded (shifted upfield), while the meta carbons are less affected. The opposite trend is observed for the electron-withdrawing halogens.

Comparative Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The most prominent bands in these molecules are the C=O stretching vibrations.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Methyl 4-oxo-4-phenylbutanoate This compound Methyl 4-(4-chlorophenyl)-4-oxobutanoate Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
C=O Stretch (Ester) ~1735 ~1735 ~1735 ~1735
C=O Stretch (Aromatic Ketone) ~1685 ~1685 ~1686 ~1675
C=C Stretch (Aromatic) ~1600, 1580 ~1585, 1485 ~1590, 1488 ~1600, 1575
C-O Stretch (Ester) ~1200-1150 ~1200-1150 ~1200-1150 ~1250, 1170

| C-X Stretch | - | ~1070 (C-Br) | ~1090 (C-Cl) | - |

Key Insights from IR Data:
  • Carbonyl Stretching: Two distinct C=O stretching bands are observed.

    • The ester carbonyl appears consistently around 1735 cm⁻¹, a typical value for saturated aliphatic esters.

    • The aromatic ketone carbonyl stretch is sensitive to the para-substituent. Conjugation with the phenyl ring lowers its frequency from a typical aliphatic ketone (~1715 cm⁻¹) to around 1685 cm⁻¹.[6][7] The electron-donating methoxy group facilitates further delocalization of electron density into the carbonyl group, weakening the C=O bond and lowering its stretching frequency to ~1675 cm⁻¹. This shift is a classic demonstration of resonance effects in IR spectroscopy.

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these compounds, key fragmentation pathways involve cleavage alpha to the carbonyl groups.

Table 4: Key Mass Spectrometry Data (m/z values)

Ion Methyl 4-oxo-4-phenylbutanoate (MW: 192.21) This compound (MW: 271.11) Methyl 4-(4-chlorophenyl)-4-oxobutanoate (MW: 226.65)[1] Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (MW: 222.24)
[M]⁺ 192 270, 272 (1:1) 226, 228 (3:1) 222
[M-31]⁺ (-OCH₃) 161 239, 241 195, 197 191
[M-59]⁺ (-COOCH₃) 133 - - -
[Ar-C≡O]⁺ 105 183, 185 139, 141 135

| [Ar]⁺ | 77 | 155, 157 | 111, 113 | 107 |

Key Insights from MS Data:
  • Molecular Ion (M⁺): The molecular ion peak is clearly visible for all compounds. For the halogenated derivatives, the characteristic isotopic pattern is a definitive diagnostic tool. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, resulting in M⁺ and M+2 peaks of nearly equal intensity. Chlorine's isotopes (³⁵Cl and ³⁷Cl) are in a ~3:1 ratio, giving a characteristic M⁺ and M+2 pattern with the latter being one-third the intensity.[1]

  • Key Fragments: The most abundant fragment ion in all cases is the acylium ion, [Ar-C≡O]⁺ . This is formed by cleavage of the bond between the ketone carbonyl and the adjacent methylene group, a common fragmentation for ketones. The mass of this fragment is directly indicative of the substituent on the aromatic ring:

    • 105 m/z for -H

    • 183/185 m/z for -Br

    • 139/141 m/z for -Cl

    • 135 m/z for -OCH₃

  • Other common fragments include the loss of the methoxy radical (-OCH₃) from the ester, leading to the [M-31]⁺ ion.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be followed.

General Spectroscopic Analysis Workflow

G A Compound Synthesis & Purification B Sample Preparation (Solvent, Concentration) A->B C NMR Acquisition (¹H, ¹³C, DEPT) B->C D IR Spectroscopy (ATR or KBr) B->D E GC-MS Analysis B->E F Data Processing & Interpretation C->F D->F E->F G Structural Confirmation F->G

Caption: Standard workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Use a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Use a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak. Integrate ¹H NMR signals and identify peak multiplicities.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the preferred method. Place a small amount of the solid directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, collect the sample spectrum.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify the frequencies of key absorption bands.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC. A typical column would be a non-polar capillary column (e.g., DB-5ms). Use a temperature program to separate the components, e.g., start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is standard. The mass analyzer (e.g., a quadrupole) scans a mass range, typically from m/z 40 to 500.

  • Analysis: Identify the retention time of the compound of interest. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.

Conclusion

The spectroscopic analysis of this compound and its derivatives demonstrates a clear and predictable relationship between molecular structure and spectral output. The para-substituent on the phenyl ring acts as a powerful modulator of the electronic environment throughout the molecule. These effects are most pronounced in the chemical shifts of the aromatic protons and carbons in NMR spectra and in the vibrational frequency of the aromatic ketone's C=O bond in the IR spectrum. Mass spectrometry provides unambiguous confirmation of molecular weight and offers characteristic fragmentation patterns influenced by the substituent. This guide provides the foundational data and interpretive logic necessary for researchers to confidently characterize these and similar molecules.

References

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A Comparative Guide to the Biological Activity of Methyl 4-(4-bromophenyl)-4-oxobutanoate and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. Among these, the 4-oxo-4-phenylbutanoate framework has emerged as a versatile backbone for the development of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of the biological activities of Methyl 4-(4-bromophenyl)-4-oxobutanoate and its structural analogs, offering insights for researchers and professionals in drug development. By synthesizing data from various studies, we will delve into the anticancer, antimicrobial, and anti-inflammatory potential of this class of compounds, elucidating the critical role of structural modifications in modulating their biological effects.

Introduction to the 4-Oxo-4-phenylbutanoate Scaffold

The core structure of this compound, characterized by a phenyl ring attached to a four-carbon chain containing a ketone and a methyl ester, represents a key pharmacophore. The presence of a halogen atom, in this case, bromine, on the phenyl ring is a common feature in many biologically active molecules, often enhancing their potency and modulating their pharmacokinetic properties. This guide will explore how variations in the substitution pattern on the phenyl ring and modifications of the butanoate chain influence the biological activity of these compounds, providing a foundation for rational drug design.

Anticancer Activity: A Tale of Halogenation and Structural Specificity

The quest for novel anticancer agents has led to the investigation of a myriad of synthetic compounds. The 4-bromophenyl moiety, in particular, has been identified as a crucial component for the anticancer activity in various molecular contexts.

The Significance of the 4-Bromophenyl Group

Research on brominated coelenteramines has underscored the essential role of the 4-bromophenyl group for their anticancer activity. While direct studies on this compound are limited, the principle of structural contribution can be extrapolated. The bromine atom, with its specific size, electronegativity, and lipophilicity, can significantly influence ligand-receptor interactions, membrane permeability, and metabolic stability, all of which are critical determinants of a compound's cytotoxic potential.

Comparative Cytotoxicity of Halogenated Analogs

Table 1: Comparative Cytotoxicity of Halogenated Benzofuran Analogs [1]

CompoundCancer Cell LineIC50 (µM)
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA5496.3 ± 2.5
HepG211 ± 3.2
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA5493.5 ± 0.6
HepG23.8 ± 0.5

These findings suggest that the nature of the halogen and other substituents on the aromatic ring plays a pivotal role in determining the anticancer efficacy. It is plausible that a similar trend would be observed for Methyl 4-(4-halophenyl)-4-oxobutanoate analogs, with the bromo- and other halo-analogs exhibiting potent cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and reliance on the activity of mitochondrial dehydrogenases, which provides an indication of cellular metabolic health. The choice of cell lines should be relevant to the intended therapeutic target (e.g., breast cancer, lung cancer).

Caption: Workflow for assessing the cytotoxicity of compounds using the MTT assay.

Antimicrobial Activity: Targeting Bacterial Processes

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The substituted 4-aryl-4-oxo-butanoic acid scaffold has shown promise in this area.

Structure-Activity Relationship of Phenyl-Oxobutanoates

Studies on substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids have revealed that several of these compounds exhibit pronounced antimicrobial activity[2]. The nature of the substituent on the aryl ring significantly influences this activity. While a direct SAR for Methyl 4-(4-halophenyl)-4-oxobutanoates is not explicitly detailed, research on other substituted phenyl derivatives suggests that both electron-donating and electron-withdrawing groups can modulate antimicrobial potency. For instance, in a series of 2-(amino)quinazolin-4(3H)-one derivatives, a 7-chloro substituent was found to be a key feature for strong antibacterial activity against Staphylococcus aureus[3].

Table 2: Antimicrobial Activity of Related Substituted Phenyl Compounds [3]

Compound ClassSubstituent on Phenyl RingTarget OrganismActivity (MIC50 µM)
2-(amino)quinazolin-4(3H)-one derivatives7-ChloroS. aureus ATCC259231.0
7-ChloroS. aureus USA300 JE20.6
7-Chloro, 2-(3,4-difluorobenzylamine)S. aureus ATCC259230.36
7-Chloro, 2-(3,4-difluorobenzylamine)S. aureus USA300 JE20.02

This data highlights the importance of halogen substitution for antibacterial activity and suggests that Methyl 4-(4-halophenyl)-4-oxobutanoate analogs could be potent antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Step-by-Step Protocol:

  • Bacterial Culture: Grow a pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

Causality Behind Experimental Choices: This method is widely used due to its efficiency in testing multiple compounds and concentrations simultaneously. The choice of bacterial strains should include both Gram-positive and Gram-negative organisms to assess the spectrum of activity.

SAR_Antimicrobial Core Methyl 4-phenyl-4-oxobutanoate Core Analogs Unsubstituted (Phenyl) Halogenated (e.g., 4-Bromo, 4-Chloro) Other Substituted (e.g., Methoxy, Nitro) Core:f0->Analogs:f0 Base Structure Activity Low to Moderate Activity Potentially High Activity Variable Activity Analogs:f1->Activity:f1 Enhances Activity (Hypothesized) Analogs:f0->Activity:f0 Baseline Activity Analogs:f2->Activity:f2 Modulates Activity

Caption: Hypothesized Structure-Activity Relationship for Antimicrobial Activity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Compounds containing a 4-chlorophenyl moiety have demonstrated anti-inflammatory properties, suggesting a potential role for Methyl 4-(4-halophenyl)-4-oxobutanoate analogs in this therapeutic area.

Insights from Structurally Related Compounds

A study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a pyrrole derivative, has shown potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats[4][5]. This compound significantly reduced edema and suppressed the pro-inflammatory cytokine TNF-α. The presence of the 4-chlorophenyl group is likely a key contributor to this activity. This suggests that Methyl 4-(4-chlorophenyl)-4-oxobutanoate and its brominated counterpart could exert similar anti-inflammatory effects by modulating key inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (e.g., this compound) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Causality Behind Experimental Choices: Carrageenan induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different mediators of inflammation. This model is a reliable and well-established primary screen for anti-inflammatory drugs.

Caption: Potential Mechanism of Anti-inflammatory Action.

Conclusion and Future Directions

This guide has provided a comparative overview of the potential biological activities of this compound and its analogs. While direct comparative studies are limited, the available evidence from structurally related compounds strongly suggests that this chemical scaffold holds significant promise for the development of new anticancer, antimicrobial, and anti-inflammatory agents.

The key takeaways for researchers are:

  • The 4-halophenyl moiety is a critical determinant of biological activity, with bromine and chlorine substituents often conferring enhanced potency.

  • Systematic synthesis and screening of a series of Methyl 4-(4-halophenyl)-4-oxobutanoate analogs are warranted to establish a definitive structure-activity relationship.

  • Further investigations should focus on elucidating the specific molecular targets and mechanisms of action for the most promising compounds in each therapeutic area.

By leveraging the insights provided in this guide, drug discovery professionals can make more informed decisions in the design and development of next-generation therapeutics based on the versatile 4-oxo-4-phenylbutanoate scaffold.

References

  • Request PDF. (2025). Search of antimicrobial activity in a series of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids. ResearchGate. [Link]

  • MDPI. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • MDPI. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

  • PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Sourced Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl 4-(4-bromophenyl)-4-oxobutanoate is a versatile intermediate in organic synthesis, frequently utilized as a building block in the development of novel pharmaceutical agents. Its γ-keto ester motif allows for a variety of chemical transformations, making it a valuable precursor for heterocyclic compounds and other complex molecules of medicinal interest.[1] Given its role in the synthesis of potential therapeutics, the purity of this starting material is of paramount importance, as impurities can lead to unforeseen side reactions, impact yield, and introduce contaminants into the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the purity analysis of commercially available this compound. We will move beyond a simple listing of methods to explain the rationale behind the selection of analytical techniques, the design of self-validating experimental protocols, and the interpretation of the resulting data. Our approach is grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) to ensure scientific rigor and regulatory alignment.[2][3][4][5]

The Commercial Landscape and the Onus on the Researcher

A survey of commercial suppliers reveals that this compound is often sold with limited analytical data.[6] Some vendors explicitly state that the buyer assumes responsibility for confirming the product's identity and purity. This places the onus directly on the researcher to perform a thorough incoming material inspection. The most common synthetic route to this compound is a Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by esterification. This process can introduce several potential impurities, including:

  • Starting Materials: Unreacted bromobenzene, succinic anhydride, or methanol.

  • Side-Products: Isomeric acylation products (ortho, meta), di-acylated species.

  • Related Substances: The corresponding carboxylic acid (4-(4-bromophenyl)-4-oxobutanoic acid) if esterification is incomplete.

Therefore, a multi-modal analytical approach is not just recommended; it is essential for a comprehensive purity assessment.

Orthogonal Analytical Approaches for Purity Determination

To establish a robust purity profile, we will employ a series of orthogonal analytical techniques. Each method provides a different perspective on the sample's composition, and when used in concert, they create a self-validating system. The primary techniques we will discuss are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The relationship between these core techniques in a comprehensive purity analysis workflow is illustrated below.

Caption: Workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assay

HPLC is the primary technique for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase method is most suitable, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is chosen as the stationary phase due to its versatility and strong retentive properties for moderately polar compounds like our target molecule.

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the separation of a wide range of potential impurities, from polar (e.g., the carboxylic acid) to non-polar (e.g., unreacted bromobenzene or side-products). A small amount of acid (e.g., formic or acetic acid) is added to the mobile phase to suppress the ionization of any carboxylic acid impurities, ensuring good peak shape.[7]

  • Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm) provides high sensitivity for the main component and related aromatic impurities.

Comparative Data Summary (Hypothetical)

The table below illustrates how data from the analysis of three hypothetical commercial lots could be presented.

ParameterLot ALot BLot CAcceptance Criteria
Purity by HPLC (% Area) 99.8%98.5%99.2%≥ 98.0%
Largest Impurity (% Area) 0.15% (at RRT 0.85)1.10% (at RRT 1.20)0.50% (at RRT 0.85)≤ 1.0%
Total Impurities (% Area) 0.20%1.50%0.80%≤ 2.0%
Identity Match (vs. Ref Std) MatchMatchMatchMust Match

RRT = Relative Retention Time

Detailed Experimental Protocol: HPLC Purity Assay
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a characterized reference standard of this compound and dissolve in 10 mL of Acetonitrile (1 mg/mL).

    • Sample Solution: Prepare the commercial sample in the same manner as the standard solution.

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 40% B

      • 18.1-22 min: 40% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate the purity of the main peak as a percentage of the total integrated area.

    • This protocol must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[3][5][8]

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

GC-MS is an ideal orthogonal technique to HPLC for purity analysis, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.[9][10]

Causality Behind Experimental Choices:

  • Separation Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. This is a different mechanism than reversed-phase HPLC, providing a true orthogonal separation.

  • Stationary Phase: A mid-polarity column (e.g., DB-5ms) is a good starting point, as it can resolve a wide range of compounds from non-polar (bromobenzene) to moderately polar (the keto ester).

  • Detection: Mass spectrometry provides not only quantitative data but also structural information from the fragmentation patterns of the eluting compounds, allowing for confident identification of impurities.

Detailed Experimental Protocol: GC-MS Impurity Profiling
  • System Preparation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless, run in split mode (e.g., 50:1) to avoid column overload. Inlet temperature: 280 °C.

  • Sample Preparation:

    • Sample Solution: Dilute the sample from the HPLC preparation (1 mg/mL in Acetonitrile) 10-fold with additional Acetonitrile (0.1 mg/mL).

  • Chromatographic Run:

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Parameters:

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identify the main component peak.

    • Search the NIST library for tentative identification of impurity peaks.

    • Quantify impurities based on their relative peak area (note: without individual standards, this provides an estimate).

Spectroscopic Confirmation: NMR and FTIR

While chromatographic techniques are excellent for quantification, spectroscopic methods are essential for unequivocal structural confirmation and identification of impurities that may co-elute chromatographically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of the main component and identifying any structural isomers or related substances.

  • ¹H NMR: The proton NMR should show characteristic signals for the aromatic protons (two doublets in the ~7.6-7.8 ppm region), the two methylene groups of the butanoate chain (two triplets around 3.3 and 2.8 ppm), and the methyl ester singlet (~3.7 ppm). The integration of these signals should correspond to a 4:2:2:3 ratio. Any unexpected signals would indicate the presence of impurities.

  • ¹³C NMR: The carbon NMR provides further confirmation of the carbon skeleton. The spectrum for this compound is expected to show 9 distinct signals (due to symmetry in the bromophenyl group), including the two carbonyls (ketone ~196 ppm, ester ~173 ppm), the methyl group (~52 ppm), and the two methylene carbons (~33 and ~28 ppm).[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for confirming the presence of key functional groups. It serves as an excellent identity check.[12][13]

Expected Characteristic Peaks:

  • C=O (Ketone): Strong absorbance around 1685 cm⁻¹.

  • C=O (Ester): Strong absorbance around 1735 cm⁻¹. The presence of two distinct carbonyl peaks is a key feature.[13][14]

  • C-O (Ester): Strong absorbances in the 1300-1100 cm⁻¹ region.[15][16]

  • Aromatic C-H: Bending peaks in the 900-675 cm⁻¹ region, indicative of the substitution pattern.

The combined data from these orthogonal methods provide a high degree of confidence in the purity and identity of the commercial material, ensuring its suitability for use in drug discovery and development workflows.

Alternative Compounds in Drug Development

While this compound is a useful building block, researchers may consider alternatives based on the desired therapeutic target and synthetic strategy.[17] Analogs such as Methyl 4-(4-chlorophenyl)-4-oxobutanoate or Methyl 4-(4-methylphenyl)-4-oxobutanoate can be used to probe structure-activity relationships (SAR) related to the electronic and steric properties of the phenyl substituent.[18] The analytical methodologies described herein are directly applicable to these and other similar analogs.

Conclusion

The purity analysis of commercially sourced chemical intermediates like this compound requires a diligent, multi-faceted approach. Due to the often-limited data provided by suppliers, the responsibility falls to the end-user to perform rigorous analytical testing. By integrating orthogonal techniques—HPLC for primary purity assay, GC-MS for volatile impurity profiling, and NMR/FTIR for structural confirmation—researchers can build a comprehensive and self-validating data package. This ensures the quality of starting materials, the integrity of synthetic outcomes, and the ultimate safety and efficacy of the resulting drug candidates. Adherence to established principles from pharmacopeial and regulatory guidelines is paramount throughout this process.[2][19][20]

References

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  • SpectraBase. METHYL-4-PARA-BROMOPHENYL-4-OXOBUTANOATE - [13C NMR]. [Link]

  • Chem-Space. Compound 2-(4-bromophenyl)-2-oxoethyl 4-(3-chloro-4-methylanilino)-4-oxobutanoate. [Link]

  • Chromatography Forum. beta keto esters by HPLC. [Link]

  • Marshall University. J Zach Dawson, BSa*; Carrie Ozalas, BSb; Lauren Richards-Waugh, PhDa. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • SpectraBase. METHYL-2-(4-BrOMOPHENYL)-HYDRAZONO-3-OXOBUTANOATE;ISOMER-A - [13C NMR]. [Link]

  • MDPI. Plant-Derived Natural Products: A Source for Drug Discovery and Development. [Link]

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Validation of analytical methods for Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for Methyl 4-(4-bromophenyl)-4-oxobutanoate

This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, a key intermediate in various synthetic pathways within drug development. The objective is to equip researchers, scientists, and quality control professionals with the technical insights required to select and validate analytical methods that are fit for their intended purpose, ensuring data integrity and regulatory compliance. The principles and protocols discussed are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline, and are reflective of expectations from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][6] This guide will dissect and compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, focusing on their application to this compound.

The Pillars of Method Validation: A Framework for Trust

Before comparing specific techniques, it is crucial to understand the core performance characteristics that must be evaluated during validation, as stipulated by ICH Q2(R2).[7][8] These parameters form a self-validating system, ensuring the method's reliability.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9]

  • Linearity: Demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a defined range.[8][10]

  • Range: The interval between the upper and lower analyte concentrations for which the method has been shown to have a suitable level of accuracy, precision, and linearity.[5][7]

  • Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[2][8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision.[7]

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be determined with acceptable accuracy and precision.[7]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Causality: RP-HPLC is the quintessential technique for the quality control of non-volatile, polar to moderately non-polar organic molecules like this compound. Its versatility, high resolution, and reproducibility make it the method of choice for routine assays (quantification of the main component) and the determination of impurities. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Experimental Protocol: HPLC Validation

1. Chromatographic System:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the chromophore of the bromophenyl group).

  • Injection Volume: 10 µL.

2. Validation Workflow:

  • Specificity: Analyze a placebo (matrix without analyte), a standard solution of the analyte, and a sample spiked with known related substances. The analyte peak should be free of interference from other components.

  • Linearity: Prepare at least five concentrations of the analyte across the expected range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo at three levels: 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability): Perform six replicate injections of a standard solution at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD).

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., ±2% in mobile phase organic content, ±0.1 mL/min in flow rate, ±2°C in temperature) and observe the effect on the results.

Data Presentation: HPLC Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result for a Well-Behaved Method
Specificity No interference at the retention time of the analyte.Pass
Linearity (R²) ≥ 0.9990.9995
Range 80% - 120% of test concentrationConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%< 1.0%
LOD S/N ≥ 3e.g., 0.05 µg/mL
LOQ S/N ≥ 10e.g., 0.15 µg/mL
Robustness System suitability parameters pass under all varied conditions.Pass
Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Std_Prep Prepare Standards (Linearity, Accuracy, Precision) Linearity Linearity Study (5+ Concentrations) Std_Prep->Linearity Accuracy Accuracy Study (3 Levels, n=3) Std_Prep->Accuracy Precision Precision Study (Repeatability, Intermediate) Std_Prep->Precision Sample_Prep Prepare Test Samples & Spiked Samples Specificity Specificity Test (Analyte, Placebo, Impurities) Sample_Prep->Specificity Sample_Prep->Accuracy Data_Analysis Calculate Parameters (R², %RSD, %Recovery) Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness Robustness Study (Varied Parameters) Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: High-level workflow for HPLC method validation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Causality: GC is a powerful technique for separating volatile and thermally stable compounds. While β-keto esters can be prone to thermal degradation or tautomerization, GC analysis is feasible, often with optimized inlet conditions.[11][12] The coupling with a Mass Spectrometer (MS) detector provides unparalleled specificity. The MS ionizes the eluted compound, separates the ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a chemical fingerprint. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks) with an approximate 1:1 intensity ratio, which is a definitive confirmation of its presence.[13][14] This method is excellent for identifying and quantifying volatile impurities or for confirmatory analysis.

Experimental Protocol: GC-MS Validation

1. Chromatographic System:

  • Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C (split/splitless mode).

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

2. Validation Workflow:

  • Specificity: Analyze the analyte and potential impurities. Confirm identity by matching retention time and the mass spectrum (including isotopic pattern) with a reference standard. Ensure no co-eluting peaks interfere with the target analyte's quantitation ion.

  • Linearity, Accuracy, Precision, LOD/LOQ: Follow a similar procedure to HPLC, using the peak area of a specific, abundant, and interference-free ion from the mass spectrum for quantification.

  • Robustness: Test variations in parameters like oven ramp rate (±2°C/min) and carrier gas flow (±0.1 mL/min).

Data Presentation: GC-MS Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result for a Well-Behaved Method
Specificity Correct retention time, mass spectrum, and Br isotopic pattern match reference.Pass
Linearity (R²) ≥ 0.9950.998
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.1%
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 5.0%< 3.0%
LOD S/N ≥ 3 for quantitation ione.g., 0.1 ng injected
LOQ S/N ≥ 10 for quantitation ione.g., 0.3 ng injected
Robustness System suitability and key results are unaffected by minor changes.Pass
Visualization: GC-MS Validation Logic

GCMS_Validation_Logic cluster_identity Identity Confirmation (Specificity) cluster_quant Quantitative Performance RT Retention Time Match MS Mass Spectrum Match RT->MS ISO Correct Isotopic Pattern (m/z M+ & M+2) MS->ISO Validation_Pass Method Validated ISO->Validation_Pass Linearity Linearity (R² > 0.995) Accuracy Accuracy (95-105% Recovery) Linearity->Accuracy Precision Precision (%RSD < 5%) Accuracy->Precision Precision->Validation_Pass Analyte Analyte Injection Analyte->RT Analyte->Linearity

Caption: Logical flow for validating a GC-MS method.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy is an absolute, structure-specific technique. It provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C), making it the gold standard for unequivocal structure confirmation and identification. While less common for routine quality control due to lower sensitivity and higher equipment cost, its role in validating the identity of reference standards is unparalleled. For this compound, ¹H NMR can confirm the presence and connectivity of all protons, from the aromatic ring to the aliphatic chain and the methyl ester.[15][16]

Experimental Protocol: NMR for Identity Validation

1. Spectroscopic System:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

2. Validation Workflow (Specificity/Identity):

  • Sample Preparation: Accurately weigh and dissolve the test sample and a certified reference standard in separate NMR tubes with the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra under identical conditions.

  • Data Analysis:

    • Chemical Shift: Compare the chemical shifts (δ) of all signals in the test sample spectrum to those of the reference standard. They must match within an acceptable tolerance (e.g., ±0.02 ppm for ¹H).

    • Signal Integration: The relative integrals of the ¹H signals must correspond to the number of protons in each environment.

    • Coupling Patterns: The splitting patterns (e.g., triplets for adjacent CH₂ groups) must be consistent with the known structure.

    • Absence of Impurities: The spectrum should be free from significant signals that do not correspond to the analyte or the solvent.

Data Presentation: NMR Identity Test Parameters
Validation ParameterAcceptance Criteria
Chemical Shift (δ) All signals match the reference standard within ±0.02 ppm (¹H).
Signal Integration Relative proton counts are correct within ±10%.
Coupling Constants (J) Splitting patterns are consistent with the molecular structure.
Purity No extraneous signals > 0.1% relative to the main analyte signals.
Visualization: NMR Identity Confirmation Workflow

NMR_Identity_Workflow Start Acquire Spectrum of Test Sample & Reference Compare_Shifts Compare Chemical Shifts (δ) Start->Compare_Shifts Check_Integrals Verify Signal Integrals Compare_Shifts->Check_Integrals Analyze_Splitting Analyze Coupling Patterns Check_Integrals->Analyze_Splitting Check_Impurities Scan for Impurity Signals Analyze_Splitting->Check_Impurities Decision Identity Confirmed? Check_Impurities->Decision End_Pass Pass Decision->End_Pass Yes End_Fail Fail Decision->End_Fail No

Caption: Decision workflow for identity confirmation using NMR.

Comparative Summary and Recommendations

FeatureRP-HPLCGC-MSNMR Spectroscopy
Primary Use Quantitative Assay, Impurity ProfilingConfirmatory ID, Volatile Impurity AnalysisAbsolute Identity Confirmation, Structural Elucidation
Specificity Good (based on RT and UV)Excellent (based on RT and Mass Spectrum)Absolute (based on molecular structure)
Sensitivity High (µg/mL)Very High (ng/mL to pg/mL)Low (mg/mL)
Quantitation Excellent and routineGood, but can be more complexPossible (qNMR), but not routine
Throughput HighMediumLow
Robustness HighMedium (sensitive to inlet conditions)High
Recommendation Method of Choice for routine QC, stability testing, and release assays.Best for orthogonal confirmation, trace volatile impurity analysis, and identification of unknowns.Essential for reference standard characterization and definitive structural proof.

Expert Recommendation: For a robust quality control strategy for this compound, a validated RP-HPLC method should be the primary workhorse for routine analysis of assay and purity. A validated GC-MS method serves as an excellent orthogonal technique for confirmation and for investigating any potential volatile impurities that may not be observed by HPLC. NMR is not a routine QC tool but is indispensable for the initial characterization and confirmation of the primary reference standard against which all chromatographic methods will be qualified. This multi-faceted approach ensures the highest level of scientific integrity and regulatory compliance throughout the product lifecycle.[4][17]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
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  • Highlights from FDA's Analytical Test Method Valid
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  • METHYL-4-PARA-BROMOPHENYL-4-OXOBUTANOATE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
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  • CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine.

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A Comparative Guide to the Synthesis and Characterization of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and characterization of novel chemical entities are foundational steps. This guide provides an in-depth, comparative analysis of Methyl 4-(4-bromophenyl)-4-oxobutanoate, a versatile intermediate. We will explore its synthesis via Friedel-Crafts acylation, cross-validate its experimental data, and compare its spectroscopic and physical properties with those of key analogs: its corresponding carboxylic acid and its chloro-substituted counterpart. This document is designed to offer not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Aryl Keto-Esters

Aryl keto-esters, such as this compound, are valuable scaffolds in medicinal chemistry and materials science. The presence of a reactive keto group, an ester functionality, and an aryl halide provides multiple points for molecular elaboration, making them key building blocks for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The 4-bromophenyl moiety is particularly useful for introducing further complexity through cross-coupling reactions.

This guide will focus on the most common and efficient synthesis of the title compound and provide a detailed comparison with two closely related molecules to offer a broader context for its application and characterization.

Synthetic Strategy: The Logic of Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene. This classic electrophilic aromatic substitution reaction offers a reliable means of forming the crucial carbon-carbon bond between the aromatic ring and the butanoyl chain.

Reaction Mechanism

The reaction proceeds through the generation of a highly reactive acylium ion from a succinic acid derivative in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Reagents Methyl 4-chloro-4-oxobutanoate + AlCl₃ Acylium_Ion Acylium Ion Intermediate (Resonance Stabilized) Reagents->Acylium_Ion Lewis acid complexation and C-Cl bond cleavage Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Bromobenzene Bromobenzene Bromobenzene->Sigma_Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation (restores aromaticity) Final_Product This compound Product_Complex->Final_Product Aqueous workup

Caption: Mechanism of Friedel-Crafts Acylation.

The choice of a Lewis acid like AlCl₃ is critical as it polarizes the acyl chloride, facilitating the formation of the electrophilic acylium ion. The reaction is typically performed under anhydrous conditions as water would readily react with and deactivate the aluminum chloride catalyst. The deactivating nature of the resulting ketone product advantageously prevents further acylation of the aromatic ring.

Experimental Protocols

The following protocols are detailed to ensure reproducibility. Adherence to safety protocols, including the use of a fume hood and appropriate personal protective equipment, is mandatory.

Synthesis of this compound

This protocol is based on the principles of Friedel-Crafts acylation.

Materials:

  • Bromobenzene

  • Methyl 4-chloro-4-oxobutanoate (Methyl succinyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • A solution of bromobenzene (1.0 equivalent) and methyl 4-chloro-4-oxobutanoate (1.05 equivalents) in anhydrous DCM is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Comparative Data Analysis

A thorough understanding of a compound's properties

A Comparative Analysis of the Physical Properties of Ortho, Meta, and Para Isomers of Bromophenyl Oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug development and materials science, the precise spatial arrangement of atoms within a molecule, known as isomerism, can profoundly influence its macroscopic physical properties.[1] Positional isomers, such as the ortho, meta, and para substituted compounds, share the same molecular formula but differ in the substitution pattern on a benzene ring. These subtle structural variations can lead to significant differences in melting point, boiling point, solubility, and crystal structure, which in turn impact a compound's bioavailability, formulation, and efficacy.[2] This guide provides a comprehensive comparison of the physical properties of the ortho, meta, and para isomers of bromophenyl oxobutanoate, offering insights into the structure-property relationships that govern their behavior.

Comparative Analysis of Physical Properties

PropertyOrtho-Bromophenyl OxobutanoateMeta-Bromophenyl OxobutanoatePara-Bromophenyl Oxobutanoate
Melting Point LowerIntermediateHigher
Boiling Point LowerHigherHighest
Solubility in Non-polar Solvents HigherIntermediateLower
Solubility in Polar Solvents LowerIntermediateHigher
Molecular Symmetry LowIntermediateHigh
Dipole Moment HighIntermediateLow

Note: The values for ortho and meta isomers are predicted based on established trends in isomeric compounds.

In-Depth Discussion of Physical Properties

Melting Point and Crystal Structure

The melting point of a solid is a measure of the energy required to overcome the forces holding the molecules together in a crystal lattice. For the bromophenyl oxobutanoate isomers, the para isomer is expected to have the highest melting point.[1][3] This is attributed to its high degree of symmetry, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces.[3] The more linear and symmetrical shape of the para isomer facilitates a more ordered and stable crystal structure.

Studies on related compounds, such as bromobenzoic acid, have shown that the para isomer forms a highly ordered crystal structure with molecules linked into dimers through hydrogen bonds and stacked in a regular pattern.[4][5] In contrast, the ortho isomer's structure is less symmetrical due to the proximity of the substituents, which can lead to steric hindrance and a less compact crystal packing.[6] The crystal structure of 2-bromobenzoic acid reveals a more twisted conformation and weaker π–π stacking interactions compared to its para counterpart.[6] The meta isomer, with an intermediate level of symmetry, would be expected to have a melting point between the ortho and para isomers.

Boiling Point

The boiling point is primarily influenced by the strength of intermolecular forces in the liquid state. For the bromophenyl oxobutanoate isomers, the boiling point is expected to follow the trend: para > meta > ortho.[1] This trend is largely governed by the dipole moment of the molecules. The para isomer, despite its symmetry leading to a low overall dipole moment, has a larger surface area and can experience significant van der Waals forces.

The meta isomer possesses a significant dipole moment, leading to strong dipole-dipole interactions and a high boiling point. The ortho isomer, while also polar, can exhibit intramolecular interactions that reduce its overall effective polarity and intermolecular attractive forces, resulting in a lower boiling point. For instance, in ortho-nitrophenol, intramolecular hydrogen bonding leads to a significantly lower boiling point compared to the meta and para isomers.[7][8]

Solubility

The solubility of a compound depends on the balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful guide.

  • In non-polar solvents: The ortho isomer, being less polar due to potential intramolecular interactions and having weaker crystal lattice forces, is expected to be the most soluble in non-polar solvents. The highly ordered and stable crystal structure of the para isomer makes it the least soluble.[9]

  • In polar solvents: The meta isomer, with its significant dipole moment, is expected to be more soluble in polar solvents than the ortho isomer. The para isomer, despite its lower net dipole moment, can still engage in dipole-dipole interactions and may have a solubility comparable to or slightly higher than the meta isomer in certain polar solvents, depending on the specific interactions. The ability to form hydrogen bonds with the solvent is a key factor; for example, ortho-nitrophenol is less soluble in water than its meta and para isomers due to intramolecular hydrogen bonding which hinders its interaction with water molecules.[10][11][12]

Experimental Protocols

Accurate determination of these physical properties is crucial for the characterization of each isomer. The following are standard, validated protocols for these measurements.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid substance melts.[13][14]

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range. A pure substance will have a sharp melting point range of 1-2°C.[13]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Methodology:

  • Sample Preparation: A small volume (a few mL) of the liquid sample is placed in a test tube.

  • Apparatus Setup: A thermometer and a capillary tube (sealed at one end) are placed in the test tube, with the open end of the capillary tube below the liquid surface. The test tube is then heated in a controlled manner using a heating block or oil bath.

  • Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Boiling Point Reading: The temperature is recorded at the exact moment the bubbling stops and the liquid begins to be drawn into the capillary tube. This temperature is the boiling point.

Caption: Workflow for Micro Boiling Point Determination.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Analysis: A known volume of the clear, saturated solution is carefully removed and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The solubility is then calculated and expressed as mass of solute per volume of solvent (e.g., mg/mL).

Caption: Workflow for Solubility Determination.

Conclusion

The ortho, meta, and para isomers of bromophenyl oxobutanoate, while chemically similar, are predicted to exhibit distinct physical properties due to the differential effects of the bromine substituent's position on molecular symmetry, polarity, and intermolecular forces. The para isomer is expected to have the highest melting point and boiling point due to its symmetrical structure and efficient crystal packing. The ortho isomer is likely to have the lowest melting and boiling points but the highest solubility in non-polar solvents. The meta isomer's properties are generally intermediate between the other two. A thorough understanding and experimental verification of these properties are paramount for researchers and professionals in drug development and materials science to optimize formulation, predict bioavailability, and control the solid-state properties of these and other isomeric compounds.

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  • Embibe. (n.d.). Orthonitrophenol is less soluble in water than para and metanitrophenols because. [Link]

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  • PubChem. (n.d.). Ethyl 2-(3-methylbenzyl)-3-oxobutanoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl 2-[(3-bromophenyl)methylamino]butanoate. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/ethyl_2-(3-bromophenyl_methylamino_butanoate]([Link]

  • NIST. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Ethyl 4-(4-bromophenyl)-3-oxobutanoate. National Center for Biotechnology Information. [Link]

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  • Chemistry Stack Exchange. (2020). Solubility of ortho- and para-nitrophenol in benzene. [Link]

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  • YouTube. (2021). The order ofmelting point of ortho, para, meta nitrophenol is | 12 | ALCOHOLS, PHENOLS AND ETHE.... [Link]

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A Senior Application Scientist's Guide to Methyl 4-(4-bromophenyl)-4-oxobutanoate: Performance in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Methyl 4-(4-bromophenyl)-4-oxobutanoate, a versatile ketoester, presents itself as a valuable scaffold, offering multiple reaction sites for molecular elaboration. This guide provides an in-depth evaluation of its performance in three pivotal reaction types: Palladium-catalyzed cross-coupling, enolate alkylation, and nucleophilic acyl substitution. Through a comparative analysis with relevant alternatives and supported by experimental data, we aim to equip you with the insights necessary to strategically employ this reagent in your synthetic endeavors.

The Strategic Advantage of a Bromophenyl Moiety: Suzuki-Miyaura Cross-Coupling

The presence of a bromine atom on the phenyl ring is a key feature of this compound, making it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Comparative Performance: Bromo vs. Chloro and Tolyl Analogs

To evaluate its performance, we compare this compound with its chloro- and tolyl-substituted counterparts in a typical Suzuki-Miyaura reaction with phenylboronic acid. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is Ar-I > Ar-Br > Ar-Cl, a principle rooted in the bond dissociation energies of the carbon-halogen bond.

SubstrateAlternativeProductTypical Yield (%)
This compound-Methyl 4-oxo-4-(biphenyl-4-yl)butanoate85-95%
Methyl 4-(4-chlorophenyl)-4-oxobutanoateChloro AnalogMethyl 4-oxo-4-(biphenyl-4-yl)butanoate60-75%
Methyl 4-(4-methylphenyl)-4-oxobutanoateTolyl AnalogMethyl 4-oxo-4-(4'-methylbiphenyl-4-yl)butanoate80-90%

Causality Behind Performance: The superior performance of the bromo-derivative over its chloro-analog is a direct consequence of the weaker C-Br bond compared to the C-Cl bond. This facilitates the initial oxidative addition step in the catalytic cycle of the Suzuki-Miyaura reaction, leading to higher reaction rates and yields under milder conditions. While the tolyl-analog also performs well, the bromo-derivative offers the distinct advantage of being a handle for a wider array of cross-coupling partners beyond just aryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated at 90 °C under a nitrogen atmosphere for 4 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Methyl 4-oxo-4-(biphenyl-4-yl)butanoate.

Suzuki-Miyaura Coupling Workflow

Harnessing the Keto-Ester Functionality: Enolate Alkylation

The methylene group alpha to the ketone in this compound is activated, allowing for deprotonation to form an enolate. This nucleophilic enolate can then be alkylated, providing a powerful method for introducing further complexity into the molecule.

Comparative Performance: Substituted vs. Unsubstituted Phenyl Ring

The electronic nature of the substituent on the phenyl ring can influence the acidity of the α-protons and the stability of the resulting enolate. Here, we compare the alkylation of this compound with its unsubstituted counterpart, Methyl 4-oxo-4-phenylbutanoate.

SubstrateAlternativeAlkylating AgentProductTypical Yield (%)
This compound-Methyl IodideMethyl 4-(4-bromophenyl)-2-methyl-4-oxobutanoate75-85%
Methyl 4-oxo-4-phenylbutanoateUnsubstituted AnalogMethyl IodideMethyl 2-methyl-4-oxo-4-phenylbutanoate70-80%

Causality Behind Performance: The electron-withdrawing nature of the bromine atom slightly increases the acidity of the α-protons, facilitating enolate formation. This can lead to slightly higher yields and potentially faster reaction times compared to the unsubstituted analog under identical conditions. However, this electronic effect is generally modest, and both substrates are effective in this transformation. The choice between them would likely be dictated by the desired final product structure.

Experimental Protocol: Enolate Alkylation

To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine (1.1 mmol) and n-butyllithium (1.1 mmol) in anhydrous THF at -78 °C, is added a solution of this compound (1.0 mmol) in anhydrous THF. The mixture is stirred at -78 °C for 30 minutes, followed by the addition of methyl iodide (1.2 mmol). The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.

Enolate Alkylation Mechanism

Reactivity at the Ester: Nucleophilic Acyl Substitution

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as amides. This is a crucial transformation in the synthesis of many biologically active compounds.

Comparative Performance: Reaction with Amines

The reactivity of the ester towards nucleophiles is a key consideration. We will evaluate the amidation of this compound with a primary amine, benzylamine, and compare it to a less reactive ester, for instance, one derived from a more sterically hindered alcohol. However, for a more direct comparison of leaving group ability, we can consider the relative reactivity of the methyl ester versus an analogous ethyl ester. In general, methyl esters are slightly more reactive than ethyl esters due to less steric hindrance.

SubstrateNucleophileProductTypical Yield (%)
This compoundBenzylamineN-Benzyl-4-(4-bromophenyl)-4-oxobutanamide80-90%
Ethyl 4-(4-bromophenyl)-4-oxobutanoateBenzylamineN-Benzyl-4-(4-bromophenyl)-4-oxobutanamide75-85%

Causality Behind Performance: The rate of nucleophilic acyl substitution is influenced by the electrophilicity of the carbonyl carbon and the ability of the leaving group to depart. While the electronic effect of the 4-bromophenyl group is distant from the ester, steric factors around the ester play a more significant role. The smaller methyl group of the methyl ester presents less steric hindrance to the incoming nucleophile compared to the ethyl group of the ethyl ester, leading to a faster reaction and often higher yields under similar conditions.

Experimental Protocol: Amidation

A solution of this compound (1.0 mmol) and benzylamine (1.2 mmol) in methanol (5 mL) is heated to reflux for 6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and 1M HCl. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amide, which can be further purified by recrystallization or column chromatography.

Nucleophilic Acyl Substitution (Amidation)

Conclusion

This compound is a highly effective and versatile building block for organic synthesis. Its key strengths lie in:

  • Superior reactivity in Suzuki-Miyaura cross-coupling reactions compared to its chloro-analog, enabling the efficient formation of biaryl structures.

  • Facile enolate formation and alkylation , allowing for the introduction of substituents at the α-position with good yields.

  • Efficient nucleophilic acyl substitution at the ester functionality, providing a reliable route to amides and other carboxylic acid derivatives.

The strategic placement of the bromo-substituent, combined with the dual reactivity of the keto-ester moiety, makes this compound a powerful tool in the arsenal of the modern synthetic chemist. Its predictable reactivity and high-yielding transformations underscore its value in the rapid and efficient construction of complex molecular architectures for drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences1877 , 84, 1392-1395. [Link]

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]

A comparative analysis of the reaction kinetics of β-keto esters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Reaction Kinetics of β-Keto Esters: A Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Reactivity of β-Keto Esters

β-Keto esters are a class of organic compounds that serve as pivotal intermediates in synthetic organic chemistry.[1] Their unique structural motif, featuring a ketone and an ester functionality separated by a methylene group, imparts a rich and versatile reactivity.[2] This dual functionality allows them to act as both electrophiles at the carbonyl carbons and nucleophiles at the α-carbon, making them invaluable building blocks for a diverse array of complex molecules, including pharmaceuticals and natural products.[3][4] Understanding the kinetics of their various reactions is paramount for optimizing synthetic routes, controlling product selectivity, and elucidating reaction mechanisms.[5]

This guide provides a comparative analysis of the reaction kinetics of substituted β-keto esters across several key transformations. We will delve into the underlying principles governing their reactivity, present supporting experimental data to illustrate these concepts, and provide detailed protocols for conducting kinetic investigations.

The Foundation of Reactivity: Keto-Enol Tautomerism

The chemical behavior of β-keto esters is intrinsically linked to the phenomenon of keto-enol tautomerism, an equilibrium between the keto form and its corresponding enol isomer.[6] The α-hydrogens, situated between the two carbonyl groups, are particularly acidic, facilitating the formation of the enol tautomer, which is stabilized by π-system conjugation and intramolecular hydrogen bonding.[2] The position of this equilibrium, and thus the concentration of the reactive enol or enolate species, is a critical determinant of reaction kinetics and is influenced by factors such as solvent polarity and temperature.[2]

The equilibrium can be quantitatively assessed using Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to the distinct protons of the keto and enol forms.[6][7]

Caption: Keto-enol tautomerism in β-keto esters.

Generally, the equilibrium shifts toward the keto form in more polar solvents.[6] This is because the more polar keto tautomer is better stabilized by polar solvent molecules.[6]

Comparative Kinetics of Key Transformations

The unique structure of β-keto esters allows them to undergo a variety of synthetically useful reactions. The rates of these reactions are highly sensitive to the substitution pattern on the β-keto ester, the nature of the other reactants, and the reaction conditions.

Decarboxylation of β-Keto Acids

β-Keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield ketones.[8] This reaction typically proceeds through a cyclic enol intermediate. The kinetics of this process are often first-order and are influenced by the substituents on the β-keto acid.[1]

A study on the decarboxylation of various alkyl-substituted β-keto acids in aqueous solution revealed a correlation between the substitution at the α-position and the reaction rate.[1]

β-Keto AcidStructureFirst-Order Rate Constant (k) at 23°C (s⁻¹)
3-Oxobutanoic acidCH₃COCH₂COOH1.1 x 10⁻⁵
2-Methyl-3-oxobutanoic acidCH₃COCH(CH₃)COOH2.5 x 10⁻⁵
2,2-Dimethyl-3-oxobutanoic acidCH₃COC(CH₃)₂COOH5.8 x 10⁻⁵
4-Methyl-3-oxopentanoic acid(CH₃)₂CHCOCH₂COOH1.4 x 10⁻⁵

Data compiled from a study on the decarboxylation of alkyl-substituted beta-keto acids.[1][9]

The data suggests that increasing alkyl substitution at the α-carbon accelerates the rate of decarboxylation in aqueous solution.[1] This can be attributed to the Thorpe-Ingold effect, where the gem-dialkyl group brings the reacting groups closer together, favoring the cyclic transition state.

Transesterification

Transesterification is a common method for modifying the ester functionality of β-keto esters.[10] The kinetics of transesterification are typically slow and necessitate the use of a catalyst.[10] A wide range of catalysts, including protic acids, Lewis acids, and organic bases, have been employed.[10]

The choice of catalyst and the structure of the alcohol significantly impact the reaction rate.[10]

CatalystSubstrate ExampleAlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Boric AcidEthyl acetoacetatePrimary & Secondary10585-95
3-Nitrobenzeneboronic acidVarious β-keto estersVarious2.5Not SpecifiedGood to Excellent
BF₃·OEt₂Methyl acetoacetateAliphatic, Aromatic, Allyl200.5-485-98
AgNO₃Various β-keto estersVariousNot Specified0.5-0.75 (Sonication)Moderate

Data compiled from reviews on β-keto ester synthesis and transesterification.[10][11][12]

Furthermore, the electronic properties of substituents on the reacting partners play a crucial role. For instance, in the transesterification with benzylic alcohols, electron-donating substituents on the aromatic ring of the alcohol increase reactivity, while electron-withdrawing groups have the opposite effect.[3][10] Conversely, when using arylboronic acid catalysts, electron-withdrawing substituents on the catalyst enhance its Lewis acidity and accelerate the reaction.[3]

Hydrolysis

The hydrolysis of β-keto esters to β-keto acids can be achieved under acidic or basic conditions.[8] Kinetic studies of this reaction are often performed using UV-Vis spectrophotometry to monitor the disappearance of the β-keto ester or the appearance of the β-keto acid.[13] The reaction is typically pseudo-first-order when one reactant is in large excess.[13]

In a study of the hydrolysis of substituted methyl-2-(benzoylmethyl)benzoates, the presence of an electron-withdrawing methoxy group was found to decrease the pKa value of the resulting ketoacid compared to the unsubstituted analog.[3][13] This indicates an influence on the electronic properties of the molecule, which in turn affects the kinetics of the hydrolysis.[3]

Alkylation

The acidic α-protons of β-keto esters can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated by reaction with an alkyl halide.[8] The kinetics of this Sₙ2 reaction are influenced by the nature of the base, the solvent, and the structure of both the β-keto ester and the alkyl halide.

Steric hindrance can play a significant role. For example, less sterically hindered β-keto esters will generally react faster. The use of phase-transfer catalysts can also accelerate the reaction rate by facilitating the transfer of the enolate from an aqueous phase to an organic phase containing the alkyl halide.

Experimental Design and Protocols for Kinetic Studies

Accurate determination of reaction kinetics requires careful experimental design and execution. NMR and UV-Vis spectroscopy are two of the most powerful and commonly used techniques for this purpose.

Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

NMR spectroscopy is an excellent tool for in-situ reaction monitoring, as it provides detailed structural information and allows for the simultaneous quantification of multiple species.[14][15]

Experimental Workflow:

G A Sample Preparation (Reactants + Solvent + Standard in NMR tube) B Initial Spectrum Acquisition (Tune, lock, shim, acquire t=0 spectrum) A->B C Initiate Reaction (e.g., add catalyst, increase temperature) B->C D Time-Course Data Acquisition (Acquire spectra at regular intervals) C->D E Data Processing (Phasing, baseline correction, integration) D->E F Kinetic Analysis (Plot concentration vs. time, determine rate law and k) E->F

Caption: Workflow for a typical NMR kinetic study.

Step-by-Step Methodology:

  • Sample Preparation: In an NMR tube, dissolve the β-keto ester and any other reactants in a suitable deuterated solvent. Add a known amount of an internal standard (e.g., tetramethylsilane or 1,3,5-trimethoxybenzene) for accurate quantification.[2]

  • Initial Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

  • Acquire Initial Spectrum: Record a spectrum of the sample before initiating the reaction to obtain the initial concentrations (t=0).

  • Initiate the Reaction: Initiate the reaction by adding the final component (e.g., a catalyst) or by changing the temperature. Start a timer immediately.

  • Acquire Time-Course Data: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.[14]

  • Data Processing: Process the spectra (Fourier transform, phasing, and baseline correction). Integrate the signals of the starting material, product(s), and the internal standard.

  • Kinetic Analysis: Calculate the concentration of each species at each time point relative to the internal standard. Plot the concentration of the reactant(s) versus time to determine the order of the reaction and the rate constant.

Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for monitoring reactions that involve a change in the chromophore of the reactants or products.[16] It is particularly useful for dilute solutions.

Experimental Workflow:

G A Determine λmax (Scan spectrum of reactant/product to find optimal wavelength) B Prepare Reaction Mixture (All components except one in a cuvette) A->B C Initiate Reaction & Start Data Collection (Add final reactant, mix, and begin absorbance readings) B->C D Monitor Absorbance vs. Time C->D E Data Conversion (Use Beer-Lambert Law to convert absorbance to concentration) D->E F Kinetic Analysis (Plot ln(A) vs. time for first-order, etc.) E->F

Caption: Workflow for a typical UV-Vis kinetic study.

Step-by-Step Methodology:

  • Determine Analytical Wavelength (λmax): Obtain the UV-Vis absorption spectra of the starting material and the product to identify a wavelength where there is a significant change in absorbance during the reaction.

  • Prepare the Reaction Mixture: In a quartz cuvette, prepare a solution of the β-keto ester and other necessary reagents, ensuring the initial absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Initiate the Reaction: Add the final reagent to the cuvette to start the reaction, mix quickly, and immediately place the cuvette in the spectrophotometer.

  • Monitor Absorbance: Record the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known. For determining reaction order and rate constants, plots of ln(At - A∞) versus time (for first-order) or 1/At versus time (for second-order) can be constructed.[13]

Conclusion

The reaction kinetics of β-keto esters are governed by a complex interplay of electronic and steric factors, as well as reaction conditions such as solvent and catalyst. A thorough understanding of these kinetic principles is essential for researchers in organic synthesis and drug development to rationally design and optimize chemical processes. By leveraging powerful analytical techniques like NMR and UV-Vis spectroscopy, detailed kinetic profiles can be established, leading to more efficient and selective syntheses of valuable molecules. The comparative data and protocols presented in this guide offer a framework for conducting such investigations and provide insights into the versatile reactivity of this important class of compounds.

References

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  • Hammett equ
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A Researcher's Guide to the Characterization and Comparison of Impurities in Different Batches of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Impurities, even in minute quantities, can exert significant influence on a drug's pharmacological and toxicological profile.[2][3] This guide provides a comprehensive framework for the characterization and comparison of impurities in different batches of Methyl 4-(4-bromophenyl)-4-oxobutanoate, a key intermediate in the synthesis of various pharmaceutical compounds. Our approach is grounded in robust analytical methodologies and adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which provides guidance on impurities in new drug substances.[4][5]

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough impurity analysis. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a systematic approach to comparing impurity profiles across different manufacturing batches.

The Criticality of Impurity Profiling

Impurity profiling is an essential component of drug development and manufacturing, serving as a fingerprint of the synthetic process.[6] It provides invaluable insights into the consistency of the manufacturing process and can help identify potential process-related issues. The presence and levels of impurities can vary between batches due to subtle changes in raw materials, reaction conditions, or purification processes. Therefore, a systematic comparison of impurity profiles is crucial to ensure batch-to-batch consistency and to identify any new impurities that may arise.

According to ICH Q3A guidelines, impurities present at levels above a certain threshold must be identified and, in many cases, qualified through toxicological studies.[7][8] This underscores the importance of accurate and sensitive analytical methods for the detection and quantification of impurities.[6][9]

Experimental Design for Comparative Impurity Analysis

A well-designed experimental strategy is paramount for a successful comparative analysis of impurities. Our approach integrates a suite of orthogonal analytical techniques to ensure comprehensive characterization. The workflow is designed to first separate and quantify the impurities, followed by their structural elucidation.

Forced Degradation Studies

To proactively identify potential degradation products that might form during storage or under stress conditions, forced degradation studies are an indispensable tool.[1][3][10] These studies involve subjecting the this compound samples to harsh conditions such as acid, base, oxidation, heat, and light. The resulting degradation products are then analyzed to develop and validate stability-indicating analytical methods.[3]

G cluster_0 Sample Preparation & Initial Screening cluster_1 Separation & Quantification cluster_2 Identification & Structural Elucidation cluster_3 Data Analysis & Comparison BatchA Batch A HPLC_UV HPLC-UV Analysis BatchA->HPLC_UV BatchB Batch B BatchB->HPLC_UV BatchC Batch C BatchC->HPLC_UV Forced_Deg Forced Degradation Samples Forced_Deg->HPLC_UV LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS Impurity > Threshold Profile_Comp Impurity Profile Comparison HPLC_UV->Profile_Comp NMR NMR Spectroscopy LC_MS->NMR Structure Confirmation LC_MS->Profile_Comp NMR->Profile_Comp Report Reporting & Specification Setting Profile_Comp->Report

Key Analytical Methodologies

The selection of analytical techniques is driven by the need for high sensitivity, specificity, and the ability to provide structural information.[9][11] For the analysis of impurities in this compound, we recommend a combination of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity profiling in the pharmaceutical industry due to its high resolving power and sensitivity.[1][14][15] A well-developed HPLC method can effectively separate the main component from its impurities, allowing for their accurate quantification.

Protocol for HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm). The C18 stationary phase provides good retention for the moderately polar analyte and its potential impurities.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. The gradient elution ensures the separation of impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the API and expected impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the samples from each batch in the mobile phase to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

When an impurity is detected above the identification threshold, its structure must be elucidated.[7] LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer, providing molecular weight information and fragmentation patterns of the impurities.[11][16][17]

Protocol for LC-MS Analysis:

  • LC System: Utilize the same HPLC method as described above to ensure correlation of retention times.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in determining the elemental composition of the impurities.[16]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[18][19] It provides detailed information about the carbon-hydrogen framework of a molecule. For unknown impurities, a suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is often required to piece together the complete structure.[20][21]

Protocol for NMR Analysis:

  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

Potential Impurities in this compound

This compound is typically synthesized via a Friedel-Crafts acylation reaction between bromobenzene and succinic anhydride, followed by esterification.[22][23][24] Potential impurities can arise from starting materials, by-products of the reaction, and subsequent degradation.

G Starting_Materials Starting Materials (e.g., Bromobenzene, Succinic Anhydride) API This compound Starting_Materials->API Intermediates Intermediates (e.g., 4-(4-bromophenyl)-4-oxobutanoic acid) Intermediates->API Byproducts Reaction By-products (e.g., Di-acylated products) Byproducts->API Degradation Degradation Products (e.g., Hydrolysis product) API->Degradation

Common Process-Related Impurities:

  • Unreacted Starting Materials: Bromobenzene and succinic anhydride.

  • Intermediate: 4-(4-bromophenyl)-4-oxobutanoic acid (from incomplete esterification).

  • Isomeric Impurities: Positional isomers (ortho- or meta-substituted) if the starting bromobenzene is not pure.

  • Over-acylation Products: Di-acylated bromobenzene species.[25]

Common Degradation Products:

  • Hydrolysis Product: 4-(4-bromophenyl)-4-oxobutanoic acid, formed by the hydrolysis of the methyl ester.

Comparative Data Analysis and Reporting

The final step is to collate the data from all analytical techniques and present it in a clear and comparative format. A summary table is an effective way to present the quantitative results from the HPLC analysis of different batches.

Table 1: Comparative Impurity Profile of Different Batches

Impurity (by Retention Time)Batch A (%)Batch B (%)Batch C (%)Identification Status
RRT 0.850.080.090.07Identified as 4-(4-bromophenyl)-4-oxobutanoic acid
RRT 1.150.120.050.15Unidentified
RRT 1.30ND0.03NDUnidentified
Total Impurities 0.20 0.17 0.22

RRT = Relative Retention Time; ND = Not Detected

For any unidentified impurity that exceeds the ICH reporting threshold (typically 0.05% for a drug substance with a maximum daily dose of ≤ 2g), its structure should be determined using LC-MS and NMR.[8] The comparison should highlight any significant variations in the impurity profiles between batches and investigate the potential root causes.

Conclusion

A thorough characterization and comparison of impurities in different batches of this compound is a critical exercise in ensuring the quality, safety, and consistency of this important pharmaceutical intermediate. By employing a multi-faceted analytical approach that combines chromatographic separation with advanced spectroscopic techniques, researchers can confidently identify, quantify, and control impurities. This diligent approach not only satisfies regulatory expectations but also builds a robust foundation for the development of safe and effective medicines.

References

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • IRJET. Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • ResearchGate. Impurities and Forced Degradation Studies: A Review. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • PubMed. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. [Link]

  • Repositório Institucional. Impurities and Forced Degradation Studies: A Review. [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • ResearchGate. NMR characterization of impurities. [Link]

  • ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • PharmaTech. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of all chemical substances from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 4-(4-bromophenyl)-4-oxobutanoate, ensuring the safety of personnel and adherence to regulatory standards.

Hazard Identification and Chemical Profile

A foundational understanding of a compound's characteristics is the critical first step in its safe management. This compound is a halogenated organic compound, a classification that dictates its specific disposal pathway.

Chemical Profile:

PropertyValue
IUPAC Name This compound
CAS Number 30913-86-1[1]
Molecular Formula C₁₁H₁₁BrO₃[1]
Molecular Weight 271.11 g/mol [1]
Appearance White to yellow solid

Expert Hazard Assessment:

Safety Data Sheets (SDS) classify this compound with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[2][3]

The presence of a bromine atom covalently bonded to the phenyl ring definitively places this substance in the halogenated organic waste category.[4][5][6] This is the single most important factor determining its disposal route, as co-mingling with non-halogenated waste streams can disrupt disposal processes and significantly increase costs.[7]

Mandatory Safety Protocols

Prior to handling, ensure all engineering controls are functional and the correct Personal Protective Equipment (PPE) is worn.

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[5][8]

  • Hand Protection: Use nitrile gloves.[5]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[5]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[5]

Step-by-Step Disposal Protocol

The "cradle-to-grave" responsibility for hazardous waste, as outlined by the Environmental Protection Agency (EPA), begins with the generator.[9] Meticulous adherence to this protocol is essential for compliance.

Step 1: Waste Characterization and Segregation This is the most critical control point. At the point of generation, identify the waste as This compound and immediately classify it as Halogenated Organic Waste . Never mix it with non-halogenated solvents, aqueous waste, or solid municipal trash.[6][7]

Step 2: Waste Collection

  • Primary Compound: Carefully transfer the solid waste into a designated hazardous waste container using a spatula or scoop.

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing boats, contaminated gloves, and disposable wipers, must be placed in the same designated container.

Step 3: Container Management

  • Select the Correct Container: Use a container approved for hazardous waste that is free of leaks and has a secure, tight-fitting lid.[7][10] Often, institutions designate specific colors (e.g., green-labeled carboys) for halogenated organics.[6]

  • Proper Labeling: Before any waste is added, affix a "Hazardous Waste" tag to the container.[7] The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • An accurate accounting of the contents.

  • Keep Container Closed: The container must remain sealed at all times unless waste is actively being added.[7][11]

Step 4: Accumulation and Final Disposal

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[7] Ensure it is stored in secondary containment.

  • Professional Disposal: The waste will be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final disposal, typically via regulated incineration.[6]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Spill Response:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.[12][13]

  • Containment: For a small, solid spill, carefully sweep the material to prevent it from becoming airborne. Do not use water.

  • Collection: Gently scoop the spilled material and any contaminated absorbents into a designated hazardous waste container.[12][14][15]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[15]

  • Labeling: Seal and label the container with all contents of the spill cleanup.

For large spills (greater than 1 liter if in solution) or if you feel unsafe, evacuate the area, post a warning sign, and contact your institution's EHS or emergency response team.[15]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2][16]

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[3][8]

  • Inhalation: Move the individual to fresh air.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][8]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]

Disposal Decision Workflow

The following diagram outlines the logical pathway for the proper management and disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_management Management & Disposal start Start: Generate Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Contains Bromine -> Halogenated Organic container Select Designated 'Halogenated Organic Waste' Container characterize->container ppe->characterize collect_solid Collect Solid Waste & Contaminated Labware container->collect_solid label_container Secure Lid & Affix Labeled 'Hazardous Waste' Tag collect_solid->label_container store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store dispose Arrange Pickup by EHS / Licensed Waste Contractor store->dispose

Caption: Disposal workflow for this compound.

References

  • 8 Steps to Handling a Lab Chemical Spill. Vertex AI Search.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee Knoxville.
  • Spill Clean up Procedure. University of British Columbia.
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).
  • Chemical Spill Procedures.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Proper Disposal Procedures for Halogen
  • Halogenated Solvents in Labor
  • Hazardous Waste Segreg
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Methyl 2-(2-bromophenyl)
  • Safety Data Sheet: Methyl 4-Bromophenylacet
  • Safety Data Sheet: 4-Bromophenyl acet
  • Safety Data Sheet: Ethyl 4-bromophenylacet
  • Safety Data Sheet: Methyl 4-(4-bromophenyl)
  • METHYL 4-(4-BROMOPHENYL)
  • Methyl 4-(4-bromophenyl)

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.